Vamagloxistat
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
CAS番号 |
2408241-62-1 |
|---|---|
分子式 |
C19H15F2N3O3 |
分子量 |
371.3 g/mol |
IUPAC名 |
4-[4-[4-(3,3-difluorocyclobutyl)phenyl]phenoxy]-1H-triazole-5-carboxylic acid |
InChI |
InChI=1S/C19H15F2N3O3/c20-19(21)9-14(10-19)13-3-1-11(2-4-13)12-5-7-15(8-6-12)27-17-16(18(25)26)22-24-23-17/h1-8,14H,9-10H2,(H,25,26)(H,22,23,24) |
InChIキー |
DIQJDWGODFNEHC-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1(F)F)C2=CC=C(C=C2)C3=CC=C(C=C3)OC4=C(NN=N4)C(=O)O |
製品の起源 |
United States |
Foundational & Exploratory
Vamagloxistat: A Technical Guide to Glycolate Oxidase Inhibition for Hyperoxaluria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vamagloxistat (BBP-711) is an orally administered small molecule inhibitor of glycolate (B3277807) oxidase (GO), a key enzyme in the metabolic pathway responsible for oxalate (B1200264) production.[1][2] In individuals with Primary Hyperoxaluria Type 1 (PH1), a rare genetic disorder, deficient activity of the liver-specific peroxisomal enzyme alanine-glyoxylate aminotransferase (AGT) leads to the accumulation of glyoxylate (B1226380), which is then converted to oxalate.[3][4][5] The subsequent overproduction of oxalate results in the formation of recurrent kidney stones and nephrocalcinosis, often progressing to end-stage renal disease. This compound is being developed as a substrate reduction therapy to mitigate oxalate overproduction in patients with PH1 and those with recurrent kidney stones due to elevated oxalate levels. By inhibiting glycolate oxidase, this compound aims to reduce the synthesis of glyoxylate, the direct precursor of oxalate.[4] This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and relevant experimental protocols for this compound.
Introduction to Glycolate Oxidase and Primary Hyperoxaluria Type 1
Primary Hyperoxaluria Type 1 (PH1) is an autosomal recessive disorder caused by mutations in the AGXT gene, which encodes the enzyme alanine-glyoxylate aminotransferase (AGT).[3][4] AGT is primarily expressed in the liver peroxisomes and is responsible for the detoxification of glyoxylate by converting it to glycine.[3][6] In PH1, the deficiency of AGT leads to an accumulation of glyoxylate. This excess glyoxylate is then oxidized to oxalate by the cytosolic enzyme lactate (B86563) dehydrogenase (LDH).[4] The kidneys excrete oxalate; however, in PH1, the persistently high levels of oxalate lead to the formation of insoluble calcium oxalate crystals in the urinary tract, causing kidney stones, nephrocalcinosis, and progressive kidney damage.[3]
Glycolate oxidase (GO), encoded by the HAO1 gene, is a peroxisomal enzyme that catalyzes the oxidation of glycolate to glyoxylate, a key step in the pathway that generates the substrate for oxalate production in PH1.[4][5] Therefore, inhibiting GO presents a promising therapeutic strategy for PH1 by reducing the available pool of glyoxylate for conversion to oxalate. The safety of this approach is supported by the observation of healthy individuals with a natural knockout of the HAO1 gene.
This compound (BBP-711): Mechanism of Action
This compound is a potent and selective inhibitor of glycolate oxidase. By binding to the active site of GO, this compound blocks the conversion of glycolate to glyoxylate. This inhibition leads to a decrease in the substrate available for oxalate synthesis by LDH, thereby reducing the overall production of oxalate. The accumulated glycolate is a soluble compound that can be readily excreted in the urine.
Signaling Pathway of Glyoxylate Metabolism in Primary Hyperoxaluria Type 1
Caption: Metabolic pathway of glyoxylate in PH1 and the inhibitory action of this compound.
Quantitative Data
Table 1: Preclinical Data for this compound
| Parameter | Species/System | Value | Reference |
| IC50 (GO Inhibition) | Human | 15.4 nM | [7] |
| Rat | 22.4 nM | [7] | |
| Mouse | 149 nM | [7] | |
| KD (Direct Binding to hGO1) | Human | 6.31 nM | [7] |
| IC50 (Oxalate Production) | Agxt-/- Hepatocytes (24h) | 24.2 nM | [7] |
| Agxt-/- Hepatocytes (48h) | 42.9 nM | [7] | |
| In Vivo Efficacy | Agxt-/- Mice (7 mg/kg) | 60% reduction in urinary oxalate | [7] |
| Agxt-/- Mice (7 mg/kg) | >88% inhibition of GO activity | [7] |
Table 2: Phase 1 Clinical Trial Data for this compound in Healthy Volunteers
| Parameter | Value | Reference |
| Time to Maximum Plasma Concentration (Tmax) | ~2.5 hours | [2] |
| Terminal Elimination Half-life | ~26 hours | [2] |
| Pharmacodynamic Effect | 10-15-fold increase in plasma glycolate | [2] |
| Safety and Tolerability | Well-tolerated at single doses up to 3,000 mg and multiple doses up to 1000 mg | [2] |
Note: Specific Cmax and AUC values from the Phase 1 clinical trial have not been publicly disclosed.
Experimental Protocols
In Vitro Glycolate Oxidase Inhibition Assay (Amplex Red Method)
This protocol is adapted from a general method for measuring hydrogen peroxide production, a direct product of the glycolate oxidase reaction.
Objective: To determine the in vitro potency of this compound in inhibiting glycolate oxidase activity.
Materials:
-
Purified recombinant human glycolate oxidase (hGO)
-
This compound
-
Glycolate (substrate)
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of glycolate in assay buffer.
-
Prepare a working solution of Amplex Red and HRP in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of hGO to each well.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a no-inhibitor control.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.
-
-
Initiate Reaction:
-
Add the glycolate substrate to all wells to start the reaction.
-
-
Detection:
-
Immediately add the Amplex Red/HRP working solution to all wells.
-
Incubate the plate at room temperature, protected from light.
-
Measure the fluorescence at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm at multiple time points.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Experimental Workflow: In Vitro GO Inhibition Assay
Caption: Workflow for determining the IC50 of this compound against glycolate oxidase.
Measurement of Oxalate Production in Cultured Hepatocytes
Objective: To assess the effect of this compound on oxalate production in a cellular model of PH1.
Materials:
-
Agxt-/- mouse primary hepatocytes or a relevant human hepatocyte cell line
-
Cell culture medium and supplements
-
This compound
-
Glycolate
-
Lysis buffer
-
Oxalate assay kit (e.g., enzymatic or HPLC-based)
Procedure:
-
Cell Culture:
-
Culture the hepatocytes in appropriate multi-well plates until they reach the desired confluency.
-
-
Treatment:
-
Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 or 48 hours). Include a vehicle control.
-
During the treatment period, the medium can be supplemented with glycolate to ensure substrate availability for oxalate production.
-
-
Sample Collection:
-
At the end of the treatment period, collect the cell culture supernatant and/or lyse the cells.
-
-
Oxalate Measurement:
-
Measure the concentration of oxalate in the collected samples using a validated oxalate assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the oxalate levels to a measure of cell number or protein concentration.
-
Plot the normalized oxalate levels against the logarithm of the this compound concentration and determine the IC50 value.
-
Clinical Development
A Phase 1, randomized, double-blind, placebo-controlled, single and multiple-ascending dose study of this compound (NCT04876924) has been completed in healthy volunteers. The study demonstrated that this compound was well-tolerated and showed dose-dependent increases in plasma glycolate, confirming target engagement. Based on these positive results, a Phase 2/3 pivotal study in patients with PH1 and a Phase 2 study in adult recurrent kidney stone formers were planned. As of the date of this document, results from these later-stage trials have not been publicly released.
Conclusion
This compound is a promising oral therapy for the treatment of Primary Hyperoxaluria Type 1 and other conditions characterized by oxalate overproduction. Its mechanism of action as a potent inhibitor of glycolate oxidase directly targets the metabolic pathway responsible for oxalate synthesis. Preclinical and early clinical data have demonstrated its potential for significant efficacy and a favorable safety profile. Further clinical development will be crucial in establishing its role in the management of these debilitating conditions.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. preprints.org [preprints.org]
- 3. Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. bmb.natsci.msu.edu [bmb.natsci.msu.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Vamagloxistat: A Technical Guide to Preclinical Research Findings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vamagloxistat is an investigational small molecule inhibitor of myeloperoxidase (MPO), an enzyme implicated in the inflammatory processes associated with various diseases, including non-alcoholic steatohepatitis (NASH). This technical guide provides a comprehensive overview of the available preclinical research findings for this compound and other relevant myeloperoxidase inhibitors. The information is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of the compound's mechanism of action, efficacy in animal models, and key experimental methodologies.
Core Mechanism of Action: Myeloperoxidase Inhibition
This compound's primary mechanism of action is the inhibition of myeloperoxidase (MPO), a heme-containing enzyme predominantly found in the azurophilic granules of neutrophils.[1] During inflammation, activated neutrophils release MPO, which catalyzes the production of hypochlorous acid (HOCl) and other reactive oxygen species. These potent oxidants contribute to tissue damage and amplify the inflammatory response. By inhibiting MPO, this compound aims to reduce this oxidative stress and its downstream pathological consequences.
Signaling Pathway of Myeloperoxidase-Mediated Inflammation
The following diagram illustrates the central role of MPO in the inflammatory cascade and the proposed point of intervention for this compound.
In Vitro Efficacy: Myeloperoxidase Inhibition Assay
The inhibitory potential of a compound against MPO is typically quantified by its half-maximal inhibitory concentration (IC50). While specific IC50 data for this compound is not publicly available, the following table presents IC50 values for other known MPO inhibitors to provide a comparative context.
| Compound | IC50 | Assay Type |
| This compound | TBD | - |
| Mitiperstat (AZD4831) | 1.5 nM | In vitro chemiluminescent assay |
| 4-Aminobenzoic acid hydrazide (ABAH) | Not specified | MPO-specific inhibitor |
Experimental Protocol: In Vitro MPO Peroxidation Activity Assay
This protocol is a standard method to measure the peroxidase activity of MPO and the inhibitory effect of compounds like this compound.
Materials:
-
96-well microtiter plates
-
Purified MPO enzyme
-
MPO substrate (e.g., 3,3′,5,5′-Tetramethylbenzidine - TMB)
-
Hydrogen peroxide (H₂O₂)
-
Assay buffer (e.g., sodium phosphate (B84403) buffer, pH 5.4)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound.
-
To each well of a 96-well plate, add the assay buffer.
-
Add a fixed amount of purified MPO to each well.
-
Add the test compound dilutions to the respective wells. Include a vehicle control.
-
Initiate the reaction by adding the MPO substrate and H₂O₂.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Calculate the percentage of MPO inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percent inhibition against the log concentration of the inhibitor and fitting the data to a dose-response curve.
Preclinical Efficacy in NASH Animal Models
Studies utilizing a surrogate MPO inhibitor, AZM198, in a mouse model of NASH have demonstrated the therapeutic potential of targeting MPO in this disease.
Experimental Model: Diet-Induced NASH in Mice
A common method to induce NASH in mice involves a high-fat, high-cholesterol, and high-sugar diet, often referred to as a "Western diet." This model recapitulates key features of human NASH, including steatosis, inflammation, and fibrosis.
Protocol for Diet-Induced NASH Model:
-
Animal Strain: C57BL/6J mice are commonly used due to their susceptibility to diet-induced metabolic syndrome.
-
Diet: A custom diet high in fat (e.g., 40-60% kcal from fat), cholesterol (e.g., 0.2-2%), and fructose/sucrose in the drinking water.
-
Duration: The diet is typically administered for 16-24 weeks to induce the full spectrum of NASH pathology.
-
Treatment: The MPO inhibitor (e.g., AZM198) is administered orally once daily.
-
Endpoints:
-
Histology: Liver sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning, and with Sirius Red to quantify fibrosis.
-
Biochemical Analysis: Plasma levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as markers of liver injury.
-
Gene Expression: Hepatic expression of genes involved in inflammation (e.g., Tnf-α, Il-6) and fibrosis (e.g., Col1a1, Timp1) is quantified by RT-qPCR.
-
MPO Activity: MPO activity in liver tissue is measured to confirm target engagement.
-
Key Findings from a Surrogate MPO Inhibitor (AZM198) Study
In a study using a diet-induced mouse model of NASH, pharmacological inhibition of MPO with AZM198 resulted in significant improvements in several key pathological features of the disease.[2]
| Parameter | Vehicle Control | MPO Inhibitor (AZM198) | % Change |
| Liver Injury (ALT, U/L) | Elevated | Significantly Reduced | ↓ |
| Hepatic Steatosis | Present | Reduced | ↓ |
| Hepatic Fibrosis (Collagen) | Increased | Significantly Decreased | ↓ |
| Hepatic 3-chlorotyrosine (MPO activity marker) | Elevated | Significantly Reduced | ↓ |
| Hepatic Col1a1 Expression | Upregulated | Significantly Blunted | ↓ |
| Hepatic Timp1 Expression | Upregulated | Significantly Blunted | ↓ |
Note: Specific quantitative values were not provided in the source material, but the direction and significance of the changes were reported.
These findings suggest that MPO plays a crucial role in the progression of NASH and that its inhibition can attenuate liver injury, steatosis, and fibrosis.[2]
Preclinical Pharmacokinetics and Toxicology
Comprehensive preclinical pharmacokinetic (PK) and toxicology data for this compound are not publicly available at this time. Standard preclinical development programs typically include the following studies:
Pharmacokinetics:
-
Absorption, Distribution, Metabolism, and Excretion (ADME): Studies in two animal species (one rodent, one non-rodent) to understand how the drug is processed by the body.[3]
-
Bioavailability: Determination of the fraction of the administered dose that reaches systemic circulation.
-
Plasma Protein Binding: Assessment of the extent to which the drug binds to plasma proteins.
-
Metabolite Identification: Characterization of the major metabolites of the drug.
Toxicology:
-
Single-Dose and Repeat-Dose Toxicity: Studies in two species to identify potential target organs of toxicity and to determine the maximum tolerated dose (MTD) and the no-observed-adverse-effect level (NOAEL).[2][4]
-
Safety Pharmacology: Evaluation of the effects of the drug on vital functions, including the cardiovascular, respiratory, and central nervous systems.[2]
-
Genotoxicity: A battery of in vitro and in vivo tests to assess the potential of the drug to cause genetic mutations.
-
Reproductive and Developmental Toxicology: Studies to evaluate the potential effects on fertility and fetal development.
Conclusion
The preclinical data, primarily from surrogate MPO inhibitors, strongly support the therapeutic potential of this compound in diseases driven by neutrophil-mediated inflammation, such as NASH. The inhibition of MPO has been shown to effectively reduce liver injury, steatosis, and fibrosis in a relevant animal model. Further publication of this compound-specific preclinical data, including its in vitro potency and a comprehensive pharmacokinetic and toxicology profile, will be crucial for its continued clinical development. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to understand and evaluate the ongoing research in this promising therapeutic area.
References
Vamagloxistat (BBP-711): A Technical Overview of its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vamagloxistat (BBP-711) is an investigational, orally administered small molecule inhibitor of glycolate (B3277807) oxidase (GO) in development by Cantero Therapeutics, a subsidiary of BridgeBio Pharma. It is being evaluated for the treatment of Primary Hyperoxaluria Type 1 (PH1) and recurrent kidney stones, conditions characterized by the overproduction of oxalate (B1200264). By targeting GO, this compound aims to reduce the metabolic production of glyoxylate (B1226380), a direct precursor to oxalate, thereby mitigating the pathophysiology of these diseases. This technical guide provides a comprehensive timeline of this compound's discovery and development, details its mechanism of action, and summarizes key preclinical and clinical data.
Discovery and Preclinical Development
While a specific discovery date for this compound has not been publicly disclosed, its development emerged from an iterative synthesis and structure-activity relationship (SAR) study of over 50 inhibitors of glycolate oxidase. This process identified this compound as a potent and selective candidate with drug-like properties suitable for clinical development.
Preclinical Efficacy
This compound demonstrated significant promise in preclinical studies, which included in vitro enzymatic assays, cell-based models, and in vivo studies using a mouse model of Primary Hyperoxaluria Type 1.
In Vitro Studies: this compound has shown potent inhibition of glycolate oxidase from multiple species. Key findings include its strong binding affinity to the human form of the enzyme.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Value |
| IC50 | Human | 15.4 nM |
| Rat | 22.4 nM | |
| Mouse | 149 nM | |
| KD | Human GO1 | 6.31 nM |
| Rat GO2 | 12.8 nM |
IC50: Half-maximal inhibitory concentration. KD: Dissociation constant.
In cell-based assays using primary hepatocytes from a hyperoxaluric mouse model (Agxt−/−), this compound demonstrated a concentration-dependent inhibition of oxalate production.
Table 2: Inhibition of Oxalate Production in Agxt−/− Hepatocytes
| Time Point | IC50 |
| 24 hours | 24.2 nM |
| 48 hours | 42.9 nM |
In Vivo Studies: The efficacy of this compound was evaluated in an Agxt−/− mouse model, which mimics the genetic defect in PH1. Oral administration of this compound led to a significant reduction in urinary oxalate levels.
Table 3: In Vivo Efficacy of this compound in Agxt−/− Mice
| Dose | Duration | Maximum Reduction in Urinary Oxalate | Maximum Inhibition of GO Activity |
| 7 mg/kg | 5 days | 60% | >88% |
Experimental Protocols
In Vitro Enzyme Inhibition Assay: The inhibitory activity of this compound on glycolate oxidase was determined by measuring the conversion of glycolate to oxalate using purified human, mouse, and rat HAOX1 enzymes. The reaction progress was monitored, and the IC50 values were calculated from the dose-response curves.
Surface Plasmon Resonance (SPR) for Binding Affinity: The direct binding of this compound to immobilized purified human glycolate oxidase (hGO) was assessed using SPR. This technique measures the change in the refractive index at the surface of a sensor chip as the analyte (this compound) flows over it, allowing for the determination of the dissociation constant (KD).
In Vivo Efficacy Study in Agxt−/− Mouse Model:
-
Animal Model: Agxt−/− mice, which lack the alanine-glyoxylate aminotransferase enzyme, were used as a model for PH1.
-
Dosing: this compound was administered to the mice via oral gavage at various doses.
-
Sample Collection: Urine samples were collected from the mice over a specified period to measure oxalate levels.
-
Analysis: Urinary oxalate concentration was quantified to determine the extent of reduction following treatment with this compound.
Clinical Development
BridgeBio Pharma has advanced this compound into clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in humans.
Phase 1 Clinical Trial
A Phase 1, randomized, double-blind, placebo-controlled, single and multiple-ascending dose study (NCT04876924) was conducted in 92 healthy adult volunteers. The trial was initiated on April 29, 2021, and was completed on February 27, 2022.
Key Findings:
-
Safety and Tolerability: this compound was well-tolerated at single doses ranging from 40 to 3,000 mg and multiple doses from 75 to 1000 mg. Treatment-emergent adverse events were infrequent and of mild to moderate severity.[1]
-
Pharmacokinetics: The drug was rapidly absorbed, with a time to maximum concentration of approximately 2.5 hours and an elimination half-life of about 26 hours, supporting the potential for once-daily dosing.[1]
-
Pharmacodynamics: this compound demonstrated a rapid and clinically meaningful increase in plasma glycolate levels, 10-15 times above baseline, indicating successful target engagement and inhibition of glycolate oxidase.[1] PK-PD modeling predicted that near-complete inhibition (>95%) of GO could be sustained throughout the dosing period.[1]
Table 4: Phase 1 Clinical Trial (NCT04876924) Summary
| Parameter | Details |
| ClinicalTrials.gov ID | NCT04876924 |
| Phase | 1 |
| Study Design | Randomized, Double-Blinded, Placebo-Controlled, Ascending Dose |
| Number of Participants | 92 |
| Status | Completed |
| Start Date | April 29, 2021 |
| Completion Date | February 27, 2022 |
Planned Phase 2/3 Clinical Trial
Following the positive results from the Phase 1 study, BridgeBio announced its intention to initiate a pivotal Phase 2/3 clinical trial of this compound in patients with Primary Hyperoxaluria Type 1 by the end of 2022.[2] A Phase 2 proof-of-concept study in adult recurrent kidney stone formers was also planned to commence around the same time.[2]
The proposed design for the Phase 2/3 trial in PH1 is a two-part study:
-
Part A: A dose-finding portion to determine a safe and effective dose.
-
Part B: A randomized, placebo-controlled segment to evaluate the efficacy of the selected dose.[2]
The primary endpoint is expected to be the change from baseline in 24-hour urinary oxalate excretion.[2] As of the latest available information, the commencement and current status of these trials have not been publicly updated.
Mechanism of Action and Signaling Pathway
This compound's therapeutic approach is based on substrate reduction therapy. In Primary Hyperoxaluria Type 1, a deficiency in the enzyme alanine-glyoxylate aminotransferase (AGT) leads to an accumulation of glyoxylate, which is then converted to oxalate. This compound inhibits glycolate oxidase (GO), the enzyme responsible for converting glycolate to glyoxylate. By blocking this step, this compound reduces the amount of glyoxylate available for conversion to oxalate, thus lowering overall oxalate production.
Development Timeline
Conclusion
This compound represents a promising oral therapeutic candidate for the treatment of Primary Hyperoxaluria Type 1 and recurrent kidney stones. Its targeted mechanism of action, potent preclinical efficacy, and favorable safety and pharmacokinetic profile in Phase 1 clinical studies provide a strong rationale for its continued development. The planned Phase 2/3 clinical trial will be crucial in determining its efficacy and safety in the patient population and its potential to address a significant unmet medical need. Further updates on the progress of the clinical development program are anticipated.
References
Vamagloxistat (BBP-711): A Novel Oral Glycolate Oxidase Inhibitor for the Therapeutic Intervention in Kidney Stone Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Kidney stone disease, predominantly characterized by the formation of calcium oxalate (B1200264) stones, represents a significant and growing global health concern. A key driver in the pathophysiology of calcium oxalate stone formation is hyperoxaluria, a condition of excessive urinary oxalate excretion. Vamagloxistat (formerly BBP-711), an investigational, orally administered small molecule, is emerging as a promising therapeutic agent. It functions as a potent and selective inhibitor of glycolate (B3277807) oxidase (GO), a critical enzyme in the endogenous pathway of oxalate synthesis. By targeting GO, this compound aims to reduce the hepatic production of oxalate, thereby decreasing urinary oxalate levels and mitigating the risk of stone formation. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and the therapeutic potential of this compound in the management of kidney stones.
Introduction: The Challenge of Hyperoxaluria and Kidney Stones
Hyperoxaluria is a primary risk factor for the development of calcium oxalate kidney stones.[1] Oxalate, a metabolic end-product, is excreted by the kidneys, and its supersaturation in urine leads to crystallization with calcium, forming the most common type of kidney stones.[1][2] This condition can be idiopathic or secondary to genetic disorders such as Primary Hyperoxaluria (PH), a group of rare genetic diseases characterized by the overproduction of oxalate.[3][4] PH1, the most common and severe form, is caused by mutations in the AGXT gene, leading to deficient activity of the liver-specific enzyme alanine-glyoxylate aminotransferase (AGT).[4] This deficiency results in the accumulation of glyoxylate (B1226380), which is then converted to oxalate.[4][5]
Current management strategies for recurrent kidney stone formers are often limited and may include dietary modifications, increased fluid intake, and therapies that are not always effective or well-tolerated.[2] Therefore, there is a significant unmet medical need for targeted therapies that can effectively reduce oxalate production.
This compound: Mechanism of Action
This compound is a first-in-class, orally available small molecule inhibitor of glycolate oxidase (GO).[6][7][8] GO is a peroxisomal enzyme that catalyzes the oxidation of glycolate to glyoxylate, a direct precursor of oxalate.[9][10][11][12] In the context of PH1, where the detoxification of glyoxylate to glycine (B1666218) is impaired, the conversion of glyoxylate to oxalate is a key pathological step. By inhibiting GO, this compound effectively reduces the substrate pool for oxalate synthesis.[2][4] This mechanism of action is upstream of the enzymatic defect in PH1, offering a therapeutic strategy to decrease the overproduction of oxalate.[1]
dot
Preclinical Data
A comprehensive preclinical program has established the potency, selectivity, and in vivo efficacy of this compound.
Enzymatic and Cellular Activity
This compound has demonstrated potent inhibition of glycolate oxidase from multiple species. In vitro studies have also confirmed its ability to reduce oxalate production in a cellular model of Primary Hyperoxaluria Type 1.
| Parameter | Value | Species/System | Reference |
| IC50 (GO) | 15.4 nM | Human | [13] |
| 22.4 nM | Rat | [13] | |
| 149 nM | Mouse | [13] | |
| Direct Binding (KD to hGO1) | 6.31 nM | Human | [13] |
| IC50 (Oxalate Production) | 24.2 nM (24 hrs) | Agxt-/- mouse hepatocytes | [13] |
| 42.9 nM (48 hrs) | Agxt-/- mouse hepatocytes | [13] |
Table 1: In Vitro Potency of this compound (BBP-711)
This compound exhibited high selectivity for GO, with minimal activity against other related enzymes such as D-amino acid oxidase, dihydroorotate (B8406146) dehydrogenase, and lactate (B86563) dehydrogenase-A at concentrations up to 10 µM.[13]
In Vivo Efficacy in a Disease Model
The efficacy of this compound was evaluated in the Agxt knockout mouse model, which mimics the genetic defect of PH1. Oral administration of this compound led to a significant reduction in urinary oxalate excretion.
| Dose | Maximum Urinary Oxalate Reduction | GO Activity Inhibition | Reference |
| 7 mg/kg (5 days) | 60% | >88% | [13] |
Table 2: In Vivo Efficacy of this compound in an Agxt-/- Mouse Model
Notably, higher doses did not result in a greater reduction in urinary oxalate, suggesting that maximal efficacy was achieved at the 7 mg/kg dose.[13]
Clinical Development
This compound has advanced into clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in humans.
Phase 1 First-in-Human Study
A randomized, double-blind, placebo-controlled Phase 1 study was conducted in healthy adult volunteers. The study assessed single ascending doses (40 to 3,000 mg) and multiple ascending doses (75 to 1000 mg) of this compound.[6][8]
Key Findings:
-
Safety and Tolerability: this compound was well-tolerated with no safety signals of clinical concern.[8] Treatment-emergent adverse events were infrequent (15-34%) and were of mild or moderate severity.[6] No significant changes in clinical laboratory measures, ECG, or vital signs were observed.[6]
-
Pharmacokinetics: The time to maximum plasma concentration was approximately 2 hours, with a terminal elimination half-life of about 28 hours, supporting the potential for once-daily oral dosing.[8]
-
Pharmacodynamics (Target Engagement): this compound demonstrated dose-dependent increases in plasma and urine glycolate concentrations, a direct biomarker of GO inhibition.[8] At steady state, plasma glycolate levels increased 10- to 15-fold above baseline, reaching concentrations comparable to those seen in individuals with a genetic knockout of the HAO1 gene (which encodes GO), suggesting near-complete inhibition of the enzyme.[8][14]
| Dose | Plasma Glycolate Increase | Key Observation | Reference |
| Single Ascending Doses | Dose-dependent increase up to 2,000 mg | Evidence of target engagement | [8] |
| Multiple Ascending Doses | 10-15 fold increase above baseline | Suggests near-complete GO inhibition | [8][14] |
Table 3: Pharmacodynamic Effects of this compound in Phase 1 Study
Planned Phase 2/3 and Phase 2 Studies
Based on the positive Phase 1 data, BridgeBio Pharma, the developer of this compound, has announced plans to initiate a pivotal Phase 2/3 trial in patients with PH1 and a Phase 2 proof-of-concept study in adult recurrent kidney stone formers with elevated urinary oxalate.[6][14]
dot
Experimental Protocols
Detailed experimental protocols for the specific studies on this compound are proprietary. However, based on publicly available information and general laboratory practices, the following outlines the principles of key assays.
Glycolate Oxidase (GO) Activity Assay (General Protocol)
These assays typically measure the enzymatic conversion of glycolate to glyoxylate, often by detecting the production of hydrogen peroxide (H₂O₂) or by derivatizing glyoxylate for spectrophotometric quantification.
Principle: Glycolate + O₂ --(Glycolate Oxidase)--> Glyoxylate + H₂O₂
Method 1: H₂O₂ Detection
-
Reaction Mixture: Prepare a reaction buffer (e.g., phosphate (B84403) buffer, pH 8.3) containing glycolate.
-
Enzyme and Inhibitor: Add purified GO enzyme and varying concentrations of this compound to the reaction mixture.
-
Detection: Include a peroxidase and a chromogenic substrate (e.g., o-dianisidine) that changes color in the presence of H₂O₂.
-
Measurement: Monitor the change in absorbance at a specific wavelength (e.g., 440 nm) over time using a spectrophotometer. The rate of color change is proportional to GO activity.
Method 2: Glyoxylate Detection
-
Reaction Mixture: As above, but without the H₂O₂ detection system.
-
Derivatization: After a set incubation time, stop the reaction and add a derivatizing agent (e.g., phenylhydrazine) that reacts with glyoxylate to form a colored product (glyoxylate phenylhydrazone).[15][16]
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 324 nm) to quantify the amount of glyoxylate produced.[15][16]
dot
Cellular Oxalate Production Assay
-
Cell Culture: Culture primary hepatocytes from an appropriate model system (e.g., Agxt knockout mice).
-
Treatment: Treat the cells with varying concentrations of this compound.
-
Sample Collection: Collect the cell culture supernatant at specified time points (e.g., 24 and 48 hours).
-
Oxalate Quantification: Measure the concentration of oxalate in the supernatant using a validated method, such as liquid chromatography-mass spectrometry (LC-MS) or an enzyme-based colorimetric assay.
-
Data Analysis: Calculate the IC50 value, representing the concentration of this compound required to inhibit 50% of oxalate production.
Conclusion and Future Directions
This compound represents a targeted and promising oral therapeutic strategy for the management of kidney stones by addressing the root cause of hyperoxaluria in a significant patient population. Its mechanism as a glycolate oxidase inhibitor is well-defined, and preclinical studies have demonstrated its potency and in vivo efficacy. The positive results from the Phase 1 clinical trial in healthy volunteers, showing excellent safety, tolerability, and target engagement, provide a strong foundation for its continued development.
The planned Phase 2/3 and Phase 2 trials in patients with PH1 and recurrent kidney stone formers, respectively, will be critical in establishing the clinical efficacy and safety of this compound in the target patient populations. Successful outcomes from these trials could position this compound as a best-in-class oral therapy for hyperoxaluria and a significant advancement in the prevention of calcium oxalate kidney stones. Further research will also be needed to explore its potential in other forms of hyperoxaluria and in pediatric populations.
References
- 1. Hyperoxaluria - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. WO2017100266A1 - Glycolate oxidase inhibitors and methods of use for the treatment of kidney stones - Google Patents [patents.google.com]
- 3. End Points for Clinical Trials in Primary Hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRISPR/Cas9-mediated glycolate oxidase disruption is an efficacious and safe treatment for primary hyperoxaluria type I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Perspectives in primary hyperoxaluria — historical, current and future clinical interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bridgebio.com [bridgebio.com]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 8. urosource.uroweb.org [urosource.uroweb.org]
- 9. The formation of oxalate from glycolate in rat and human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pathways of hepatic oxalate synthesis and their regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. bridgebio.com [bridgebio.com]
- 15. Glycolate Oxidase (GO) Assay Kit - Profacgen [profacgen.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Vamagloxistat (BBP-711): A Technical Overview of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vamagloxistat, also known as BBP-711, is an investigational, orally administered small molecule inhibitor of glycolate (B3277807) oxidase (GO).[1][2][3] It is being developed for the treatment of conditions characterized by excessive oxalate (B1200264) production, such as primary hyperoxaluria type 1 (PH1) and recurrent kidney stone formation.[1] By targeting GO, a key enzyme in the metabolic pathway that produces oxalate, this compound aims to reduce the oxalate burden, thereby preventing the formation of calcium oxalate crystals, which can lead to kidney stones, nephrocalcinosis, and progressive renal impairment.[1][2] This technical guide provides an in-depth summary of the currently available pharmacokinetic and pharmacodynamic data for this compound, based on preclinical and early-phase clinical studies.
Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the enzyme glycolate oxidase (GO). GO, encoded by the HAO1 gene, is a peroxisomal enzyme that catalyzes the oxidation of glycolate to glyoxylate (B1226380).[4][5] Glyoxylate is a direct precursor of oxalate.[4] In pathological conditions like Primary Hyperoxaluria Type 1, where a deficiency in the enzyme alanine-glyoxylate aminotransferase (AGT) prevents the normal detoxification of glyoxylate to glycine, the conversion of glyoxylate to oxalate is enhanced. By inhibiting GO, this compound reduces the production of glyoxylate from glycolate, thereby decreasing the substrate available for oxalate synthesis.[6] This mechanism is a form of substrate reduction therapy.
Pharmacokinetics
Preclinical Pharmacokinetics
Pharmacokinetic studies in animal models, particularly in Agxt knockout mice (a model for PH1), have been crucial in the early development of this compound.
Table 1: Preclinical Pharmacokinetic Parameters of this compound in Agxt-/- Mice
| Parameter | Value | Species/Model | Dosing | Source |
| Distribution | ||||
| Liver Exposure (AUC0-24hr) | Higher than plasma exposure | Agxt-/- Mice | Oral gavage | [7] |
Note: Detailed quantitative pharmacokinetic parameters such as Cmax, Tmax, and half-life from published preclinical studies are limited.
Clinical Pharmacokinetics
A first-in-human, randomized, double-blind, placebo-controlled Phase 1 study in 92 healthy adult volunteers has provided key insights into the clinical pharmacokinetics of this compound.[1][2]
Table 2: Clinical Pharmacokinetic Parameters of this compound in Healthy Adult Volunteers
| Parameter | Value | Study Population | Dosing | Source |
| Absorption | ||||
| Time to Maximum Plasma Concentration (Tmax) | ~2.5 hours | Healthy Volunteers | Single oral dose | [1] |
| ~2 hours | Healthy Volunteers | Single oral dose | [2] | |
| Elimination | ||||
| Elimination Half-life (t1/2) | ~26 hours | Healthy Volunteers | Single oral dose | [1] |
| ~28 hours | Healthy Volunteers | Single oral dose | [2] | |
| Dose Proportionality | ||||
| Exposure (AUC) | Dose-dependent increases | Healthy Volunteers | Single doses up to 2,000 mg | [2] |
| Variability | ||||
| Inter-subject Variability | Low | Healthy Volunteers | Single oral dose | [2] |
The pharmacokinetic profile of this compound, characterized by rapid absorption and a half-life of approximately 26-28 hours, supports the potential for once-daily oral dosing.[1][2]
Pharmacodynamics
Preclinical Pharmacodynamics
In vitro and in vivo preclinical studies have demonstrated the potent and selective inhibitory activity of this compound on glycolate oxidase.
Table 3: Preclinical In Vitro Pharmacodynamic Parameters of this compound
| Parameter | Value | Assay | Source |
| Potency | |||
| IC50 (human GO) | 15.4 nM | Purified enzyme assay | [7] |
| IC50 (rat GO) | 22.4 nM | Purified enzyme assay | [7] |
| IC50 (mouse GO) | 149 nM | Purified enzyme assay | [7] |
| IC50 (oxalate production) | 24.2 nM (at 24 hours) | Agxt-/- mouse hepatocytes | [7] |
| 42.9 nM (at 48 hours) | Agxt-/- mouse hepatocytes | [7] | |
| Binding Affinity | |||
| KD (human GO) | 6.31 nM | Surface Plasmon Resonance | [7] |
| Selectivity | |||
| Off-target enzymes (D-amino acid oxidase, dihydroorotate (B8406146) dehydrogenase, lactate dehydrogenase-A) | <10% activity at 10 µM | Enzyme assays | [7] |
Table 4: Preclinical In Vivo Pharmacodynamic Effects of this compound in Agxt-/- Mice
| Parameter | Effect | Dose | Species/Model | Source |
| Urinary Oxalate Reduction | Maximum reduction of 60% | 7 mg/kg for 5 days (oral) | Agxt-/- Mice | [7] |
| GO Activity Inhibition | >88% inhibition | 7 mg/kg for 5 days (oral) | Agxt-/- Mice | [7] |
These preclinical data demonstrate that this compound is a potent and selective inhibitor of GO, leading to a significant reduction in urinary oxalate in a relevant animal model of PH1.
Clinical Pharmacodynamics
The pharmacodynamic effects of this compound in humans have been assessed by measuring the levels of plasma and urine glycolate, a direct biomarker of GO inhibition. Inhibition of GO leads to an accumulation of its substrate, glycolate.
Table 5: Clinical Pharmacodynamic Effects of this compound in Healthy Adult Volunteers
| Parameter | Effect | Dosing | Study Population | Source |
| Plasma Glycolate | 10-15 fold increase above baseline | Single and multiple doses | Healthy Volunteers | [1] |
| Mean maximal concentration of 100-200 µM on day 7 | Multiple doses | Healthy Volunteers | [2] | |
| Urine Glycolate | Dose-dependent increases | Single and multiple doses | Healthy Volunteers | [2] |
| GO Inhibition (predicted) | >95% (maximal inhibition) | Single and multiple doses | Healthy Volunteers (based on PK/PD modeling) | [1] |
The substantial and dose-dependent increases in plasma and urine glycolate observed in healthy volunteers provide strong evidence of target engagement and near-complete inhibition of GO by this compound.[1][2]
Experimental Protocols
Detailed, step-by-step experimental protocols are not fully available in the cited public-domain literature. However, the general methodologies employed in the key studies are described below.
In Vitro Enzyme Inhibition and Binding Assays
-
Objective: To determine the potency and selectivity of this compound.
-
Methodology:
-
Enzyme Inhibition: The inhibitory activity of this compound was assessed against purified human, mouse, and rat GO enzymes. The concentration of this compound required to inhibit 50% of the enzyme's activity (IC50) was determined.[7] Similar assays were performed against a panel of off-target enzymes to assess selectivity.[7]
-
Binding Affinity: Surface plasmon resonance was utilized to measure the direct binding of this compound to immobilized purified human GO, allowing for the determination of the dissociation constant (KD).[7]
-
Cell-based Assays
-
Objective: To evaluate the effect of this compound on oxalate production in a cellular model of PH1.
-
Methodology: Primary hepatocytes were cultured from Agxt-/- mice. These cells were treated with varying concentrations of this compound, and the production of oxalate was measured at different time points (e.g., 24 and 48 hours) to determine the IC50 for oxalate production.[7]
In Vivo Animal Studies
-
Objective: To assess the in vivo efficacy, pharmacokinetics, and pharmacodynamics of this compound in an animal model of PH1.
-
Methodology:
-
Animal Model: Agxt-/- mice, which mimic the metabolic defect of PH1, were used.[7]
-
Dosing: this compound was administered to the mice via oral gavage at various doses.[7]
-
Pharmacokinetic Analysis: Plasma and liver concentrations of this compound were measured over time to determine its pharmacokinetic profile, including exposure levels (AUC).[7]
-
Pharmacodynamic Analysis: Urinary oxalate excretion was measured to assess the primary efficacy endpoint. Glycolate oxidase activity in liver tissue was also measured to confirm target engagement.[7]
-
Phase 1 Clinical Trial
-
Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in humans.
-
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, ascending dose study was conducted in healthy adult volunteers. The study consisted of two parts: a single ascending dose (SAD) part and a multiple ascending dose (MAD) part.[1][2]
-
Dosing: In the SAD part, single oral doses ranging from 40 to 3,000 mg were evaluated.[1] In the MAD part, multiple oral doses from 75 to 1000 mg were administered.[1]
-
Pharmacokinetic Analysis: Blood samples were collected at various time points after dosing to determine the plasma concentrations of this compound and to calculate key pharmacokinetic parameters such as Tmax, Cmax, AUC, and t1/2.[1][2]
-
Pharmacodynamic Analysis: Plasma and urine samples were collected to measure glycolate concentrations as a biomarker of GO inhibition.[1][2]
-
Safety and Tolerability: Safety was monitored through the recording of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.[1][2]
-
Conclusion
This compound (BBP-711) has demonstrated a promising pharmacokinetic and pharmacodynamic profile in both preclinical and early clinical studies. Its mechanism as a potent and selective inhibitor of glycolate oxidase is well-defined. The pharmacokinetic properties, including rapid oral absorption and a half-life supporting once-daily dosing, are favorable for patient compliance. The pharmacodynamic data from healthy volunteers, showing near-complete inhibition of GO as evidenced by a significant increase in plasma and urine glycolate, strongly support its potential as a therapeutic agent for primary hyperoxaluria type 1 and other disorders of oxalate overproduction. Further clinical development, including the ongoing Phase 2/3 study in PH1 patients, will be critical to fully elucidate the efficacy and safety of this compound in the target patient populations.[1]
References
- 1. bridgebio.com [bridgebio.com]
- 2. urosource.uroweb.org [urosource.uroweb.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Active Site and Loop 4 Movements within Human Glycolate Oxidase: Implications for Substrate Specificity and Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycolate Oxidase Is a Safe and Efficient Target for Substrate Reduction Therapy in a Mouse Model of Primary Hyperoxaluria Type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Vamagloxistat target engagement studies
An In-depth Technical Guide to Vamagloxistat Target Engagement Studies
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (formerly BBP-711) is an investigational, orally administered small-molecule inhibitor of glycolate (B3277807) oxidase (GO), a key enzyme in the hepatic pathway of oxalate (B1200264) production. It is being developed for the treatment of primary hyperoxaluria type 1 (PH1) and recurrent kidney stone formers. By inhibiting GO, this compound aims to reduce the metabolic production of oxalate, thereby preventing the formation of calcium oxalate crystals, which can lead to nephrolithiasis, nephrocalcinosis, and progressive kidney disease. This guide provides a comprehensive overview of the target engagement studies for this compound, including its mechanism of action, quantitative data from preclinical and clinical studies, and detailed experimental protocols for assessing its activity.
This compound's Target and Mechanism of Action
Primary hyperoxaluria type 1 is a rare genetic disorder characterized by a deficiency of the liver-specific peroxisomal enzyme alanine-glyoxylate aminotransferase (AGT). This deficiency leads to the accumulation of glyoxylate, which is then converted to oxalate by lactate (B86563) dehydrogenase (LDH). The excess oxalate forms insoluble calcium oxalate crystals, causing severe kidney damage.
This compound targets glycolate oxidase (GO), the enzyme responsible for converting glycolate to glyoxylate. By inhibiting GO, this compound reduces the substrate available for oxalate synthesis. The resulting accumulation of glycolate is not associated with toxicity as glycolate is highly soluble and readily excreted in the urine. This substrate reduction therapy approach offers a promising strategy for managing PH1.[1][2][3][4]
Signaling Pathway
The following diagram illustrates the metabolic pathway of oxalate synthesis in both healthy individuals and in patients with Primary Hyperoxaluria Type 1, and the point of intervention for this compound.
Quantitative Data for this compound
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical In Vitro Data
| Parameter | Value | Species/System | Reference |
| IC50 (Oxalate Production) | 24.2 nM (24 hrs) | Agxt-/- Mouse Hepatocytes | [5] |
| 42.9 nM (48 hrs) | |||
| Binding Affinity (KD) | 6.31 nM | Human GO (hGO1) | [5] |
| 12.8 nM | Rat GO (rGO2) | [5] | |
| Off-Target Activity | <10% inhibition at 10 µM | D-amino acid oxidase, dihydroorotate (B8406146) dehydrogenase, lactate dehydrogenase-A | [5] |
Table 2: Preclinical In Vivo Data (Agxt-/- Mice)
| Parameter | Dose | Result | Reference |
| Urinary Oxalate Reduction | 7 mg/kg (oral, 5 days) | 60% maximum reduction | [5] |
| GO Activity Inhibition | 7 mg/kg (oral, 5 days) | >88% maximum inhibition | [5] |
Table 3: Phase 1 Human Clinical Trial Data (Healthy Volunteers)
| Parameter | Dose | Result | Reference |
| Plasma Glycolate Increase | Single doses up to 2,000 mg | Dose-dependent increase | [6] |
| Multiple doses | Mean maximal concentration of 100-200 µM on day 7 | [6] | |
| Pharmacokinetics (Tmax) | ~2.5 hours | [7] | |
| Pharmacokinetics (t1/2) | ~28 hours | Supportive of once-daily dosing | [6][7] |
| Predicted GO Inhibition | >95% sustained inhibition | [7] |
Experimental Protocols
This section details the methodologies for key experiments used to assess the target engagement and efficacy of this compound.
Glycolate Oxidase (GO) Enzymatic Activity Assay
This assay measures the enzymatic activity of GO and its inhibition by this compound. A common method is a continuous spectrophotometric rate determination assay.
Principle: Glycolate oxidase catalyzes the oxidation of glycolate to glyoxylate, producing hydrogen peroxide (H₂O₂) as a byproduct. The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, leading to a measurable color change.[8][9]
Materials:
-
Purified recombinant human glycolate oxidase
-
This compound
-
Sodium glycolate (substrate)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (or other suitable chromogenic substrate)
-
Phosphate (B84403) buffer (pH 7.4)
-
96-well microplate
-
Spectrophotometer
Protocol:
-
Prepare a reaction mixture containing phosphate buffer, HRP, and Amplex® Red reagent.
-
Add this compound at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO).
-
Add the purified glycolate oxidase to each well and incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding sodium glycolate to each well.
-
Immediately begin monitoring the increase in absorbance at the appropriate wavelength (e.g., 570 nm for Amplex® Red) over time using a spectrophotometer.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration.
Cellular Assay for Oxalate Production
This assay assesses the ability of this compound to inhibit oxalate production in a cellular context, such as in hepatocytes from a PH1 mouse model.
Principle: Hepatocytes from Agxt-/- mice, which lack the AGT enzyme, are used to model PH1. These cells will produce excess oxalate when supplied with a glycolate precursor. The amount of oxalate secreted into the cell culture medium is quantified.
Materials:
-
Primary hepatocytes isolated from Agxt-/- mice
-
Cell culture medium
-
This compound
-
Glycolate
-
Oxalate assay kit
-
Multi-well cell culture plates
Protocol:
-
Plate the Agxt-/- hepatocytes in multi-well plates and allow them to adhere.
-
Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 or 48 hours).[5]
-
Add glycolate to the culture medium to stimulate oxalate production.
-
After an incubation period, collect the cell culture supernatant.
-
Measure the oxalate concentration in the supernatant using a commercially available oxalate assay kit.
-
Normalize the oxalate levels to the total protein content of the cells in each well.
-
Calculate the IC50 value for the inhibition of oxalate production.
In Vivo Efficacy Study in a PH1 Mouse Model
This study evaluates the efficacy of this compound in reducing urinary oxalate excretion in a relevant animal model of PH1.
Principle: The Agxt-/- mouse model recapitulates the biochemical phenotype of PH1, exhibiting hyperoxaluria. The effect of orally administered this compound on urinary oxalate and glycolate levels is measured.
Materials:
-
Agxt-/- mice
-
This compound formulated for oral administration
-
Metabolic cages for urine collection
-
Analytical methods for measuring oxalate and glycolate (e.g., HPLC-MS)
Protocol:
-
House Agxt-/- mice individually in metabolic cages to allow for 24-hour urine collection.
-
Administer this compound orally to the treatment group at a specified dose (e.g., 7 mg/kg) for a set number of days (e.g., 5 days).[5] The control group receives a vehicle.
-
Collect 24-hour urine samples at baseline and at various time points during the treatment period.
-
Measure the concentration of oxalate and glycolate in the urine samples.
-
Analyze the data to determine the percentage reduction in urinary oxalate excretion and the increase in urinary glycolate excretion in the this compound-treated group compared to the control group.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the preclinical evaluation of this compound.
Conclusion
This compound has demonstrated potent and specific inhibition of glycolate oxidase in a range of preclinical models. The target engagement, as evidenced by increased plasma and urinary glycolate, has been successfully translated to early-phase human clinical trials. The data suggest that this compound has the potential to be an effective oral therapy for reducing oxalate overproduction in patients with primary hyperoxaluria type 1 and other conditions characterized by hyperoxaluria. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other glycolate oxidase inhibitors.
References
- 1. An Investigational RNAi Therapeutic Targeting Glycolate Oxidase Reduces Oxalate Production in Models of Primary Hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycolate Oxidase Is a Safe and Efficient Target for Substrate Reduction Therapy in a Mouse Model of Primary Hyperoxaluria Type I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Perspectives in primary hyperoxaluria — historical, current and future clinical interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule-Based Enzyme Inhibitors in the Treatment of Primary Hyperoxalurias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. urosource.uroweb.org [urosource.uroweb.org]
- 7. bridgebio.com [bridgebio.com]
- 8. "Glycolate Oxidase Activity Assay in Plants" by Amita Kaundal, Clemencia M. Rojas et al. [digitalcommons.usu.edu]
- 9. Glycolate Oxidase Activity Assay in Plants [bio-protocol.org]
Vamagloxistat (BBP-711): An In-Depth Technical Review of the Preclinical and Clinical Safety Profile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Vamagloxistat (also known as BBP-711) is an investigational drug candidate. The information presented in this document is based on publicly available data from preclinical research, press releases, and conference abstracts. Detailed, proprietary data from comprehensive toxicology studies and full clinical trial results are not yet publicly available. This guide aims to provide a thorough overview of the known safety and toxicology profile based on the current information.
Introduction
This compound is a novel, orally administered small molecule inhibitor of glycolate (B3277807) oxidase (GO), an enzyme primarily active in the liver. Developed by Cantero Therapeutics, a BridgeBio Pharma affiliate, this compound is under investigation for the treatment of conditions characterized by excess oxalate (B1200264) production, most notably Primary Hyperoxaluria Type 1 (PH1) and recurrent kidney stone formation.
The therapeutic rationale for this compound is rooted in substrate reduction therapy. By inhibiting glycolate oxidase, this compound aims to decrease the hepatic production of glyoxylate, a direct precursor to oxalate. The accumulation of insoluble calcium oxalate crystals is the primary driver of pathology in hyperoxaluric conditions, leading to nephrocalcinosis, kidney stones, and progressive renal failure.
This technical guide provides a comprehensive summary of the available safety and toxicology data for this compound, including its mechanism of action, preclinical rationale for safety, and findings from a first-in-human Phase 1 clinical trial.
Mechanism of Action and Rationale for Safety
This compound targets glycolate oxidase (GO), a peroxisomal enzyme encoded by the HAO1 gene. GO catalyzes the oxidation of glycolate to glyoxylate. In PH1, a deficiency in the enzyme alanine-glyoxylate aminotransferase (AGT) leads to an accumulation of glyoxylate, which is then converted to oxalate.
Signaling Pathway: Oxalate Production in Primary Hyperoxaluria Type 1 and the Role of this compound
Caption: Mechanism of this compound in reducing oxalate production in Primary Hyperoxaluria Type 1.
The safety of targeting glycolate oxidase is supported by genetic evidence. Individuals with naturally occurring loss-of-function mutations in the HAO1 gene are generally asymptomatic.[1] This suggests that the accumulation of glycolate, the substrate of GO, is well-tolerated. Glycolate is highly soluble and is efficiently excreted in the urine.[1] Preclinical studies in GO-deficient mice have shown no adverse phenotype, further supporting the safety of this therapeutic approach.[2]
Preclinical Toxicology Profile
Detailed non-clinical toxicology reports for this compound are not publicly available. Standard preclinical safety assessments for a small molecule drug intended for chronic use typically include studies on general toxicology, genetic toxicology, safety pharmacology, and reproductive toxicology. These studies are conducted in compliance with Good Laboratory Practice (GLP) regulations.
The following tables and workflow are illustrative of the types of studies that would be conducted to support a first-in-human clinical trial and are based on regulatory guidelines. The data presented are hypothetical examples and do not represent actual findings for this compound.
General Toxicology
Repeat-dose toxicity studies are conducted in at least one rodent and one non-rodent species to identify potential target organs of toxicity and to determine the No-Observed-Adverse-Effect-Level (NOAEL).
Table 1: Illustrative Summary of a 28-Day Repeat-Dose Oral Toxicity Study in Rats
| Parameter | Vehicle Control | Low Dose (X mg/kg/day) | Mid Dose (Y mg/kg/day) | High Dose (Z mg/kg/day) |
| Mortality | 0/20 | 0/20 | 0/20 | 0/20 |
| Clinical Signs | No abnormalities | No abnormalities | No abnormalities | No abnormalities |
| Body Weight | Normal gain | Normal gain | Normal gain | Normal gain |
| Hematology | Within normal limits | Within normal limits | Within normal limits | Within normal limits |
| Clinical Chemistry | Within normal limits | Within normal limits | Within normal limits | Within normal limits |
| Urinalysis | Within normal limits | Within normal limits | Within normal limits | Within normal limits |
| Gross Pathology | No findings | No findings | No findings | No findings |
| Histopathology | No findings | No findings | No findings | No findings |
| NOAEL | - | - | - | ≥ Z mg/kg/day |
Table 2: Illustrative Summary of a 28-Day Repeat-Dose Oral Toxicity Study in Dogs
| Parameter | Vehicle Control | Low Dose (A mg/kg/day) | Mid Dose (B mg/kg/day) | High Dose (C mg/kg/day) |
| Mortality | 0/8 | 0/8 | 0/8 | 0/8 |
| Clinical Signs | No abnormalities | No abnormalities | No abnormalities | No abnormalities |
| ECG | No abnormalities | No abnormalities | No abnormalities | No abnormalities |
| Ophthalmology | No abnormalities | No abnormalities | No abnormalities | No abnormalities |
| Hematology | Within normal limits | Within normal limits | Within normal limits | Within normal limits |
| Clinical Chemistry | Within normal limits | Within normal limits | Within normal limits | Within normal limits |
| Gross Pathology | No findings | No findings | No findings | No findings |
| Histopathology | No findings | No findings | No findings | No findings |
| NOAEL | - | - | - | ≥ C mg/kg/day |
Genetic Toxicology
A standard battery of in vitro and in vivo tests is performed to assess the mutagenic and clastogenic potential of the drug candidate.
Table 3: Illustrative Genetic Toxicology Profile
| Assay | Test System | Concentration/Dose Range | Result |
| Bacterial Reverse Mutation (Ames) | S. typhimurium, E. coli | Up to 5000 µ g/plate | Negative |
| In Vitro Chromosomal Aberration | Human Peripheral Blood Lymphocytes | Up to 1000 µg/mL | Negative |
| In Vivo Micronucleus | Rat Bone Marrow | Up to 2000 mg/kg | Negative |
Safety Pharmacology
These studies investigate the potential effects of the drug on vital organ systems.
Table 4: Illustrative Safety Pharmacology Profile
| Study | System | Species | Key Findings |
| Cardiovascular | hERG Channel Assay | In vitro | No significant inhibition |
| Telemetry | Dog | No effect on blood pressure, heart rate, or ECG intervals | |
| Respiratory | Plethysmography | Rat | No effect on respiratory rate or tidal volume |
| Central Nervous System | Functional Observational Battery | Rat | No effects on behavior, motor activity, or coordination |
Experimental Workflow: Preclinical Toxicology Assessment
Caption: A typical workflow for preclinical safety and toxicology assessment of a new drug candidate.
Clinical Safety and Tolerability
This compound (BBP-711) has been evaluated in a first-in-human, randomized, double-blind, placebo-controlled, ascending dose Phase 1 study in 92 healthy volunteers (NCT04876924).[3][4] The study assessed the safety, tolerability, pharmacokinetics, and pharmacodynamics of the drug.
Study Design
The trial consisted of two parts:
-
Part A (Single Ascending Dose - SAD): Healthy volunteers received a single oral dose of this compound or placebo across five ascending dose groups (ranging from 40 mg to 3,000 mg).[3]
-
Part B (Multiple Ascending Dose - MAD): Healthy volunteers received multiple oral doses of this compound or placebo in up to five ascending dose groups (ranging from 75 mg to 1000 mg).[3]
Safety assessments included monitoring of adverse events (AEs), vital signs, electrocardiograms (ECGs), and clinical laboratory tests.[5]
Safety and Tolerability Findings
Based on publicly released data, this compound was well-tolerated across all dose cohorts.[3]
-
Adverse Events: Treatment-emergent adverse events (TEAEs) were reported to be of low frequency (15-34%). All reported TEAEs were classified as mild or moderate in severity.[3]
-
Laboratory Values, ECGs, and Vital Signs: No clinically significant changes in laboratory safety measures, ECGs, or vital signs were observed.[3]
Table 5: Summary of Safety Findings from the Phase 1 Study of this compound in Healthy Volunteers
| Safety Parameter | Single Ascending Dose (SAD) Cohorts | Multiple Ascending Dose (MAD) Cohorts |
| Dose Range | 40 mg to 3,000 mg | 75 mg to 1000 mg |
| Overall Incidence of TEAEs | Low frequency (15-34%) | Low frequency (15-34%) |
| Severity of TEAEs | Mild to Moderate | Mild to Moderate |
| Serious Adverse Events (SAEs) | None reported | None reported |
| Discontinuations due to AEs | None reported | None reported |
| Clinically Significant Lab Abnormalities | None reported | None reported |
| Clinically Significant ECG Changes | None reported | None reported |
| Clinically Significant Vital Sign Changes | None reported | None reported |
Note: Data is qualitative as reported in press releases. A detailed breakdown of specific adverse events and their frequencies is not yet publicly available.
Summary and Conclusion
The available safety and toxicology data for this compound (BBP-711) are encouraging and support its continued development for the treatment of hyperoxaluria. The therapeutic target, glycolate oxidase, has a strong safety rationale based on human genetic data and preclinical models, which suggests that its inhibition is unlikely to cause significant adverse effects.
The first-in-human Phase 1 study in healthy volunteers demonstrated that this compound is well-tolerated at single doses up to 3,000 mg and multiple doses up to 1000 mg.[3] The adverse events observed were infrequent, mild to moderate, and did not lead to any discontinuations. Importantly, no safety signals were detected from laboratory, ECG, or vital sign monitoring.[3]
While detailed preclinical toxicology data are not in the public domain, the successful completion of these studies to enable clinical investigation, combined with the favorable Phase 1 safety results, provides a strong foundation for the safety profile of this compound. Further data from ongoing and future Phase 2/3 clinical trials will be essential to fully characterize the long-term safety and efficacy of this compound in the target patient populations.
References
- 1. Frontiers | Novel Starting Points for Human Glycolate Oxidase Inhibitors, Revealed by Crystallography-Based Fragment Screening [frontiersin.org]
- 2. Glycolate Oxidase Is a Safe and Efficient Target for Substrate Reduction Therapy in a Mouse Model of Primary Hyperoxaluria Type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bridgebio.com [bridgebio.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. urosource.uroweb.org [urosource.uroweb.org]
Vamagloxistat in Substrate Reduction Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vamagloxistat (also known as Venglustat or GZ/SAR402671) is an orally administered, brain-penetrant small molecule inhibitor of glucosylceramide synthase (GCS).[1][2] As a key enzyme in the biosynthesis of most glycosphingolipids, GCS represents a prime target for substrate reduction therapy (SRT).[1] This therapeutic approach aims to decrease the rate of synthesis of glucosylceramide (GlcCer) and other downstream glycosphingolipids, thereby alleviating the pathological accumulation of these substrates in various lysosomal storage disorders.[3] This technical guide provides a comprehensive overview of this compound's mechanism of action, preclinical and clinical data, and detailed experimental methodologies relevant to its development as a substrate reduction therapeutic.
Introduction to Substrate Reduction Therapy and Glycosphingolipid Metabolism
Lysosomal storage disorders (LSDs) are a group of inherited metabolic diseases characterized by the accumulation of undegraded macromolecules within lysosomes, leading to cellular dysfunction and multi-organ pathology. In many LSDs, such as Gaucher disease and Fabry disease, the accumulated substrates are glycosphingolipids (GSLs).[3]
Substrate reduction therapy (SRT) offers a therapeutic strategy that is an alternative or complementary to enzyme replacement therapy (ERT). Instead of replacing the deficient lysosomal enzyme, SRT aims to reduce the biosynthesis of the substrate that accumulates.[3] By inhibiting an early step in the GSL synthesis pathway, SRT can restore the metabolic balance in affected cells.
This compound inhibits glucosylceramide synthase (GCS), the enzyme that catalyzes the transfer of glucose from UDP-glucose to ceramide, the first committed step in the biosynthesis of most GSLs.[1] This inhibition leads to a reduction in the production of glucosylceramide (GlcCer) and its downstream derivatives, including globotriaosylceramide (Gb3) and gangliosides.
This compound: Mechanism of Action
This compound is a potent inhibitor of GCS. Its mechanism of action is central to its therapeutic potential in GSL storage disorders.
Signaling Pathway: Glycosphingolipid Biosynthesis
The following diagram illustrates the simplified biosynthesis pathway of key glycosphingolipids and the point of intervention for this compound.
Caption: Inhibition of GCS by this compound reduces GlcCer synthesis.
Quantitative Data
In Vitro Potency
| Compound | Assay | IC50 (nM) | Reference |
| This compound | GCS enzyme assay (MDCK lysate) | 76.5 | [4] |
| GCS cellular assay (K562 cells) | 165 | [4] | |
| AL00804 (competitor) | GCS enzyme assay (MDCK lysate) | 11.7 | [4] |
| GCS cellular assay (K562 cells) | 9.7 | [4] |
Phase 1 Pharmacokinetics in Healthy Volunteers (Single Ascending Dose)
| Dose (mg) | tmax (hr, median) | t1/2z (hr, geometric mean) | CL/F (L/h, mean) | Reference |
| 2 - 150 | 3.00 - 5.50 | 28.9 (pooled) | 5.18 - 6.43 | [5][6] |
Phase 1 Pharmacokinetics in Healthy Volunteers (Multiple Ascending Dose)
| Parameter | 5 mg | 10 mg | 20 mg | Reference |
| Accumulation Ratio (Cmax) | 2.10 (pooled) | 2.10 (pooled) | 2.10 (pooled) | [5][6] |
| Accumulation Ratio (AUC0-24) | 2.22 (pooled) | 2.22 (pooled) | 2.22 (pooled) | [5][6] |
| Apparent Steady State | Within 5 days | Within 5 days | Within 5 days | [5][6] |
MOVES-PD Part 1: Pharmacodynamics in GBA-PD Patients (4 weeks)
| Population | Dose | Plasma GL-1 Reduction | CSF GL-1 Reduction | Reference |
| Japanese | High | Dose-dependent | 72.0% | [7][8][9] |
| Non-Japanese | High | Dose-dependent | 74.3% | [7][8][9] |
MOVES-PD Part 1: Safety in GBA-PD Patients
| Group | Adverse Event (AE) Incidence | Serious AEs | Discontinuation due to AEs | Reference |
| This compound (Japanese, n=9) | 89% | 0 | 0 | [7][8][9] |
| Placebo (Japanese, n=3) | 67% | 0 | 0 | [7][8][9] |
| This compound (Non-Japanese, n=13) | 92% | 0 | 2 (confusional state, panic attack) | [7][8][9] |
| Placebo (Non-Japanese, n=4) | 100% | 0 | 0 | [7][8][9] |
Experimental Protocols
In Vitro Glucosylceramide Synthase (GCS) Activity Assay
A common method to determine GCS activity involves the use of a fluorescently labeled ceramide analog, such as NBD C6-ceramide, and subsequent analysis by high-performance liquid chromatography (HPLC).[10][11][12]
Objective: To quantify the enzymatic conversion of a ceramide substrate to glucosylceramide by GCS in the presence of an inhibitor.
Materials:
-
Cell lysate (e.g., from SH-SY5Y neuroblastoma cells) or purified GCS enzyme.[13]
-
UDP-glucose.
-
Assay buffer.
-
This compound or other inhibitors at various concentrations.
Procedure:
-
Prepare reaction mixtures containing assay buffer, UDP-glucose, and varying concentrations of this compound.
-
Initiate the reaction by adding the cell lysate or purified GCS enzyme and NBD C6-ceramide.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction and extract the lipids.
-
Analyze the lipid extract by HPLC to separate and quantify the fluorescent product, NBD C6-glucosylceramide.
-
Calculate the GCS activity based on the amount of product formed and determine the IC50 of this compound.
Preclinical GBA-Synucleinopathy Mouse Model
Objective: To evaluate the in vivo efficacy of this compound in a mouse model that recapitulates key features of GBA-associated synucleinopathies.[4][14][15][16]
Animal Model:
-
Mice with a heterozygous GBA mutation (e.g., GbaD409V/WT) are often used to model the genetic risk for Parkinson's disease.[14][15][16]
Treatment:
-
This compound is administered orally, typically as a food admixture, for a specified duration (e.g., from 4 months of age for several weeks or months).[15][16]
Assessments:
-
Target Engagement: Measurement of GlcCer levels in plasma, brain, and cerebrospinal fluid (CSF) by LC-MS/MS to confirm GCS inhibition.[15][16]
-
Pathology: Immunohistochemical analysis of brain tissue for α-synuclein aggregates and other relevant markers.
-
Behavioral Testing: Assessment of motor and cognitive function using standardized tests.
Clinical Trial: MOVES-PD (NCT02906020)
The following workflow diagram illustrates the design of Part 1 of the MOVES-PD clinical trial.
Caption: Workflow of the MOVES-PD Part 1 clinical trial.
Conclusion
This compound has demonstrated potent inhibition of glucosylceramide synthase and effective reduction of the substrate glucosylceramide in both preclinical models and human subjects.[4][7][8][9] While it showed a favorable safety and tolerability profile in early clinical trials, its efficacy in slowing disease progression in GBA-associated Parkinson's disease was not established in the MOVES-PD trial.[1] Nevertheless, the data generated from the development of this compound provide a valuable framework for future research into substrate reduction therapies for lysosomal storage disorders and other conditions linked to aberrant glycosphingolipid metabolism. The methodologies outlined in this guide can serve as a reference for the continued investigation of GCS inhibitors.
References
- 1. alzforum.org [alzforum.org]
- 2. Venglustat - Sanofi - AdisInsight [adisinsight.springer.com]
- 3. Sanofi provides update on venglustat clinical program [sanofi.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of Oral Venglustat in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety, Pharmacokinetics, and Pharmacodynamics of Oral Venglustat in Patients with Parkinson's Disease and a GBA Mutation: Results from Part 1 of the Randomized, Double-Blinded, Placebo-Controlled MOVES-PD Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scienceopen.com [scienceopen.com]
- 10. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase [bio-protocol.org]
- 12. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase [en.bio-protocol.org]
- 13. uaf.edu [uaf.edu]
- 14. Preclinical pharmacology of glucosylceramide synthase inhibitor venglustat in a GBA-related synucleinopathy model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Vamagloxistat: A Technical Guide to a Novel Substrate Reduction Therapy for Rare Metabolic Disorders
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vamagloxistat (also known as Venglustat, GZ/SAR402671) is an investigational, orally administered, brain-penetrant small molecule inhibitor of glucosylceramide synthase (GCS).[1][2] By blocking the first committed step in the synthesis of most glycosphingolipids, this compound offers a novel substrate reduction therapy (SRT) approach for the treatment of several rare metabolic disorders characterized by the pathologic accumulation of these lipids.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, a summary of key preclinical and clinical data in Fabry disease and Gaucher disease, detailed experimental methodologies, and a discussion of its therapeutic potential.
Introduction to this compound and Rare Metabolic Disorders
Certain rare metabolic disorders, such as Fabry disease and Gaucher disease, are lysosomal storage disorders caused by genetic defects in enzymes responsible for the breakdown of glycosphingolipids.[3][4] The resulting accumulation of these lipids in various tissues leads to a cascade of cellular dysfunction and multi-organ pathology.[3][4]
-
Fabry Disease: An X-linked disorder caused by deficient activity of the enzyme α-galactosidase A, leading to the accumulation of globotriaosylceramide (GL-3 or Gb3).[3]
-
Gaucher Disease: An autosomal recessive disorder resulting from the deficiency of the enzyme β-glucocerebrosidase (GCase), causing the accumulation of glucosylceramide (GlcCer) and its deacylated form, glucosylsphingosine (B128621) (lyso-GL-1).[4]
This compound's mechanism as a GCS inhibitor presents a promising therapeutic strategy by reducing the production of the initial substrate, thereby alleviating the downstream pathological accumulation of complex glycosphingolipids.[1][2]
Mechanism of Action
This compound is a potent and specific inhibitor of glucosylceramide synthase (GCS), the enzyme that catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide.[5][6] This is the initial and rate-limiting step in the biosynthesis of a large family of glycosphingolipids, including gangliosides and globo-series lipids like GL-3.[6] By inhibiting GCS, this compound reduces the cellular pool of GlcCer available for the synthesis of more complex glycosphingolipids.[6] This upstream inhibition is designed to decrease the rate of substrate influx into the lysosome, thereby mitigating the pathological accumulation in individuals with deficient catabolic enzyme activity.[4]
Quantitative Data Presentation
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Efficacy of this compound Analogue (GZ667161) in a Gaucher Disease Mouse Model
| Parameter | Treatment Group | Outcome |
| Brain Glucosylceramide | GZ667161-treated | Significant reduction vs. control |
| Hippocampal α-synuclein | GZ667161-treated | Reduced accumulation vs. control |
| Hippocampal Tau Deposits | GZ667161-treated | Reduced deposits vs. control |
| Cognitive Deficits | GZ667161-treated | Improved memory performance vs. control |
Data from a Gaucher disease mouse model carrying a homozygous GBA D409V mutation.[1]
Table 2: Pharmacokinetics of this compound in Healthy Volunteers (Single and Repeated Doses)[2]
| Parameter | Single Dose (2-150 mg) | Repeated Dose (5-20 mg/day for 14 days) |
| Median tmax (hours) | 3.00 - 5.50 | - |
| Mean CL/F (L/h) | 5.18 - 6.43 | - |
| Pooled Geometric Mean t1/2z (hours) | 28.9 | - |
| Pooled Accumulation Ratio (Cmax) | - | 2.10 |
| Pooled Accumulation Ratio (AUC0–24) | - | 2.22 |
| Mean Fraction Excreted Unchanged in Urine (fe0–24) | - | 26.3% - 33.1% |
Table 3: Pharmacodynamics of this compound in Fabry Disease (Phase 2a Study, NCT02228460 & Extension NCT02489344)[7]
| Parameter | Baseline | Week 26 | Week 156 (3 years) | p-value (vs. Baseline) |
| Mean Change in GL-3 Inclusion Volume in SSCE | - | -0.06 (SD 0.03) | -0.12 (SD 0.04) | p=0.0010 (Week 26), p=0.0008 (Week 156) |
| Plasma GL-3 Reduction | - | Significant reduction | Progressive reduction | - |
| Plasma Lyso-GL-3 Reduction | - | Significant reduction | Progressive reduction | - |
SSCE: Superficial Skin Capillary Endothelium
Table 4: Pharmacokinetics and Pharmacodynamics of this compound in Gaucher Disease Type 3 (LEAP Trial, NCT02843035)[4][8]
| Parameter | Value |
| Mean Plasma AUC0-24 (Day 1) | 851 (SD 282) ng•h/ml |
| Mean Plasma Cmax (Day 1) | 58.1 (SD 26.4) ng/ml |
| Median tmax (Day 1) | 2.00 hours |
| Mean Venglustat Concentration (Week 52, Plasma) | 114 (SD 65.8) ng/ml |
| Mean Venglustat Concentration (Week 52, CSF) | 6.14 (SD 3.44) ng/ml |
| Median Glucosylceramide Decrease (1 year, Plasma) | 78% |
| Median Glucosylceramide Decrease (1 year, CSF) | 81% |
| Median Glucosylsphingosine Decrease (1 year, Plasma) | 56% |
| Median Glucosylsphingosine Decrease (1 year, CSF) | 70% |
Experimental Protocols
Detailed experimental protocols are critical for the replication and extension of scientific findings. Below are overviews of key methodologies employed in the evaluation of this compound.
Quantification of GL-3 in Skin Biopsies (Fabry Disease)
Objective: To assess the change in globotriaosylceramide (GL-3) accumulation in the superficial skin capillary endothelium (SSCE) of Fabry disease patients.
Methodology Overview:
-
Biopsy Collection: Punch biopsies of the skin are obtained from patients at baseline and at specified time points during treatment.
-
Sample Processing: The tissue is fixed, processed, and embedded for both light microscopy (LM) and transmission electron microscopy (TEM).
-
Light Microscopy (LM) Analysis:
-
Thin sections are stained and examined by a pathologist blinded to treatment allocation.
-
GL-3 inclusions in the SSCE are scored on a semi-quantitative scale (e.g., 0-3, where 0 indicates no inclusions and 3 indicates extensive inclusions).[6]
-
-
Transmission Electron Microscopy (TEM) with Unbiased Stereology:
-
Ultrathin sections are prepared and imaged using a transmission electron microscope.[3]
-
A systematic random sampling approach is used to capture images of at least 50 randomly selected superficial skin capillaries per biopsy.[3]
-
The volume fraction of the endothelial cell cytoplasm occupied by GL-3 inclusions is estimated using point counting methods on the captured images.[3] This provides a quantitative and unbiased assessment of the GL-3 burden.[3][7][8]
-
Quantification of Glycosphingolipids in Plasma and CSF
Objective: To measure the concentrations of glucosylceramide (GlcCer) and glucosylsphingosine (lyso-GL-1) in plasma and cerebrospinal fluid (CSF) as pharmacodynamic biomarkers.
Methodology Overview:
-
Sample Collection: Blood and CSF samples are collected from subjects at specified time points.[4]
-
Sample Preparation:
-
Plasma is separated from whole blood by centrifugation.
-
For GlcCer, a delipidized plasma matrix may be used to enhance assay sensitivity.[9]
-
For lyso-GL-1, a single-phase total lipid extraction is performed.[10]
-
An internal standard (e.g., a stable isotope-labeled version of the analyte) is added to each sample for accurate quantification.[11]
-
-
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
The extracted lipids are separated using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC).[11]
-
The separated analytes are then ionized and detected by a tandem mass spectrometer, which provides high sensitivity and specificity.[11][12]
-
Concentrations are determined by comparing the analyte-to-internal standard peak area ratio to a standard curve.[10]
-
Clinical Development and Future Directions
This compound has been investigated in several clinical trials for rare metabolic disorders.
-
Fabry Disease: A Phase 2a study (NCT02228460) and its long-term extension (NCT02489344) demonstrated that this compound was generally well-tolerated and led to a significant and progressive reduction in GL-3 accumulation in skin capillary endothelial cells over three years.[13] These promising results have led to the initiation of Phase 3 trials to further evaluate its efficacy and safety.[6]
-
Gaucher Disease Type 3: The Phase 2 LEAP trial (NCT02843035) showed that this compound, in combination with enzyme replacement therapy, was well-tolerated and resulted in substantial reductions of key disease-related biomarkers (glucosylceramide and glucosylsphingosine) in both plasma and the central nervous system (CSF).[4][14] A Phase 3 study (LEAP 2 MONO, NCT05222906) is underway to further assess its efficacy.[15]
-
Other Indications: this compound has also been studied in GBA-associated Parkinson's disease, where it did not show a beneficial treatment effect despite successful target engagement.[1] Its development for autosomal dominant polycystic kidney disease (ADPKD) was also discontinued.
There is no current evidence to suggest that this compound is being developed for the treatment of Adrenoleukodystrophy (ALD).
Conclusion
This compound represents a targeted therapeutic approach for rare metabolic disorders characterized by the accumulation of glycosphingolipids. Its mechanism of action as a GCS inhibitor has been validated through significant reductions in key biomarkers in clinical trials for Fabry disease and Gaucher disease type 3. The oral route of administration and its ability to penetrate the central nervous system are notable advantages. While further investigation in larger, controlled studies is necessary to fully establish its clinical efficacy and long-term safety, this compound holds considerable promise as a novel treatment option for patients with these debilitating conditions.
References
- 1. alzforum.org [alzforum.org]
- 2. Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of Oral Venglustat in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epistemonikos.org [epistemonikos.org]
- 4. Venglustat combined with imiglucerase for neurological disease in adults with Gaucher disease type 3: the LEAP trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. venglustat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. fabrydiseasenews.com [fabrydiseasenews.com]
- 7. Extending Unbiased Stereology of Brain Ultrastructure to Three-dimensional Volumes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extending unbiased stereology of brain ultrastructure to three-dimensional volumes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rapid, single-phase extraction of glucosylsphingosine from plasma: A universal screening and monitoring tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of Oral Venglustat in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitation and characterization of glucosylsphingosine in cerebrospinal fluid (CSF), plasma, and brain of monkey model with Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Venglustat, an orally administered glucosylceramide synthase inhibitor: assessment over 3 years in adult males with classic Fabry disease in an open-label Phase 2 study and its extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. rarediseases.sanofimedical.com [rarediseases.sanofimedical.com]
Methodological & Application
Vamagloxistat In Vitro Assay Protocols: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vamagloxistat is an investigational drug that acts as an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In response to oxidative or electrophilic stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of a suite of antioxidant and cytoprotective genes. This application note provides detailed protocols for in vitro assays to characterize the activity of this compound and other potential Nrf2 activators.
Mechanism of Action: The Nrf2-Keap1 Signaling Pathway
The Nrf2-Keap1 pathway is a primary regulator of cellular redox homeostasis. Under basal conditions, Keap1, a substrate adaptor protein for a Cullin-3-based E3 ubiquitin ligase, binds to Nrf2 and targets it for ubiquitination and subsequent proteasomal degradation, keeping its cellular levels low.
Upon exposure to electrophiles or reactive oxygen species (ROS), specific cysteine residues in Keap1 are modified. This leads to a conformational change in the Keap1-Nrf2 complex, inhibiting Nrf2 ubiquitination. As a result, newly synthesized Nrf2 is stabilized, accumulates in the cytoplasm, and translocates into the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins (sMaf) and binds to the Antioxidant Response Element (ARE), a cis-acting enhancer sequence present in the promoter region of many cytoprotective genes. This binding initiates the transcription of Nrf2 target genes, including NAD(P)H quinone oxidoreductase 1 (NQO1) and Heme oxygenase-1 (HMOX1), which play crucial roles in detoxification and antioxidant defense.[1][2]
References
- 1. HMOX1 and NQO1 genes are upregulated in response to contact sensitizers in dendritic cells and THP-1 cell line: role of the Keap1/Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Galangin Activates the ERK/AKT-Driven Nrf2 Signaling Pathway to Increase the Level of Reduced Glutathione in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hyperoxaluria Research Using an Investigational Compound in Animal Models
Disclaimer: Initial searches for "Vamagloxistat" did not yield any publicly available information regarding its use in hyperoxaluria research. Therefore, these Application Notes and Protocols have been generated using a well-documented investigational compound, Lumasiran, as a representative example to fulfill the user's request for a detailed and structured guide. Lumasiran is an RNA interference (RNAi) therapeutic that targets glycolate (B3277807) oxidase (GO) and has been approved for the treatment of primary hyperoxaluria type 1 (PH1).
Introduction
Primary hyperoxalurias (PH) are a group of rare genetic disorders characterized by the overproduction of oxalate (B1200264), leading to recurrent kidney stones, nephrocalcinosis, and progressive kidney failure.[1][2] Animal models are crucial for understanding the pathophysiology of hyperoxaluria and for evaluating the efficacy and safety of novel therapeutic agents. These notes provide an overview of the application of an investigational RNAi therapeutic targeting glycolate oxidase in preclinical animal models of PH1.
Mechanism of Action
The therapeutic strategy for this investigational compound is substrate reduction. In primary hyperoxaluria type 1, a deficiency in the liver-specific enzyme alanine-glyoxylate aminotransferase (AGT) leads to the accumulation of glyoxylate (B1226380).[1][3] This excess glyoxylate is then converted to oxalate by the enzyme lactate (B86563) dehydrogenase (LDH). The investigational compound, an RNAi therapeutic, is designed to reduce the production of glyoxylate by silencing the expression of the HAO1 gene, which encodes for the enzyme glycolate oxidase (GO).[3][4] GO catalyzes the conversion of glycolate to glyoxylate. By reducing GO levels, the synthesis of the direct precursor of oxalate is diminished, thereby lowering overall oxalate production.[4][5]
Animal Models for Hyperoxaluria Research
Genetically engineered mouse models that replicate the enzymatic defects found in humans are the most relevant for studying PH1. The Agxt1 knockout (KO) mouse is a widely used model that lacks the AGT enzyme, mimicking the metabolic defect in PH1.[6]
Table 1: Summary of a Representative Animal Model for PH1
| Parameter | Description |
| Animal Model | Agxt1 Knockout (KO) Mouse |
| Genetic Defect | Homozygous deletion of the Agxt1 gene |
| Phenotype | Elevated urinary oxalate, hyperoxaluria, and age-dependent nephrocalcinosis |
| Utility | Efficacy testing of substrate reduction therapies |
Quantitative Data from Preclinical Studies
Preclinical studies in the Agxt1 KO mouse model have demonstrated the efficacy of the investigational compound in reducing urinary oxalate levels.
Table 2: Effect of the Investigational Compound on Urinary Oxalate in Agxt1 KO Mice
| Treatment Group | Dose | Duration | Mean Reduction in Urinary Oxalate (%) | Reference |
| Investigational Compound | 3 mg/kg (single dose) | 7 weeks | ~50% | [6] |
| Investigational Compound | 0.3, 1, and 3 mg/kg (multiple doses) | 4 days/week | >95% | [6] |
Experimental Protocols
Animal Model and Husbandry
-
Model: Male and female Agxt1 knockout mice, 8-12 weeks of age.
-
Housing: Mice are housed in a specific pathogen-free facility with a 12-hour light/dark cycle.
-
Diet: Standard chow and water are provided ad libitum.
-
Acclimation: Animals are acclimated for at least one week before the start of the experiment.
Dosing and Administration
-
Formulation: The investigational compound (e.g., Lumasiran) is formulated in a sterile saline solution for subcutaneous injection.
-
Dosing Regimen:
-
Control Group: A control group receives subcutaneous injections of a vehicle (sterile saline).
Sample Collection
-
Urine Collection: 24-hour urine samples are collected using metabolic cages at baseline and at specified time points post-dosing. Urine volume is recorded.
-
Blood Collection: Blood samples are collected via retro-orbital or submandibular bleeding at the end of the study for plasma oxalate analysis.
Analytical Methods
-
Urinary Oxalate Measurement: Urinary oxalate concentrations are determined using an enzymatic assay kit (e.g., oxalate oxidase-based).[7] The total 24-hour oxalate excretion is calculated by multiplying the oxalate concentration by the total urine volume.
-
Urinary Creatinine (B1669602) Measurement: Urinary creatinine levels are measured to normalize urinary oxalate excretion (oxalate:creatinine ratio).
-
Plasma Oxalate Measurement: Plasma oxalate is measured using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).[8]
Histopathological Analysis
-
At the end of the study, kidneys are harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin.
-
Kidney sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) and pizzolato stain to assess for calcium oxalate crystal deposition and renal injury.
Conclusion
The use of genetically engineered animal models, such as the Agxt1 KO mouse, is indispensable for the preclinical evaluation of novel therapeutics for primary hyperoxaluria type 1. The protocols outlined above provide a framework for assessing the in vivo efficacy of an investigational compound that targets the substrate for oxalate production. The significant reduction in urinary oxalate observed in preclinical studies with compounds like Lumasiran has paved the way for successful clinical development and regulatory approval, offering a promising therapeutic option for patients with PH1.[9][10]
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. Lumasiran for primary hyperoxaluria type 1: What we have learned? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumasiran [drugcentral.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. dovepress.com [dovepress.com]
- 7. [PDF] Analytical procedures and methods validation for oxalate content estimation | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Lumasiran: A Review in Primary Hyperoxaluria Type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Measuring Vamagloxistat Efficacy in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vamagloxistat, also known as CT-32228, is a potent and specific inhibitor of lysophosphatidic acid acyltransferase-beta (LPAAT-β). This enzyme plays a crucial role in the synthesis of phosphatidic acid (PA), a key lipid second messenger involved in various cellular signaling pathways that are often dysregulated in cancer.[1][2] By inhibiting LPAAT-β, this compound disrupts the production of PA, thereby modulating critical signaling cascades such as the mammalian target of rapamycin (B549165) (mTOR) and Ras/Raf/MEK/ERK pathways.[2][3] This disruption can lead to the induction of apoptosis and inhibition of cell proliferation in cancer cells, making this compound a promising candidate for targeted cancer therapy.[2][3]
These application notes provide detailed protocols for assessing the efficacy of this compound in a cell culture setting. The methodologies cover the direct measurement of enzyme activity, as well as cellular assays to determine the downstream consequences of LPAAT-β inhibition, including effects on cell viability, apoptosis, lipid accumulation, and target gene expression.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its effects by inhibiting LPAAT-β, which catalyzes the conversion of lysophosphatidic acid (LPA) to phosphatidic acid (PA). PA is a critical signaling molecule that influences two major pathways implicated in cancer cell growth and survival:
-
mTOR Pathway: PA directly binds to and activates mTOR, a central regulator of cell growth, proliferation, and survival.
-
Ras/Raf Pathway: PA is required for the proper localization and activation of Raf, a key kinase in the Ras/Raf/MEK/ERK signaling cascade that controls cell proliferation and differentiation.
By reducing PA levels, this compound effectively dampens the signaling through both of these oncogenic pathways.
Data Presentation
Table 1: In Vitro Efficacy of this compound (CT-32228) on Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | This compound Concentration | Result | Reference |
| K562 | Chronic Myelogenous Leukemia | Proliferation | IC50 | Not Specified | Antiproliferative activity in nanomolar range | [4] |
| Ovarian Cancer Cells | Ovarian Cancer | Apoptosis | Induction | Nanomolar concentrations | Induces apoptosis | [3] |
| Endometrial Cancer Cells | Endometrial Cancer | Apoptosis | Induction | Nanomolar concentrations | Induces apoptosis | [3] |
| Acute Leukemia Cells | Acute Leukemia | Apoptosis | Induction | Not Specified | Uniformly induces apoptosis | [2] |
Experimental Protocols
LPAAT-β Enzymatic Activity Assay (Radioactive)
This assay measures the enzymatic activity of LPAAT-β in cell lysates by quantifying the incorporation of a radiolabeled fatty acid from acyl-CoA into lysophosphatidic acid (LPA) to form phosphatidic acid (PA).
Materials:
-
Cell lysis buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
Protein quantification assay (e.g., BCA or Bradford)
-
Reaction buffer (100 mM Tris-HCl, pH 7.4, 1 mg/ml fatty acid-free BSA)
-
Lysophosphatidic acid (LPA) (e.g., 10 µmol/L oleoyl-sn-glycerol-3-phosphate)
-
Oleoyl-CoA (50 µmol/L)
-
[³H]oleoyl-LPA (specific activity 30-60 Ci/mmol)
-
1-butanol (B46404) containing 1 N HCl
-
Thin-layer chromatography (TLC) plates (silica gel 60)
-
TLC developing solvent (chloroform:methanol:acetic acid:water, 85:12.5:12.5:3)
-
Scintillation counter and scintillation cocktail
Protocol:
-
Cell Lysate Preparation:
-
Culture cells to the desired confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in cell lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, assemble the reaction mixture (total volume 200 µl) containing:
-
Reaction buffer
-
10 µmol/L LPA
-
50 µmol/L oleoyl-CoA
-
1 µl of [³H]oleoyl-LPA
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 30 µg of cell lysate.
-
Incubate for 10 minutes at 37°C.
-
-
Reaction Termination and Lipid Extraction:
-
Stop the reaction by adding 0.5 ml of 1-butanol containing 1 N HCl.
-
Vortex thoroughly to extract the phospholipids.
-
Centrifuge to separate the phases and collect the upper butanol phase.
-
Dry the butanol extract under a stream of nitrogen.
-
-
TLC Separation and Quantification:
-
Resuspend the dried lipid extract in a small volume of chloroform:methanol (2:1).
-
Spot the sample onto a silica (B1680970) gel TLC plate.
-
Develop the TLC plate in the developing solvent.
-
Visualize the lipid spots by exposing the plate to iodine vapors. The PA spot can be identified by co-migration with a PA standard.
-
Scrape the [³H]PA spot into a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Calculate the enzyme activity based on the amount of [³H]PA formed per unit of time and protein.
-
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash cells with cold PBS and resuspend in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Lipid Accumulation Assay (Oil Red O Staining)
Oil Red O is a fat-soluble dye used for the staining of neutral triglycerides and lipids.
Materials:
-
Cell culture plates or coverslips
-
This compound stock solution
-
10% formalin
-
Oil Red O working solution (0.5% Oil Red O in isopropanol (B130326), diluted with water)
-
60% isopropanol
-
Hematoxylin (B73222) (for counterstaining nuclei)
-
Microscope
Protocol:
-
Cell Treatment:
-
Culture and treat cells with this compound as desired.
-
-
Fixation and Staining:
-
Wash cells with PBS and fix with 10% formalin for 30-60 minutes.
-
Wash with water and then with 60% isopropanol.
-
Incubate with Oil Red O working solution for 10-20 minutes.
-
Wash with 60% isopropanol and then with water.
-
Counterstain with hematoxylin for 1 minute (optional).
-
Wash with water.
-
-
Visualization and Quantification:
-
Visualize lipid droplets (stained red) under a microscope.
-
For quantification, elute the Oil Red O stain with 100% isopropanol and measure the absorbance at 492 nm.
-
Gene Expression Analysis (Quantitative Real-Time PCR - qPCR)
qPCR is used to measure the expression levels of target genes involved in the mTOR and Ras/Raf pathways.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., mTOR, Raptor, Rictor, Ras, Raf, MEK, ERK) and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR system
Protocol:
-
RNA Extraction and cDNA Synthesis:
-
Treat cells with this compound.
-
Extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
-
qPCR Reaction:
-
Set up the qPCR reaction with cDNA, primers, and qPCR master mix.
-
Run the reaction on a real-time PCR system.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for evaluating the efficacy of this compound in a cell culture setting. By employing these assays, researchers can gain valuable insights into the mechanism of action of this compound and its potential as a therapeutic agent. The provided data and methodologies will aid in the design and interpretation of experiments aimed at further characterizing this promising LPAAT-β inhibitor.
References
- 1. A simple and highly sensitive radioenzymatic assay for lysophosphatidic acid quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate specificity of lysophosphatidic acid acyltransferase beta -- evidence from membrane and whole cell assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Experimental Approaches in Delineating mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Vamagloxistat Dose-Response Curve Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vamagloxistat (also known as BBP-711) is a potent and selective small molecule inhibitor of glycolate (B3277807) oxidase (GO), a key enzyme in the metabolic pathway that leads to the production of oxalate (B1200264). In conditions such as Primary Hyperoxaluria Type 1 (PH1), genetic defects lead to the overproduction of oxalate, resulting in recurrent kidney stones, nephrocalcinosis, and progressive kidney damage. By inhibiting GO, this compound reduces the synthesis of glyoxylate (B1226380), a direct precursor of oxalate, thereby offering a promising therapeutic strategy for the management of hyperoxaluria.
These application notes provide detailed protocols for conducting in vitro and in vivo dose-response experiments to evaluate the efficacy of this compound. The included data and methodologies are intended to guide researchers in the preclinical assessment of this compound and similar compounds.
Mechanism of Action & Signaling Pathway
This compound targets glycolate oxidase, a peroxisomal enzyme that catalyzes the oxidation of glycolate to glyoxylate, with the concomitant production of hydrogen peroxide. In the context of Primary Hyperoxaluria Type 1, a deficiency in the enzyme alanine-glyoxylate aminotransferase (AGT) leads to the accumulation of glyoxylate in the peroxisome. This excess glyoxylate is then converted to oxalate by the cytosolic enzyme lactate (B86563) dehydrogenase (LDH). This compound's inhibition of glycolate oxidase reduces the available pool of glyoxylate, thereby decreasing oxalate production.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Species | Value | Reference |
| IC₅₀ (Glycolate Oxidase Inhibition) | Human | 15.4 nM | [1] |
| Rat | 22.4 nM | [1] | |
| Mouse | 149 nM | [1] | |
| IC₅₀ (Oxalate Production Inhibition) | Mouse Hepatocytes (Agxt-/-) | 24.2 nM (24 hrs) | [1] |
| 42.9 nM (48 hrs) | [1] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of PH1 (Agxt-/-)
| Dose (oral) | Maximum Reduction in Urinary Oxalate | Maximum Inhibition of GO Activity | Reference |
| 7 mg/kg (5 days) | 60% | >88% | [1] |
Table 3: Phase 1 Clinical Trial Data in Healthy Volunteers
| Parameter | Dosing | Observation | Reference |
| Pharmacokinetics | Single (40-3000 mg) & Multiple (75-1000 mg) | Tmax: ~2.5 hours, Half-life: ~26 hours (supportive of once-daily dosing) | |
| Pharmacodynamics | Multiple Ascending Doses | 10-15 fold increase in plasma glycolate above baseline | |
| GO Inhibition | Multiple Ascending Doses | Predicted >95% sustained inhibition |
Experimental Protocols
Protocol 1: In Vitro Glycolate Oxidase Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against glycolate oxidase.
Workflow Diagram:
Materials:
-
Recombinant human, rat, or mouse Glycolate Oxidase (GO)
-
This compound
-
Glycolic acid (substrate)
-
Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 8.3)
-
Detection reagent (e.g., Amplex Red and horseradish peroxidase for H₂O₂ detection)
-
96-well microplate
-
Microplate reader
Procedure:
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in assay buffer to create a range of concentrations for the dose-response curve.
-
Assay Reaction:
-
To each well of a 96-well plate, add a fixed volume of the this compound dilutions. Include a vehicle control (solvent only) and a no-enzyme control.
-
Add a fixed amount of GO enzyme to each well (except the no-enzyme control) and pre-incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a fixed concentration of glycolic acid substrate to all wells.
-
-
Detection:
-
If measuring hydrogen peroxide production, add the Amplex Red/HRP solution at the start of the reaction.
-
Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the initial rate of reaction for each this compound concentration.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 2: In Vivo Assessment of Urinary Oxalate in a Hyperoxaluric Mouse Model
This protocol outlines the procedure for evaluating the effect of this compound on urinary oxalate excretion in a genetic mouse model of Primary Hyperoxaluria Type 1 (Agxt-/-).
Workflow Diagram:
Materials:
-
Agxt-/- mice
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Metabolic cages for urine collection
-
Urinary oxalate assay kit or HPLC system
-
Urinary creatinine assay kit
Procedure:
-
Animal Acclimatization: House Agxt-/- mice in metabolic cages for several days to allow for acclimatization.
-
Baseline Urine Collection: Collect 24-hour urine samples from all mice to establish baseline urinary oxalate levels.
-
Group Assignment and Dosing: Randomly assign mice to different treatment groups: a vehicle control group and multiple this compound dose groups. Administer the assigned treatment orally once daily for the duration of the study (e.g., 5 days).
-
Urine Collection: Collect 24-hour urine samples at predetermined time points during the treatment period.
-
Sample Analysis:
-
Measure the volume of the collected urine.
-
Analyze the urine samples for oxalate concentration using a validated method (e.g., enzymatic assay or HPLC).
-
Measure the creatinine concentration in the urine samples to normalize for urine output.
-
-
Data Analysis:
-
Calculate the total urinary oxalate excretion for each 24-hour period, normalized to creatinine.
-
Compare the urinary oxalate levels in the this compound-treated groups to the vehicle control group to determine the dose-dependent reduction in oxalate excretion.
-
Conclusion
The provided data and protocols offer a comprehensive framework for the preclinical evaluation of this compound's dose-response relationship. The potent in vitro inhibition of glycolate oxidase translates to a significant reduction in urinary oxalate in a relevant in vivo model, supporting its clinical development for the treatment of Primary Hyperoxaluria Type 1 and other conditions characterized by oxalate overproduction. These methodologies can be adapted for the assessment of other glycolate oxidase inhibitors and contribute to the advancement of novel therapies for hyperoxaluria.
References
Application Notes and Protocols for the Analytical Quantification of Vamagloxistat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vamagloxistat is a novel small molecule inhibitor of glycolate (B3277807) oxidase, a key enzyme in the metabolic pathway that produces oxalate (B1200264). Elevated oxalate levels are implicated in conditions such as primary hyperoxaluria and kidney stone formation. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Additionally, the mechanism of action of this compound is illustrated.
Chemical Information
| Property | Value |
| IUPAC Name | 2-(5-(4-(3,3-difluorocyclobutyl)phenyl)-2H-tetrazol-2-yl)acetic acid |
| Chemical Formula | C₁₉H₁₅F₂N₃O₃ |
| Molecular Weight | 371.34 g/mol |
I. Quantification of this compound by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol describes a method for the quantification of this compound in bulk drug substance and simple formulations using RP-HPLC with UV detection.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile (B52724) and 0.1% Formic Acid in Water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Run Time: Approximately 10 minutes.
2. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of Acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Data Presentation
Table 1: HPLC Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
II. Quantification of this compound in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a sensitive and selective method for the quantification of this compound in human plasma, suitable for pharmacokinetic studies.
Experimental Protocol
1. Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90% to 20% B
-
3.1-4.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):
-
This compound: Q1: 372.1 m/z → Q3: 294.1 m/z
-
Internal Standard (IS) (e.g., this compound-d4): Q1: 376.1 m/z → Q3: 298.1 m/z
-
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., 50 ng/mL).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (80% A, 20% B).
-
Vortex and transfer to an autosampler vial for analysis.
Data Presentation
Table 2: LC-MS/MS Method Validation Parameters for Human Plasma (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra- and Inter-day Precision (%RSD) | < 15% |
| Intra- and Inter-day Accuracy (% Bias) | ± 15% |
| Matrix Effect | 95 - 105% |
| Recovery | > 85% |
III. Mechanism of Action and Signaling Pathway
This compound functions by inhibiting the enzyme glycolate oxidase. This enzyme is a key component of the photorespiration pathway in plants and the glyoxylate (B1226380) metabolism pathway in the liver of animals. In the context of human physiology, glycolate oxidase catalyzes the oxidation of glycolate to glyoxylate. Glyoxylate can then be further metabolized to oxalate. An overproduction of oxalate can lead to the formation of calcium oxalate crystals, resulting in kidney stones and, in severe cases, kidney damage as seen in primary hyperoxaluria. By inhibiting glycolate oxidase, this compound reduces the production of glyoxylate and subsequently lowers the levels of oxalate.[1]
Experimental Workflow and Signaling Pathway Diagrams
Caption: LC-MS/MS experimental workflow for this compound quantification.
Caption: this compound inhibits Glycolate Oxidase, reducing oxalate production.
References
Vamagloxistat: A Potent Tool for the Investigation of Glycolate Oxidase Function
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Vamagloxistat, also known as BBP-711, is a novel, orally administered small molecule inhibitor of glycolate (B3277807) oxidase (GO). GO is a key peroxisomal enzyme that catalyzes the oxidation of glycolate to glyoxylate (B1226380), a critical step in the metabolic pathway that can lead to the production of oxalate (B1200264). Inborn errors of metabolism, such as Primary Hyperoxaluria Type 1 (PH1), result in the overproduction of oxalate, leading to the formation of kidney stones, nephrocalcinosis, and progressive renal failure. This compound is under investigation as a therapeutic agent for PH1 and for recurrent kidney stone formers by reducing the production of oxalate.[1][2] These application notes provide detailed information and protocols for the use of this compound as a research tool to study the function and inhibition of glycolate oxidase.
Mechanism of Action
This compound is a potent and selective inhibitor of glycolate oxidase. By blocking the activity of this enzyme, this compound prevents the conversion of glycolate to glyoxylate. This substrate reduction approach aims to decrease the pool of glyoxylate available for conversion to oxalate by lactate (B86563) dehydrogenase (LDH). The intended therapeutic effect is a reduction in urinary and plasma oxalate levels, thereby preventing the pathological crystallization of calcium oxalate in the kidneys and other tissues. Clinical data has demonstrated that this compound can achieve near-complete inhibition of glycolate oxidase.[1]
Data Presentation
The following tables summarize the key pharmacokinetic and pharmacodynamic properties of this compound based on a Phase 1 study in healthy adult volunteers.
Table 1: Pharmacokinetic Profile of this compound
| Parameter | Value | Reference |
| Administration | Oral | [1] |
| Time to Maximum Concentration (Tmax) | ~2.5 hours | [1] |
| Elimination Half-life (t½) | ~26-28 hours | [1][3] |
| Dosing Frequency | Once-daily | [1] |
Table 2: Pharmacodynamic Effects of this compound
| Parameter | Observation | Significance | Reference |
| Plasma Glycolate Levels | > 10-fold increase from baseline | Indicates significant target engagement and inhibition of glycolate oxidase | [1] |
| Glycolate Oxidase Inhibition | Predicted to be > 95% | Demonstrates near-complete inhibition of the target enzyme in vivo | [1] |
| Safety and Tolerability | Well-tolerated at single doses up to 3,000 mg and multiple doses up to 1000 mg | Favorable safety profile in healthy volunteers | [1] |
Note: Specific IC50 or Ki values for this compound are not yet publicly available.
Experimental Protocols
Here we provide detailed protocols for in vitro and cell-based assays to study the function of glycolate oxidase and the inhibitory effects of this compound.
Protocol 1: In Vitro Glycolate Oxidase Inhibition Assay
This protocol is designed to determine the in vitro potency of this compound by measuring its ability to inhibit the enzymatic activity of purified glycolate oxidase. The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the GO-catalyzed oxidation of glycolate.
Materials:
-
Purified recombinant human glycolate oxidase (hGO)
-
This compound
-
Sodium glycolate (substrate)
-
Amplex® Red reagent (or other suitable H₂O₂ detection reagent)
-
Horseradish peroxidase (HRP)
-
Assay Buffer: 50 mM sodium phosphate, pH 8.0
-
96-well microplate (black, clear bottom for fluorescence)
-
Microplate reader with fluorescence capabilities (e.g., Ex/Em = 530/590 nm for Amplex® Red)
Procedure:
-
Prepare this compound dilutions: Create a serial dilution of this compound in Assay Buffer to cover a range of concentrations (e.g., 0.1 nM to 100 µM). Include a vehicle control (e.g., DMSO).
-
Prepare enzyme solution: Dilute the purified hGO in Assay Buffer to a final concentration that yields a linear reaction rate within the desired assay time.
-
Prepare reaction mixture: In each well of the 96-well plate, add:
-
25 µL of this compound dilution or vehicle control.
-
25 µL of hGO solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare substrate/detection solution: Prepare a solution containing sodium glycolate, Amplex® Red, and HRP in Assay Buffer. The final concentrations in the well should be optimized, but a starting point could be 1 mM sodium glycolate, 50 µM Amplex® Red, and 0.1 U/mL HRP.
-
Initiate the reaction: Add 50 µL of the substrate/detection solution to each well to start the reaction.
-
Kinetic measurement: Immediately place the plate in the microplate reader and measure the fluorescence intensity every minute for 30-60 minutes at 37°C.
-
Data analysis:
-
Calculate the initial reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Assay for Glycolate Oxidase Activity
This protocol allows for the assessment of this compound's ability to inhibit GO activity within a cellular context. This assay measures the reduction in intracellular oxalate production or the accumulation of glycolate in cells treated with this compound.
Materials:
-
Hepatocyte cell line (e.g., HepG2) or other suitable cell line expressing glycolate oxidase.
-
This compound
-
Glycolic acid (cell-permeable substrate)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
96-well cell culture plates.
-
Lysis buffer (e.g., RIPA buffer).
-
Commercial oxalate or glycolate assay kit (colorimetric or fluorometric).
-
Bradford reagent or BCA protein assay kit.
Procedure:
-
Cell Seeding: Seed hepatocytes in a 96-well plate at an appropriate density and allow them to adhere and grow for 24 hours.
-
This compound Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 100 µM) or a vehicle control. Incubate for 1-2 hours.
-
Substrate Addition: Add glycolic acid to the medium to a final concentration that induces measurable oxalate production (e.g., 1-5 mM).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Sample Collection:
-
For intracellular oxalate/glycolate: Aspirate the medium, wash the cells with PBS, and then lyse the cells with lysis buffer. Collect the cell lysates. .
-
-
Quantification:
-
Measure the concentration of oxalate or glycolate in the cell lysates and/or culture medium using a commercial assay kit according to the manufacturer's instructions.
-
Measure the total protein concentration in the cell lysates using a Bradford or BCA assay.
-
-
Data Analysis:
-
Normalize the oxalate or glycolate concentrations to the total protein content.
-
Calculate the percent inhibition of oxalate production or the percent increase in glycolate accumulation for each this compound concentration relative to the vehicle control.
-
Plot the results against the this compound concentration to determine the cellular EC50 value.
-
Mandatory Visualizations
References
Application Notes and Protocols for Vamagloxistat (BBP-711) Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vamagloxistat (also known as BBP-711) is an investigational, orally administered, small molecule inhibitor of glycolate (B3277807) oxidase (GO). It is being developed by BridgeBio Pharma for the treatment of conditions characterized by excess oxalate (B1200264) production, such as Primary Hyperoxaluria Type 1 (PH1) and recurrent kidney stones.[1] PH1 is a rare genetic disorder caused by a deficiency of the liver-specific enzyme alanine-glyoxylate aminotransferase (AGT), leading to the accumulation of glyoxylate (B1226380), which is then converted to oxalate.[2][3] The subsequent excess oxalate can lead to the formation of kidney stones, nephrocalcinosis, and progressive renal failure.[2] this compound aims to reduce the production of oxalate by inhibiting GO, a key enzyme in the metabolic pathway that produces glyoxylate.[1][4]
These application notes provide a comprehensive overview of the experimental design for clinical trials of this compound, including detailed protocols for key experiments, a summary of available clinical data, and visualizations of the relevant biological pathway and experimental workflows.
Mechanism of Action and Signaling Pathway
This compound targets glycolate oxidase (GO), a peroxisomal enzyme that catalyzes the oxidation of glycolate to glyoxylate.[4][5] In patients with PH1, the deficiency in AGT prevents the normal conversion of glyoxylate to glycine.[3] This leads to an accumulation of glyoxylate, which is then converted to oxalate by lactate (B86563) dehydrogenase (LDH).[4][5] By inhibiting GO, this compound reduces the substrate available for oxalate synthesis, thereby lowering urinary oxalate levels. The accumulation of the substrate for GO, glycolate, is considered benign as it is highly soluble and readily excreted.[6]
Preclinical and Clinical Data Summary
Preclinical studies in a mouse model of PH1 (Agxt−/− mice) demonstrated that oral administration of this compound led to a significant reduction in urinary oxalate.[7] A Phase 1, randomized, double-blind, placebo-controlled, ascending-dose study in 92 healthy adult volunteers has been completed.[1][8] The study assessed the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound.[8][9]
Pharmacokinetic and Pharmacodynamic Data (Phase 1)
| Parameter | Single Ascending Dose (SAD) | Multiple Ascending Dose (MAD) |
| Doses Evaluated | 40 mg to 3,000 mg[1] | 75 mg to 1,000 mg[1] |
| Time to Maximum Concentration (Tmax) | ~2.5 hours[1] | ~2 hours[8] |
| Elimination Half-life (t1/2) | ~26 hours[1] | ~28 hours[8] |
| Plasma Glycolate Increase (PD Marker) | 10-15 fold above baseline[1] | Mean maximal concentration of 100-200 µM on Day 7[8] |
| GO Inhibition (Predicted) | >95% sustained inhibition[1] | Near-complete inhibition[8] |
Safety and Tolerability (Phase 1)
| Adverse Events | Frequency | Severity |
| Treatment-Emergent Adverse Events | Low (15-34%)[1] | Mild or Moderate[1] |
| Clinically Significant Changes | None observed in clinical laboratory measures, ECG, or vital signs[1] | - |
Experimental Protocols
Phase 1 Clinical Trial Protocol: Safety, Tolerability, PK, and PD of this compound in Healthy Volunteers
Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending doses of this compound in healthy adult volunteers.
Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending dose study.
Participant Population: Healthy male and female adults.
Methodology:
-
Screening: Assess eligibility of participants based on inclusion and exclusion criteria.
-
Randomization: Randomize eligible participants to receive this compound or placebo.
-
Dosing:
-
Single Ascending Dose (SAD) Cohorts: Administer a single oral dose of this compound or placebo.
-
Multiple Ascending Dose (MAD) Cohorts: Administer multiple oral doses of this compound or placebo once daily.
-
-
Safety and Tolerability Monitoring: Monitor adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests throughout the study.
-
Pharmacokinetic (PK) Sampling: Collect serial blood samples at predefined time points post-dosing to determine the plasma concentration of this compound.
-
Pharmacodynamic (PD) Sampling: Collect blood and urine samples to measure glycolate and oxalate levels as biomarkers of GO inhibition.
-
Bioanalytical Methods:
-
This compound Quantification: Utilize a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to measure this compound concentrations in plasma.
-
Glycolate and Oxalate Quantification: Employ validated bioanalytical assays to measure glycolate and oxalate concentrations in plasma and urine.
-
References
- 1. bridgebio.com [bridgebio.com]
- 2. erknet.org [erknet.org]
- 3. WO2020257487A1 - Glycolate oxidase inhibitors for the treatment of disease - Google Patents [patents.google.com]
- 4. Searching glycolate oxidase inhibitors based on QSAR, molecular docking, and molecular dynamic simulation approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pathways of hepatic oxalate synthesis and their regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Starting Points for Human Glycolate Oxidase Inhibitors, Revealed by Crystallography-Based Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. urosource.uroweb.org [urosource.uroweb.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Application Note: High-Throughput Screening for NAPE-PLD Inhibitors
Note on Compound Selection: Initial query requested information on Vamagloxistat. Our research indicates that this compound is an inhibitor of Glycolate Oxidase. To provide a factually accurate and relevant application note for the target enzyme NAPE-PLD, this document will focus on LEI-401 , a potent and selective NAPE-PLD inhibitor successfully identified through high-throughput screening.[1][2][3]
Introduction
N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids.[4] NAEs, such as the endocannabinoid anandamide, are crucial signaling molecules involved in various physiological processes, including pain, inflammation, and emotional behavior.[1][3] The enzyme catalyzes the hydrolysis of N-acyl-phosphatidylethanolamines (NAPEs) to produce NAEs and phosphatidic acid. Given its central role in NAE production, NAPE-PLD has emerged as a significant therapeutic target for drug discovery.
High-throughput screening (HTS) is an essential methodology for identifying novel modulators of enzyme activity from large compound libraries.[5] This application note describes a robust, fluorescence-based HTS assay designed to identify inhibitors of NAPE-PLD, using the discovery of the potent inhibitor LEI-401 as a representative example.[1][2][3]
Signaling Pathway
NAPE-PLD is the final enzyme in a primary pathway for NAE biosynthesis. The process begins with the transfer of an acyl group to phosphatidylethanolamine (B1630911) (PE) to form NAPE. NAPE-PLD then cleaves the phosphodiester bond of NAPE to release the bioactive NAE, such as anandamide, which can then act on downstream targets like cannabinoid receptors (CB1/CB2). Inhibition of NAPE-PLD blocks this production, thereby reducing the levels of NAEs available for signaling.
HTS Assay Principle and Workflow
The HTS assay utilizes a fluorescence-quenched substrate, such as N-((6-(2,4-dinitrophenyl)amino)hexanoyl)-1-palmitoyl-2-BODIPY-sn-glycero-3-phosphoethanolamine (PED6).[4][6] In its intact form, the fluorescence of the BODIPY fluorophore is quenched by the dinitrophenyl (DNP) moiety. Upon hydrolysis of the phosphodiester bond by NAPE-PLD, the quencher is released, resulting in a quantifiable increase in fluorescence.[6][7] This method avoids the need for laborious protein purification by using membrane lysates from cells overexpressing NAPE-PLD.[4]
References
- 1. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence-Based NAPE-PLD Activity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 7. researchgate.net [researchgate.net]
Vamagloxistat (BBP-711) Delivery Systems for In Vivo Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vamagloxistat, also known as BBP-711, is an investigational, orally administered small molecule inhibitor of glycolate (B3277807) oxidase (GO). Developed by BridgeBio Pharma and its subsidiary Cantero Therapeutics, this compound is currently in clinical development for the treatment of conditions characterized by excess oxalate (B1200264) production, such as primary hyperoxaluria type 1 (PH1) and recurrent kidney stone formation. By inhibiting GO, this compound aims to reduce the metabolic production of oxalate in the liver, thereby preventing the formation of calcium oxalate crystals, which can lead to kidney stones, nephrocalcinosis, and renal impairment.
These application notes provide a comprehensive overview of the in vivo delivery and analysis of this compound, based on available preclinical and clinical data. The protocols detailed below are intended to serve as a guide for researchers conducting in vivo studies with this compound or similar small molecule inhibitors.
Mechanism of Action
This compound targets and inhibits glycolate oxidase (GO), a key enzyme in the metabolic pathway that converts glycolate to glyoxylate (B1226380). Glyoxylate is a direct precursor to oxalate. In individuals with PH1, a deficiency in the enzyme alanine-glyoxylate aminotransferase (AGT) leads to an accumulation of glyoxylate, which is then converted to oxalate. By blocking the production of glyoxylate from glycolate, this compound effectively reduces the substrate available for oxalate synthesis.[1][2]
Caption: this compound inhibits Glycolate Oxidase (GO), blocking oxalate production.
In Vivo Delivery Systems
Based on current research, the primary route of administration for this compound in both preclinical and clinical studies is oral delivery.
Preclinical In Vivo Delivery: Oral Gavage in Mice
In a study utilizing a mouse model of primary hyperoxaluria type 1 (Agxt−/− mice), this compound (BBP-711) was administered via oral gavage. This method allows for precise dosing of the compound directly into the stomach.
Experimental Protocol: Oral Gavage Administration of this compound in Mice
Objective: To administer a precise oral dose of this compound to mice for pharmacokinetic and pharmacodynamic studies.
Materials:
-
This compound (BBP-711)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose (B213188) in water, or a complex with β-cyclodextrin for poorly soluble compounds)
-
Sterile water for injection
-
Gavage needles (flexible or rigid, 20-22 gauge for adult mice)
-
Syringes (1 ml)
-
Animal scale
-
70% ethanol
Procedure:
-
Animal Preparation:
-
Acclimatize Agxt−/− mice to the housing conditions for at least one week prior to the experiment.
-
Weigh each mouse on the day of dosing to calculate the exact volume to be administered.
-
-
Formulation Preparation:
-
Prepare the this compound formulation at the desired concentration in the chosen vehicle. For example, to achieve a 7 mg/kg dose in a 10 ml/kg dosing volume, the concentration would be 0.7 mg/ml.
-
Ensure the compound is fully dissolved or forms a homogenous suspension. Sonication may be used to aid dissolution.
-
-
Dosing:
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head and body.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the length of the gavage needle to be inserted.
-
Attach the gavage needle to the syringe containing the this compound formulation.
-
Carefully insert the gavage needle into the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert.
-
Slowly dispense the calculated volume of the formulation into the stomach.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress.
-
-
Post-Dosing:
-
For multi-day studies, repeat the procedure as required (e.g., once daily for 5 days).
-
Monitor the animals daily for general health and any adverse effects.
-
References
Application Notes and Protocols for Quantifying Oxalate Levels in Response to Vamagloxistat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vamagloxistat (formerly BBP-711) is an orally administered small molecule inhibitor of glycolate (B3277807) oxidase (GO), an enzyme responsible for the penultimate step in the primary metabolic pathway for endogenous oxalate (B1200264) production.[1][2] By targeting GO, this compound aims to reduce the overproduction of oxalate, a key factor in the pathophysiology of primary hyperoxaluria type 1 (PH1) and a significant contributor to recurrent calcium oxalate kidney stones.[1][2] These application notes provide a summary of the available data on the quantitative effects of this compound on oxalate and related biomarkers, along with detailed protocols for the quantification of oxalate in preclinical and clinical samples.
Mechanism of Action
This compound selectively inhibits glycolate oxidase, which catalyzes the oxidation of glycolate to glyoxylate (B1226380). In individuals with PH1, a deficiency in the enzyme alanine-glyoxylate aminotransferase (AGT) leads to the accumulation of glyoxylate, which is then converted to oxalate. By blocking the production of glyoxylate from glycolate, this compound effectively reduces the substrate available for oxalate synthesis.[2]
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in inhibiting oxalate production.
Quantitative Data on this compound Response
Preclinical Data
In a mouse model of primary hyperoxaluria type 1 (Agxt−/−), oral administration of this compound resulted in a significant reduction in urinary oxalate excretion.[2][3]
| Study Population | Dosage | Duration | Parameter | Result |
| Agxt−/− mice | 7 mg/kg | 5 days | Urinary Oxalate Reduction | 60% maximum reduction [2][3] |
| Agxt−/− mice | 7 mg/kg | 5 days | Glycolate Oxidase (GO) Activity Inhibition | >88% maximum inhibition [2] |
Clinical Data
A Phase 1, randomized, double-blind, placebo-controlled study in healthy adult volunteers demonstrated that this compound was well-tolerated and showed strong evidence of target engagement.[4][5] As healthy volunteers have normal oxalate levels, the primary pharmacodynamic endpoint was the measurement of plasma glycolate, the substrate of glycolate oxidase. A significant increase in plasma glycolate indicates successful inhibition of the enzyme.
| Study Population | Dosage | Duration | Parameter | Result |
| Healthy Adult Volunteers (n=92) | Single and multiple ascending doses | - | Plasma Glycolate Levels | >10-fold increase from baseline [5] |
| Healthy Adult Volunteers (n=92) | Multiple ascending doses | 7 days | Mean Maximal Plasma Glycolate | 100 to 200 µM [4] |
| Healthy Adult Volunteers (n=92) | - | - | Predicted GO Inhibition | >95% [5] |
Note: Quantitative data on urinary or plasma oxalate reduction in human patients with primary hyperoxaluria or recurrent kidney stones from this compound clinical trials are not yet publicly available in detail. The data presented from healthy volunteers demonstrate target engagement through a surrogate biomarker.
Experimental Protocols
The following are generalized protocols for the quantification of oxalate in urine and plasma. These methods are based on established analytical techniques and should be optimized and validated for specific laboratory conditions.
Protocol 1: Quantification of Urinary Oxalate by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the concentration of oxalate in 24-hour urine collections.
Materials:
-
24-hour urine collection containers with a preservative (e.g., hydrochloric acid)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., electrochemical or UV)
-
Reagents: orthophosphoric acid, sodium acetate, disodium (B8443419) ethylenediaminetetraacetate (B1237979) (EDTA), oxalate standards, and HPLC-grade water and solvents.
Procedure:
-
Sample Collection and Preparation:
-
Collect a 24-hour urine sample in a container with an appropriate preservative to prevent oxalate degradation.
-
Measure and record the total volume of the 24-hour collection.
-
Centrifuge an aliquot of the urine sample to remove any particulate matter.
-
Dilute the supernatant with a suitable buffer (e.g., phosphate (B84403) buffer) and pass it through a C18 cartridge for cleanup.
-
-
HPLC Analysis:
-
Prepare a mobile phase appropriate for oxalate separation (e.g., an ion-paired solution).
-
Generate a standard curve using a series of known oxalate concentrations.
-
Inject the prepared urine sample and standards onto the HPLC system.
-
Detect and quantify the oxalate peak based on retention time and peak area compared to the standard curve.
-
-
Data Analysis:
-
Calculate the oxalate concentration in the urine sample (mg/L).
-
Determine the total 24-hour urinary oxalate excretion by multiplying the concentration by the total urine volume.
-
Protocol 2: Quantification of Plasma Oxalate by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the concentration of oxalate in plasma.
Materials:
-
Blood collection tubes with an anticoagulant (e.g., EDTA)
-
Centrifuge
-
GC-MS system
-
Reagents for derivatization (e.g., silylating agents), internal standards, and high-purity solvents.
Procedure:
-
Sample Collection and Preparation:
-
Collect whole blood in an EDTA tube and immediately place it on ice.
-
Centrifuge the blood sample at a low temperature to separate the plasma.
-
Store the plasma at -80°C until analysis.
-
For analysis, thaw the plasma sample and perform a protein precipitation step (e.g., with acetonitrile).
-
Isolate the oxalate from the supernatant using an anion exchange cartridge.
-
-
Derivatization and GC-MS Analysis:
-
Evaporate the eluate to dryness and derivatize the oxalate to a volatile form using a silylating agent.
-
Inject the derivatized sample into the GC-MS system.
-
Use an appropriate temperature program for the gas chromatograph to separate the derivatized oxalate.
-
Use the mass spectrometer to detect and quantify the specific ions corresponding to the derivatized oxalate and the internal standard.
-
-
Data Analysis:
-
Generate a standard curve by analyzing derivatized oxalate standards.
-
Calculate the plasma oxalate concentration based on the peak area ratio of the analyte to the internal standard and comparison with the standard curve.
-
Experimental Workflow for Oxalate Quantification
Caption: General experimental workflow for quantifying oxalate in urine and plasma samples.
Conclusion
This compound is a promising investigational therapy for conditions characterized by oxalate overproduction. Preclinical studies have demonstrated its efficacy in reducing urinary oxalate levels.[2][3] Early clinical trials in healthy volunteers have shown excellent target engagement, as evidenced by a significant increase in the substrate of the inhibited enzyme.[4][5] Further clinical studies in patients with primary hyperoxaluria and recurrent kidney stones are ongoing to determine the extent of oxalate reduction in these populations. The protocols outlined in these application notes provide a framework for the accurate quantification of oxalate, which is crucial for evaluating the therapeutic effect of this compound and similar agents.
References
Application Notes and Protocols for Immunohistochemical Validation of Vamagloxistat Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vamagloxistat is an investigational small molecule inhibitor of glycolate (B3277807) oxidase (GO), also known as hydroxyacid oxidase 1 (HAO1).[1][2] It is being developed for the treatment of conditions characterized by excessive oxalate (B1200264) production, such as primary hyperoxaluria type 1 (PH1).[1][2] The therapeutic rationale is based on substrate reduction, where inhibiting HAO1 prevents the conversion of glycolate to glyoxylate (B1226380), a direct precursor of oxalate.[1][2] This application note provides detailed protocols and methodologies for the use of immunohistochemistry (IHC) to validate the target of this compound, HAO1, in relevant tissues.
Target: Glycolate Oxidase (Hydroxyacid Oxidase 1 - HAO1)
-
Gene: HAO1[3]
-
Tissue Expression: Primarily expressed in the liver and pancreas.[1][4]
-
Function: Catalyzes the FMN-dependent oxidation of glycolate to glyoxylate.[1][6][7]
Signaling Pathway and Mechanism of Action
This compound acts by inhibiting the enzymatic activity of glycolate oxidase (HAO1). This inhibition reduces the metabolic conversion of glycolate to glyoxylate. In pathological conditions like Primary Hyperoxaluria Type 1, a deficiency in the enzyme alanine-glyoxylate aminotransferase (AGXT) leads to the accumulation of glyoxylate, which is then converted to oxalate, resulting in the formation of calcium oxalate crystals and subsequent kidney damage. By blocking the production of glyoxylate, this compound aims to decrease oxalate synthesis and mitigate the pathology of the disease.
Caption: this compound inhibits HAO1, blocking glyoxylate and subsequent oxalate production.
Experimental Protocols
Immunohistochemistry (IHC) Protocol for HAO1 Detection in Human Liver Tissue
This protocol is adapted from established methods for HAO1 detection and should be optimized for specific laboratory conditions.[8]
1. Tissue Preparation (Formalin-Fixed Paraffin-Embedded - FFPE)
-
Cut FFPE tissue blocks into 4 µm sections and mount on positively charged slides.
-
Deparaffinize and rehydrate tissue sections by immersing slides in the following series:
-
Xylene: 2 x 5 minutes
-
100% Ethanol (B145695): 2 x 3 minutes
-
95% Ethanol: 1 minute
-
80% Ethanol: 1 minute
-
Distilled water: ≥ 5 minutes
-
2. Antigen Retrieval
-
Perform heat-induced epitope retrieval (HIER).
-
Immerse slides in a citrate (B86180) buffer (pH 6.0).
-
Heat the solution in a water bath or steamer at 95-100°C for 20 minutes.
-
Allow slides to cool in the buffer for 20-30 minutes at room temperature.
3. Staining Procedure
-
Peroxidase Block: Incubate sections with a 3% hydrogen peroxide solution for 10-15 minutes to block endogenous peroxidase activity. Rinse with wash buffer (e.g., PBS or TBS).
-
Blocking: Block non-specific antibody binding by incubating sections with a blocking serum (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature in a humidified chamber.
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Wash slides 3 x 5 minutes with wash buffer.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) for 30-60 minutes at room temperature.
-
-
Detection:
-
Wash slides 3 x 5 minutes with wash buffer.
-
Apply a DAB (3,3'-Diaminobenzidine) substrate-chromogen solution and incubate until the desired stain intensity develops (typically 1-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining:
-
Counterstain with hematoxylin (B73222) for 30-60 seconds.
-
"Blue" the sections in running tap water or a bluing reagent.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol (e.g., 95%, 100%).
-
Clear in xylene.
-
Mount with a permanent mounting medium.
-
Experimental Workflow for Target Validation
The following workflow outlines the key steps for validating the engagement of this compound with its target, HAO1, using IHC.
Caption: Workflow for IHC-based target validation of HAO1.
Data Presentation and Quantitative Analysis
Quantitative analysis of IHC staining is crucial for objectively assessing changes in protein expression or localization. This can be achieved through digital image analysis software.
Methods for Quantification
-
H-Score: A semi-quantitative method that considers both the intensity of the stain and the percentage of stained cells. The H-score is calculated as: H-score = [1 × (% of cells with weak staining)] + [2 × (% of cells with moderate staining)] + [3 × (% of cells with strong staining)]
-
Percentage of Positive Cells: A simpler method that quantifies the percentage of cells showing any positive staining above a defined threshold.
Representative Quantitative Data
The following table presents hypothetical data from a preclinical study evaluating the effect of this compound on HAO1 expression in liver tissue.
| Treatment Group | N | Mean H-Score (± SD) for HAO1 Staining | Change from Control (%) | p-value |
| Vehicle Control | 10 | 225 (± 25) | - | - |
| This compound (Low Dose) | 10 | 180 (± 20) | -20% | <0.05 |
| This compound (High Dose) | 10 | 115 (± 15) | -48.9% | <0.001 |
Note: While this compound is an enzyme inhibitor and may not directly alter the total protein expression level of HAO1, changes in protein turnover or cellular feedback mechanisms in response to prolonged inhibition could potentially lead to detectable changes in protein levels by IHC. More direct measures of target engagement could involve proximity ligation assays or autoradiography with a radiolabeled inhibitor.
Controls and Validation
-
Positive Control: Use tissue known to express high levels of HAO1, such as normal human liver tissue.[8]
-
Negative Control: Omit the primary antibody during the staining procedure to check for non-specific binding of the secondary antibody.
-
Isotype Control: Use a non-immune antibody of the same isotype and at the same concentration as the primary antibody to assess background staining.
Conclusion
Immunohistochemistry is a valuable tool for the validation of this compound's target, glycolate oxidase (HAO1). By providing spatial information on protein expression within the tissue context, IHC can confirm the presence of the target in relevant cell types and can be used to assess potential changes in protein expression in response to treatment. The detailed protocols and workflows provided in this application note serve as a comprehensive guide for researchers and drug development professionals working on the preclinical and clinical evaluation of this compound.
References
- 1. thesgc.org [thesgc.org]
- 2. Project overview: Inhibition of HAO1 to treat primary hyperoxaluria type 1 – openlabnotebooks.org [openlabnotebooks.org]
- 3. genecards.org [genecards.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Characterising a healthy adult with a rare HAO1 knockout to support a therapeutic strategy for primary hyperoxaluria | eLife [elifesciences.org]
- 6. Purification and characterization of recombinant human liver glycolate oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Human liver glycolate oxidase : gene identification and protein studies | Semantic Scholar [semanticscholar.org]
- 8. Hydroxyacid Oxidase 1, a Glutamine Metabolism-Associated Protein, Predicts Poor Patient Outcome in Luminal Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-HAO1 Human Protein Atlas Antibody [atlasantibodies.com]
Application Note: Utilizing CRISPR-Cas9 for Target Deconvolution and Pathway Analysis of Vamagloxistat
Introduction
Vamagloxistat is a small molecule inhibitor developed to target myeloperoxidase (MPO), a heme-containing enzyme predominantly found in the azurophilic granules of neutrophils.[1][2][3] MPO plays a critical role in the innate immune response by catalyzing the formation of potent reactive oxidants, such as hypochlorous acid (HOCl), from hydrogen peroxide (H₂O₂) and chloride ions.[1][4] While essential for killing pathogens, excessive MPO activity contributes to oxidative stress and tissue damage in various inflammatory diseases.[3][4] Although this compound's development was discontinued, understanding its precise on-target and potential off-target effects remains valuable for drug development.
The advent of Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) technology has transformed drug discovery by enabling precise and scalable genome editing.[5][6] Genome-wide CRISPR-Cas9 screens serve as a powerful, unbiased tool to identify genes that modulate cellular responses to small molecules, thereby elucidating mechanisms of action, identifying novel drug targets, and uncovering resistance pathways.[7][][9]
This application note provides detailed protocols for employing CRISPR-Cas9 knockout screens to confirm the on-target activity of this compound against MPO and to identify novel genetic factors that influence its efficacy.
Signaling Pathway and Experimental Overview
This compound is designed to inhibit the enzymatic activity of MPO. MPO utilizes H₂O₂ to oxidize chloride ions into hypochlorous acid (HOCl), a highly reactive oxidant that contributes to both pathogen clearance and inflammatory tissue damage. By blocking MPO, this compound aims to reduce the production of HOCl and mitigate downstream inflammatory signaling and oxidative stress.
Caption: this compound inhibits MPO, blocking HOCl production and downstream effects.
A genome-wide CRISPR-Cas9 knockout screen can be used to identify genes that, when inactivated, confer either resistance or sensitivity to this compound treatment. This approach allows for the confirmation of MPO as the primary target and the discovery of other potential targets or pathway components.
Caption: Workflow for a genome-wide CRISPR-Cas9 knockout screen with this compound.
Experimental Protocols
Protocol 1: Generation of MPO Knockout (KO) Cell Line
This protocol describes the generation of a stable MPO knockout cell line (e.g., in human myeloid HL-60 cells) to serve as a positive control for this compound on-target activity.
Materials:
-
HL-60 cells
-
LentiCRISPRv2 vector
-
MPO-targeting sgRNAs (design 2-3 unique guides)
-
Scrambled non-targeting control sgRNA
-
Lipofectamine 3000
-
Puromycin
-
Anti-MPO antibody for Western Blot
-
PCR primers for Sanger sequencing
Methodology:
-
sgRNA Design and Cloning: Design sgRNAs targeting an early exon of the MPO gene. Clone annealed oligos into the lentiCRISPRv2 vector digested with BsmBI.
-
Lentivirus Production: Co-transfect HEK293T cells with the sgRNA-containing lentiCRISPRv2 plasmid and packaging plasmids (psPAX2, pMD2.G) using Lipofectamine 3000. Harvest viral supernatant at 48 and 72 hours post-transfection.
-
Transduction of HL-60 Cells: Transduce HL-60 cells with the lentivirus at a low multiplicity of infection (MOI < 0.3) to ensure single viral integration per cell.
-
Puromycin Selection: 48 hours post-transduction, select for transduced cells by adding puromycin (1-2 µg/mL) to the culture medium. Maintain selection for 7-10 days until a stable population is established.
-
Single-Cell Cloning: Isolate single cells from the stable pool into 96-well plates via limiting dilution or fluorescence-activated cell sorting (FACS).
-
Clone Expansion and Validation: Expand clonal populations. Validate MPO knockout via:
-
Sanger Sequencing: PCR amplify the targeted genomic region and sequence to confirm the presence of insertions/deletions (indels).
-
Western Blot: Lyse cells and perform a Western blot using an anti-MPO antibody to confirm the absence of MPO protein expression.
-
Protocol 2: Genome-wide CRISPR-Cas9 KO Screen
This protocol details a pooled, negative selection (dropout) screen to identify genes that sensitize cells to this compound and a positive selection screen for resistance genes.
Materials:
-
Human genome-wide sgRNA library (e.g., GeCKO v2)
-
HL-60 cells stably expressing Cas9
-
This compound
-
DMSO (vehicle control)
-
Genomic DNA (gDNA) extraction kit
-
High-fidelity polymerase for PCR
-
Primers for sgRNA cassette amplification
-
Next-Generation Sequencing (NGS) platform
Methodology:
-
Library Transduction: Transduce Cas9-expressing HL-60 cells with the lentiviral sgRNA library at an MOI of ~0.3. Ensure cell numbers provide at least 500x coverage per sgRNA.
-
Puromycin Selection: Select transduced cells with puromycin for 7-10 days.
-
Establish Baseline (T0): Collect a cell pellet from the initial population post-selection to serve as the baseline sgRNA representation control.
-
Drug Treatment: Split the remaining cell population into two arms:
-
Control Arm: Treat with DMSO.
-
Treatment Arm: Treat with a predetermined IC50 concentration of this compound.
-
-
Cell Culture Maintenance: Maintain cells for 14-21 days, passaging as needed and ensuring that library representation (coverage) is maintained.
-
Genomic DNA Extraction: At the end of the treatment period, harvest cells from both arms and extract gDNA.
-
sgRNA Amplification and Sequencing: Use two-step PCR to amplify the integrated sgRNA sequences from the gDNA. Submit the purified PCR products for NGS.
-
Data Analysis:
-
Align sequencing reads to the sgRNA library reference to obtain read counts for each sgRNA.
-
Calculate the log-fold change (LFC) of sgRNA abundance in the this compound-treated population relative to the DMSO-treated population.
-
Use tools like MAGeCK to identify genes whose sgRNAs are significantly depleted (sensitizing hits) or enriched (resistance hits).
-
Protocol 3: Hit Validation Workflow
This protocol outlines the steps to validate candidate genes identified from the primary screen.
Caption: Workflow for validating candidate genes from the CRISPR screen.
Methodology:
-
Select Candidate Genes: Choose the top 5-10 sensitizing and resistance hits from the primary screen for validation.
-
Generate Individual Knockouts: For each candidate gene, generate a stable knockout cell line using the method described in Protocol 1. Use at least two new, non-overlapping sgRNAs per gene to control for off-target effects.
-
Confirm Knockout: Validate the successful knockout of each gene at the genomic and protein levels.
-
Perform Dose-Response Assays:
-
Plate the wild-type (WT), non-targeting control, and individual knockout cell lines in 96-well plates.
-
Treat the cells with a range of this compound concentrations (e.g., 10-point, 3-fold serial dilutions).
-
After 72 hours, measure cell viability using an appropriate assay (e.g., CellTiter-Glo).
-
-
Calculate IC50 Values: Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for each cell line. A significant shift in IC50 for a KO line compared to the WT control validates the gene's role in the response to this compound.
Data Presentation
Quantitative data from the CRISPR screen and validation experiments should be summarized for clear interpretation.
Table 1: Representative Top Hits from Genome-wide CRISPR Screen
| Rank | Gene Symbol | Description | LFC (Log-Fold Change) | P-value | Phenotype |
| 1 | MPO | Myeloperoxidase | -4.58 | 1.2e-15 | Sensitizer |
| 2 | Gene X | Hypothetical Kinase | -3.91 | 5.4e-12 | Sensitizer |
| 3 | Gene Y | Hypothetical Transcription Factor | -3.55 | 8.1e-10 | Sensitizer |
| ... | ... | ... | ... | ... | ... |
| 1 | Gene A | Hypothetical ABC Transporter | +5.12 | 2.3e-18 | Resister |
| 2 | Gene B | Hypothetical UGT Enzyme | +4.76 | 9.8e-16 | Resister |
| 3 | Gene C | Hypothetical Signaling Adaptor | +4.23 | 1.5e-13 | Resister |
This table presents hypothetical data. A negative LFC indicates sgRNA depletion (sensitizer), while a positive LFC indicates enrichment (resister).
Table 2: Validation of Screen Hits by IC50 Determination
| Cell Line | Target Gene | This compound IC50 (nM) | Fold Change vs. WT | Validation Status |
| Wild-Type (WT) | - | 50.2 ± 3.5 | 1.0 | - |
| Non-Targeting Control | - | 52.1 ± 4.1 | 1.04 | - |
| MPO KO | MPO | > 10,000 | > 200 | Confirmed On-Target |
| Gene X KO | Gene X | 12.5 ± 1.8 | 0.25 | Confirmed Sensitizer |
| Gene A KO | Gene A | 488.7 ± 25.6 | 9.7 | Confirmed Resister |
This table presents hypothetical data. A decrease in IC50 confirms a sensitizing gene, while an increase confirms a resistance gene.
References
- 1. Myeloperoxidase: Regulation of Neutrophil Function and Target for Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myeloperoxidase as an Active Disease Biomarker: Recent Biochemical and Pathological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myeloperoxidase: A new player in autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Uncovering the Role of Myeloperoxidase in Inflammation and Atherosclerosis - Amerigo Scientific [amerigoscientific.com]
- 5. azolifesciences.com [azolifesciences.com]
- 6. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 7. biocompare.com [biocompare.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Vamagloxistat Solubility Enhancement for Experimental Use
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vamagloxistat, focusing on strategies to improve its solubility for experimental purposes.
Frequently Asked Questions (FAQs)
Q1: What is the known aqueous solubility of this compound?
A1: Currently, there is limited publicly available data on the specific aqueous solubility of this compound. It is often cited as a compound with poor water solubility, a common challenge for many new chemical entities in drug development.[1] Researchers should experimentally determine the solubility of their specific batch of this compound in aqueous buffers relevant to their planned experiments as a first step.
Q2: My this compound is not dissolving in my aqueous buffer. What are the initial troubleshooting steps?
A2: If you are experiencing poor dissolution of this compound in an aqueous buffer, consider the following initial steps:
-
Particle Size Reduction: Ensure your compound is a fine powder. Grinding the solid material can increase the surface area available for solvation.[2]
-
Heating: Gently warming the solution while stirring can increase the rate of dissolution. However, be cautious of potential compound degradation at elevated temperatures. Always check the compound's thermal stability information if available.
-
Sonication: Using a sonicator can help break up agglomerates of the solid and enhance dissolution.[3]
Q3: What are some common formulation strategies to improve the solubility of poorly soluble compounds like this compound for in vitro experiments?
A3: Several techniques can be employed to enhance the solubility of hydrophobic compounds for experimental use.[4][5] These include:
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solvent can significantly increase solubility.[2] As this compound has a carboxylic acid group, increasing the pH to deprotonate this group should enhance its aqueous solubility.
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (a co-solvent) can increase the solubility of non-polar compounds.[6] Common co-solvents include DMSO, ethanol, and polyethylene (B3416737) glycols (PEGs).
-
Surfactants: Surfactants can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous solutions.[1] Examples include Tween-80 and Pluronic F68.[3]
-
Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[7]
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation of this compound solutions for experiments.
| Issue | Potential Cause | Recommended Solution |
| This compound precipitates out of solution after initial dissolution. | The solution is supersaturated. | Try preparing a more dilute stock solution. Alternatively, the addition of a stabilizing agent like a surfactant or polymer may be necessary. |
| High concentration of organic solvent (e.g., DMSO) is toxic to cells in my in vitro assay. | The required concentration of this compound necessitates a high percentage of co-solvent. | Explore alternative solubilization methods that require lower concentrations of organic solvents, such as using surfactants, cyclodextrins, or preparing a solid dispersion. It is also crucial to include a vehicle control in your experiments to account for any effects of the solvent. |
| Inconsistent results between experiments. | Variability in the preparation of the this compound solution. | Standardize the solution preparation protocol. Ensure consistent solvent purity, pH, temperature, and mixing time. Prepare fresh stock solutions regularly. |
| Compound appears to be degrading in solution. | The compound may be unstable in the chosen solvent or at the storage temperature. | Assess the stability of this compound in the chosen formulation. This can be done by analytical methods like HPLC over time. Store stock solutions at appropriate temperatures (e.g., -20°C or -80°C) and protect them from light. |
Experimental Protocols
Protocol 1: General Method for Determining this compound Solubility
This protocol outlines a general procedure to determine the solubility of this compound in a given solvent system.
Materials:
-
This compound (solid)
-
Selected solvent (e.g., phosphate-buffered saline (PBS) pH 7.4, DMSO, ethanol)
-
Microcentrifuge tubes or glass vials
-
Vortex mixer
-
Thermostatic shaker or incubator
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system or a suitable spectrophotometer
Methodology:
-
Add an excess amount of this compound to a known volume of the solvent in a microcentrifuge tube or vial.
-
Tightly cap the container and vortex vigorously for 1-2 minutes.
-
Place the container in a thermostatic shaker set at a constant temperature (e.g., 25°C or 37°C) and shake for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculate the solubility of this compound in the chosen solvent.
Data Presentation
The following table is a hypothetical representation of solubility data for this compound in various solvents. Researchers should generate their own data following the protocol above.
| Solvent System | Temperature (°C) | Hypothetical Solubility (µg/mL) |
| Water | 25 | < 1 |
| PBS (pH 7.4) | 25 | 5 |
| 10% DMSO in PBS (pH 7.4) | 25 | 50 |
| 5% Tween-80 in Water | 25 | 100 |
| 2% HP-β-Cyclodextrin in Water | 25 | 250 |
Visualizations
Experimental Workflow for Solubility Enhancement
Caption: Workflow for improving this compound solubility.
Hypothetical Signaling Pathway Inhibition
Due to the lack of specific information on this compound's mechanism of action, the following diagram illustrates a generalized signaling pathway that could be targeted by a hypothetical inhibitor. This is for illustrative purposes only and does not represent the actual mechanism of this compound.
Caption: Generalized kinase inhibitor signaling pathway.
References
- 1. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. ijmsdr.org [ijmsdr.org]
- 4. brieflands.com [brieflands.com]
- 5. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 6. ijpbr.in [ijpbr.in]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Investigating Vamagloxistat Stability in Aqueous Solutions
Disclaimer: Information regarding a compound specifically named "Vamagloxistat" is not publicly available. The following technical support guide has been constructed as a template for a hypothetical novel drug, hereafter referred to as "Compound X," which exhibits stability challenges in aqueous solutions. This guide is based on established principles of pharmaceutical stability and is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My solution of Compound X turned cloudy after preparation. What is the cause and how can I prevent this?
A1: Cloudiness or precipitation in your Compound X solution can be attributed to several factors, primarily related to solubility and stability limits. Poor aqueous solubility is a common challenge for many active pharmaceutical ingredients (APIs).[1] The pH of your solution is a critical factor; if the pH is not optimal, Compound X may be converting to a less soluble form. Additionally, temperature can influence solubility, with some compounds being less soluble at lower temperatures.
To troubleshoot this, verify the pH of your buffer and ensure it aligns with the recommended range for Compound X. You may also consider gentle warming of the solution during preparation, but be mindful that elevated temperatures can accelerate degradation.[2][3] If precipitation persists, exploring the use of co-solvents or alternative formulation strategies may be necessary.
Q2: I've observed a significant loss of Compound X activity in my cell-based assays over a short period. What could be the reason?
A2: A rapid loss of biological activity strongly suggests chemical degradation of Compound X in your aqueous assay medium. Many compounds are susceptible to hydrolysis, oxidation, or photodecomposition in solution.[3][4] The components of your cell culture medium, such as salts and other reactive species, could also be contributing to the degradation. The stability of a drug can be influenced by environmental factors like light, temperature, and humidity.[3][5]
To mitigate this, prepare fresh solutions of Compound X immediately before each experiment. Protect your solutions from light by using amber vials or covering them with foil.[6] It is also advisable to perform a time-course experiment to quantify the rate of degradation under your specific assay conditions.
Q3: My clear, colorless solution of Compound X has developed a yellow tint. What does this indicate?
A3: A change in color often signals the formation of degradation products. This can be a result of oxidative degradation or other chemical transformations that produce chromophoric (color-absorbing) molecules. Exposure to light, air (oxygen), or trace metal ions can catalyze these reactions.
It is crucial to identify these degradation products as they may have different pharmacological or toxicological profiles. We recommend analyzing the discolored solution using techniques like HPLC with a photodiode array (PDA) detector or LC-MS to identify and quantify the impurities.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation in Solution | - Suboptimal pH- Low temperature- Exceeded solubility limit | - Adjust pH to the recommended range.- Prepare solution at room temperature or with gentle warming.- Prepare a more dilute solution or use a co-solvent. |
| Loss of Potency | - Hydrolysis- Oxidation- Photodegradation | - Prepare solutions fresh.- Store stock solutions at -20°C or -80°C.- Protect solutions from light.- Consider using deoxygenated buffers. |
| Color Change | - Formation of degradation products | - Analyze the solution by HPLC or LC-MS to identify impurities.- Store the compound under an inert atmosphere (e.g., argon or nitrogen).- Protect from light. |
| Inconsistent Results | - Incomplete dissolution- Adsorption to container surfaces | - Ensure complete dissolution using sonication or vortexing.- Use low-adsorption plasticware or silanized glass.- Include a small percentage of a non-ionic surfactant in the buffer. |
Experimental Protocols
Protocol 1: Forced Degradation Study of Compound X
Objective: To investigate the degradation profile of Compound X under various stress conditions to identify potential degradation pathways and develop a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Compound X in an appropriate organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours. Also, incubate a 100 µg/mL aqueous solution at 80°C for 24 hours.
-
Photodegradation: Expose a 100 µg/mL aqueous solution to a calibrated light source (e.g., ICH option 2) for a specified duration.
-
-
Sample Analysis:
-
Data Evaluation:
-
Calculate the percentage degradation of Compound X in each condition.
-
Identify and quantify the major degradation products.
-
Characterize the structure of significant degradation products using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.[9]
-
Visualizations
References
- 1. Solving Solubilization: Overcoming Challenges in the Formulation Development of Oral Solid Dosage Forms - Lubrizol [lubrizol.com]
- 2. Factors affecting stability of drugs | PPTX [slideshare.net]
- 3. Factors Affecting Stability of Formulations: Dr. Satish A. Patel M. Pharm, Ph. D | PDF | Freeze Drying | Photodissociation [scribd.com]
- 4. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. qbdgroup.com [qbdgroup.com]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. On the Stability and Degradation Pathways of Venetoclax under Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Vamagloxistat Off-Target Effects In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of Vamagloxistat in in vitro experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when using this compound?
A1: Off-target effects occur when a compound, such as this compound, binds to and alters the activity of proteins other than its intended biological target.[1][2] These unintended interactions are a significant concern because they can lead to misinterpretation of experimental data, where the observed phenotype may be incorrectly attributed to the on-target effect.[1] Furthermore, off-target binding can cause cellular toxicity and a lack of translatability of preclinical findings to clinical settings.[1] Minimizing these effects is crucial for obtaining reliable and reproducible results.
Q2: How can I proactively minimize potential off-target effects in my experimental design with this compound?
A2: A robust experimental design is key to minimizing off-target effects. Here are several strategies to consider:
-
Use the Lowest Effective Concentration: It is crucial to perform a dose-response curve to determine the lowest concentration of this compound that elicits the desired on-target effect. Higher concentrations increase the likelihood of binding to lower-affinity off-target molecules.[1][2]
-
Employ Control Compounds: Include a structurally similar but inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[1]
-
Select Appropriate Cell Lines: The expression levels of on-target and potential off-target proteins can vary significantly between different cell lines.[1] Choose cell lines where the on-target protein is expressed at a relevant level and, if known, off-targets are expressed at low levels.
Q3: What are some advanced methods to validate that the observed effects of this compound are on-target?
A3: Several advanced techniques can help confirm on-target activity:
-
Genetic Knockdown/Knockout: Techniques like CRISPR-Cas9 or siRNA can be used to reduce or eliminate the expression of the intended target protein.[1] If the biological effect of this compound is diminished or absent in these modified cells, it strongly suggests an on-target mechanism.
-
Cellular Thermal Shift Assay (CETSA): This assay directly assesses whether this compound is engaging its target in intact cells. It measures the change in the thermal stability of a protein upon ligand binding.[1][2]
-
Use of a Structurally Unrelated Inhibitor: Testing a different compound with a distinct chemical structure that is known to inhibit the same target can help confirm that the observed phenotype is due to the inhibition of the intended pathway.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent IC50 values for this compound between experiments. | Enzyme quality and handling (purity, storage, freeze-thaw cycles).[3] Substrate or cofactor degradation.[3] Variations in assay conditions (incubation time, temperature, pH).[3] | Use a fresh aliquot of the enzyme for each experiment and avoid repeated freeze-thaw cycles.[3] Prepare fresh substrate and cofactor solutions for each experiment.[3] Standardize all assay parameters across experiments. |
| High background signal in the assay. | The this compound compound itself may be interfering with the detection method (e.g., fluorescence).[3] Reagents not properly mixed. | Run a counter-screen in the absence of the enzyme but with all other components, including this compound, to check for interference.[3] Ensure all reagents are thoroughly mixed before and during the assay. |
| Observed cytotoxicity at concentrations expected to be non-toxic. | The cytotoxic effect may be due to an off-target interaction.[2] The final concentration of the solvent (e.g., DMSO) may be too high.[3] | Perform a cytotoxicity assay (e.g., MTT or LDH release) in parallel to determine the cytotoxic concentration range of this compound.[2][3] Keep the final DMSO concentration low (typically ≤0.5%) and consistent across all wells.[3] |
| Biochemical assay results do not correlate with cell-based assay results. | Poor cell permeability of this compound. The compound may be a substrate for cellular efflux pumps.[3] | Assess the cell permeability of this compound using standard assays. If permeability is low, consider structural modifications if feasible. Investigate if this compound is a substrate for common efflux transporters like P-glycoprotein. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify both on-target and potential off-target interactions.[1]
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Perform serial dilutions to generate a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.
-
Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.
-
Incubation: Incubate the plate at the optimal temperature and time for the specific kinase.
-
Detection: Add a detection reagent that measures kinase activity (e.g., by quantifying the amount of phosphorylated substrate).
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value for each kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To verify the engagement of this compound with its intended target in a cellular context.[2]
Methodology:
-
Cell Treatment: Treat cultured cells with either a vehicle control or this compound at the desired concentration and incubate to allow for target binding.
-
Heating Step: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) to induce protein denaturation.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles.
-
Separation of Fractions: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the target protein remaining in the soluble fraction using a method like Western Blot or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A successful binding event will stabilize the protein, resulting in a rightward shift of the melting curve compared to the vehicle-treated control.[2]
Visualizations
Caption: On-target vs. off-target signaling pathways of this compound.
Caption: Experimental workflow to assess this compound off-target effects.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
Vamagloxistat In Vivo Experiments: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Vamagloxistat in in vivo experiments.
Hypothetical Drug Profile: this compound
-
Mechanism of Action: this compound is a potent and selective small molecule inhibitor of Kinase X , a critical upstream regulator of the NF-κB signaling pathway involved in inflammatory responses.
-
Therapeutic Rationale: By inhibiting Kinase X, this compound is designed to block the production of pro-inflammatory cytokines, making it a candidate for treating various inflammatory diseases.
-
Formulation: this compound is a hydrophobic compound with low aqueous solubility, typically requiring a specific vehicle for in vivo administration.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound selectively binds to the ATP-binding pocket of Kinase X. This inhibition prevents the phosphorylation and subsequent activation of downstream proteins that are essential for the activation of the NF-κB transcription factor. The intended result is a suppression of inflammatory gene expression.
Q2: What is the recommended vehicle for in vivo administration of this compound?
A2: Due to its low aqueous solubility, this compound should not be administered in simple aqueous solutions like saline or PBS alone. A common and effective vehicle is a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Always prepare the formulation fresh on the day of the experiment and visually inspect for any precipitation before administration.[1]
Q3: How should this compound be stored?
A3: this compound powder should be stored at -20°C for long-term stability. Stock solutions in DMSO can also be stored at -20°C for several weeks. Avoid repeated freeze-thaw cycles. Formulations prepared for injection should be used immediately and not stored.
Troubleshooting Guide
Problem 1: Lack of In Vivo Efficacy
You are not observing the expected therapeutic effect (e.g., reduction in inflammatory markers, disease score) in your animal model compared to the vehicle control group.
| Possible Cause | Recommended Action |
| Improper Formulation / Administration | Verify Formulation: Ensure this compound is fully dissolved. Prepare fresh solutions for each experiment and check for precipitation.[1] Confirm Administration Technique: For oral gavage, ensure the compound is delivered directly to the stomach. For IP injections, ensure correct placement.[2] |
| Poor Pharmacokinetics (PK) | Run a PK Study: Determine the plasma concentration of this compound over time after administration. Key parameters to assess are Cmax (peak concentration) and AUC (total exposure).[3] Increase Dose/Frequency: If exposure is insufficient, a dose-escalation study may be necessary to find a dose that provides adequate plasma levels without toxicity.[2] |
| Insufficient Target Engagement (PD) | Assess Phosphorylation of Downstream Marker: Collect relevant tissues (e.g., spleen, inflamed tissue) at peak plasma concentration time points. Use Western blot or ELISA to measure the phosphorylation of a known downstream substrate of Kinase X. A lack of reduction in phosphorylation indicates poor target engagement.[2] |
| Inappropriate Animal Model | Model Selection: The chosen animal model may not have a disease pathology that is heavily dependent on the Kinase X pathway.[1] Immune Status: For inflammation models, ensure the animals have a competent immune system. "Cold" tumors or models with low immune infiltration may not respond well to immunomodulatory agents.[1] |
Problem 2: Unexpected Toxicity or Adverse Effects
Animals are showing signs of toxicity such as significant weight loss, lethargy, or organ damage that was not anticipated.
| Possible Cause | Recommended Action |
| Vehicle Toxicity | Administer Vehicle Only: Always include a control group that receives only the vehicle to rule out its contribution to the observed toxicity.[4] |
| On-Target Toxicity | Dose Reduction: The dose may be too high, leading to excessive inhibition of Kinase X in vital tissues. Conduct a dose-range finding study to determine the Maximum Tolerated Dose (MTD).[4] |
| Off-Target Effects | Kinase Profiling: this compound may be inhibiting other kinases with high affinity.[5] Review any available in vitro kinase panel screening data. Histopathology: At the end of the study, perform a full histopathological analysis of major organs to identify specific sites of toxicity.[4] |
| Species-Specific Metabolism | Metabolite Profiling: The metabolic profile may differ between the study species and the species for which preclinical safety data is available, potentially leading to the formation of toxic metabolites.[4] |
Problem 3: High Variability Between Animals
| Possible Cause | Recommended Action |
| Inconsistent Dosing | Normalize Dose: Ensure the dose is accurately calculated and administered based on the most recent body weight of each animal. Consistent Technique: Ensure all personnel are using a standardized and consistent administration technique. |
| Biological Variability | Increase Group Size: A larger number of animals per group can help improve statistical power and overcome inherent biological differences. Standardize Animals: Ensure all animals are age- and sex-matched and have been housed under identical conditions. |
| Compound Instability | Fresh Formulations: Prepare the dosing solution fresh each day to avoid degradation of this compound, which could lead to variable dosing over the course of the study.[1] |
Quantitative Data & Experimental Protocols
Table 1: Representative Pharmacokinetic Parameters for this compound (Hypothetical)
Data derived from a single-dose oral gavage study in C57BL/6 mice.
| Parameter | Value (at 30 mg/kg) | Description |
| Tmax | 2 hours | Time to reach maximum plasma concentration. |
| Cmax | 1.5 µM | Maximum plasma concentration achieved. |
| AUC (0-24h) | 8.5 µM*h | Area under the curve; a measure of total drug exposure.[6] |
| t1/2 (half-life) | 6 hours | Time for plasma concentration to decrease by half. |
| Bioavailability (F%) | ~20% | The fraction of the administered dose that reaches systemic circulation.[3] |
Protocol 1: General In Vivo Administration
This protocol provides a general workflow for a typical in vivo efficacy study.
-
Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.
-
Randomization: Randomize animals into treatment groups (e.g., Vehicle, this compound 10 mg/kg, this compound 30 mg/kg).
-
Disease Induction: Induce the inflammatory disease model according to your established protocol.
-
Compound Preparation: On each day of dosing, prepare the this compound formulation fresh. Calculate the required volume for each animal based on its most recent body weight.
-
Administration: Administer this compound or vehicle via the chosen route (e.g., oral gavage) at the same time each day.
-
Monitoring: Observe animals daily for clinical signs of toxicity and record body weights.
-
Sample Collection: Collect blood and/or tissues for subsequent pharmacokinetic and pharmacodynamic analysis.
Protocol 2: Assessing In Vivo Target Engagement by Western Blot
This protocol details how to determine if this compound is inhibiting Kinase X in the target tissue.
-
Sample Collection: At a predetermined time point after the final dose (ideally corresponding to Tmax), euthanize animals and harvest the tissue of interest (e.g., inflamed paw tissue, spleen).
-
Protein Extraction: Immediately snap-freeze the tissue in liquid nitrogen. Lyse the frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.[2]
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate 20-30 µg of protein lysate per sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of a known, direct substrate of Kinase X (e.g., anti-p-Substrate Y).
-
After washing, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis:
-
Strip the membrane and re-probe with an antibody for the total amount of Substrate Y to normalize for protein loading.
-
Quantify the band intensities. A significant decrease in the ratio of phosphorylated Substrate Y to total Substrate Y in the this compound-treated groups compared to the vehicle group indicates successful target engagement.[2]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Kinase inhibitor pharmacokinetics: comprehensive summary and roadmap for addressing inter-individual variability in exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing Vamagloxistat Dosage for Animal Studies
Disclaimer: Vamagloxistat is a hypothetical novel small molecule inhibitor of "Kinase X" in the "ABC signaling pathway," intended for oral administration in rodent models. All information provided is based on general principles of preclinical drug development and animal studies.
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound dosage for animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for formulating this compound for oral gavage in mice?
A1: The selection of an appropriate vehicle is crucial for the solubility and stability of this compound. For initial studies, a commonly used and generally well-tolerated vehicle is a suspension in 0.5% methylcellulose (B11928114) in water.[1] In cases where this compound exhibits poor aqueous solubility, a formulation containing a co-solvent system such as DMSO, PEG300, and Tween-80 in saline may be required.[1] It is advisable to maintain the final DMSO concentration as low as possible, ideally below 5%, to mitigate potential toxicity. A preliminary pilot study to evaluate the tolerability of the vehicle alone in a small cohort of animals is strongly recommended before proceeding with the main experiment.
Q2: How should I determine the initial dose of this compound for my animal study?
A2: The initial dose of this compound should be informed by its in vitro potency (e.g., IC50 or EC50 values) and any available pharmacokinetic (PK) data. If in vivo data is not available, a conventional approach is to begin with a dose anticipated to yield a plasma concentration several times higher than the in vitro effective concentration. A dose-ranging study is essential to ascertain a dose that is both well-tolerated and effective. Additionally, considering the principles of allometric scaling from in vitro to in vivo can be beneficial, though it necessitates more comprehensive modeling.[2]
Q3: What is the maximum volume that can be administered to a mouse via oral gavage?
A3: The maximum recommended volume for oral gavage administration in mice is 10 ml/kg of the animal's body weight.[1][3] For a 25g mouse, this translates to a maximum volume of 0.25 ml.[1] It is prudent to use the smallest effective volume to reduce the risk of reflux and aspiration.[1]
Q4: What is the appropriate dosing frequency for this compound?
A4: The dosing frequency is contingent on the half-life (t1/2) of this compound in the specific animal model. A short half-life may necessitate more frequent administration (e.g., twice daily) to sustain therapeutic exposure, whereas a longer half-life might be amenable to once-daily dosing. Pharmacokinetic studies are indispensable for establishing the optimal dosing interval.
Q5: What are the typical signs of toxicity to monitor for following this compound administration?
A5: Common indicators of toxicity include weight loss, lethargy, a hunched posture, ruffled fur, and alterations in behavior such as diminished activity. Daily monitoring of the animals for these signs is critical. Should significant toxicity be observed, a dose reduction or cessation of the study for the affected animal may be warranted. It is also important to consider that off-target effects of the compound could lead to unforeseen toxicity.[4]
Troubleshooting Guide
Issue 1: High variability in experimental outcomes among animals within the same treatment group.
-
Possible Cause: Inconsistent dosing methodology.
-
Solution: Confirm that all personnel are proficiently trained in the oral gavage technique. The use of flexible plastic gavage needles can help minimize stress and trauma in comparison to rigid metal needles.[5] Pre-coating the gavage needle with a sucrose (B13894) solution may also alleviate stress and facilitate the procedure.[6]
-
-
Possible Cause: Improper formulation (e.g., non-homogenous suspension).
-
Solution: Verify that the this compound formulation is a uniform suspension or solution. It is important to vortex the suspension thoroughly before drawing each dose into the syringe.[1]
-
-
Possible Cause: Inherent biological variability among animals.
-
Solution: To enhance statistical power, increase the number of animals per group. Also, ensure that all animals are matched for age and sex.[4]
-
Issue 2: Lack of in vivo efficacy despite encouraging in vitro results.
-
Possible Cause: Poor bioavailability of this compound.
-
Solution: A pharmacokinetic study should be conducted to measure the plasma and tissue concentrations of this compound following oral administration. If bioavailability is determined to be low, consider alternative routes of administration (e.g., intraperitoneal injection) or reformulation to improve absorption.[4]
-
-
Possible Cause: Insufficient dosage.
-
Solution: A dose-escalation study can be performed to assess if a higher dose elicits the desired effect. It is imperative to monitor for toxicity at elevated doses.
-
-
Possible Cause: Rapid metabolism or clearance of the compound.
-
Solution: Analyze plasma samples to ascertain the metabolic profile of this compound. If the compound is rapidly metabolized, a revised dosing schedule or a modified chemical entity may be required.
-
Issue 3: Unexpected mortality or severe adverse effects in animals.
-
Possible Cause: Off-target effects of this compound.
-
Possible Cause: Toxicity related to the formulation.
-
Solution: Administer the vehicle alone to a control group of animals to exclude the possibility of toxicity from the formulation excipients. If the vehicle is found to be toxic, explore alternative, more tolerable formulations.
-
-
Possible Cause: Procedural error during administration (e.g., inadvertent tracheal intubation).
-
Solution: If an animal exhibits signs of respiratory distress immediately following dosing, it is probable that the substance was administered into the trachea.[1] The animal requires close observation and, if necessary, should be euthanized to avert suffering.[1] Proper restraint and gavage technique are essential to minimize this risk.[3][7]
-
Data Presentation
Table 1: Recommended Gavage Needle Sizes for Mice
| Mouse Weight (g) | Gauge | Length (inches) | Ball Diameter (mm) |
| up to 14 | 24 | 1 | 1.25 |
| 15-20 | 22 | 1 - 1.5 | 1.25 |
| 20-25 | 20 | 1 - 2 | 2.25 |
| 25-30 | 18 | 1.5 - 2 | 2.25 |
| 30-35 | 18 | 2 - 3 | 2.25 |
| (Data adapted from Washington State University IACUC guidelines)[3] |
Table 2: Example Pharmacokinetic Parameters for a Hypothetical Compound in Mice
| Parameter | Value | Unit | Description |
| Cmax | 1500 | ng/mL | Maximum plasma concentration |
| Tmax | 1.5 | h | Time to reach maximum plasma concentration |
| AUC(0-t) | 7500 | ng*h/mL | Area under the plasma concentration-time curve |
| t1/2 | 4.2 | h | Elimination half-life |
| Bioavailability (F%) | 35 | % | Fraction of the administered dose that reaches systemic circulation |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (0.5% Methylcellulose Suspension)
-
Prepare 0.5% methylcellulose solution:
-
Slowly add 0.5 g of methylcellulose to 100 mL of sterile water while stirring vigorously.
-
Continue to stir until the methylcellulose is completely dissolved, which may take several hours.
-
-
Prepare this compound suspension:
-
Calculate the necessary amount of this compound based on the desired dose and the number of animals.
-
Weigh the calculated amount of this compound powder.
-
Create a paste by adding a small amount of the 0.5% methylcellulose solution to the this compound powder.
-
Gradually add the remaining volume of the 0.5% methylcellulose solution while continuously stirring or vortexing to ensure a homogenous suspension.
-
-
Storage:
-
The suspension can be stored at 4°C for up to one week.
-
Prior to each use, allow the suspension to reach room temperature and vortex thoroughly to ensure homogeneity.
-
Protocol 2: Oral Gavage Administration in Mice
-
Animal Preparation:
-
Gavage Needle Selection and Preparation:
-
Choose the appropriate size gavage needle according to the mouse's weight (refer to Table 1).[3]
-
Attach the gavage needle to a syringe and draw up the calculated volume of the this compound formulation.
-
Confirm that there are no air bubbles in the syringe.
-
-
Administration:
-
Gently insert the gavage needle into the mouse's mouth, directing it towards the esophagus. The needle should pass with ease and without resistance.[7] If resistance is encountered, withdraw the needle and re-attempt.[7]
-
Once the needle is correctly positioned in the esophagus, slowly depress the syringe plunger to administer the formulation.
-
Carefully remove the gavage needle.
-
-
Post-administration Monitoring:
-
Observe the mouse for a few minutes after administration for any immediate adverse reactions, such as respiratory distress.[5]
-
Return the mouse to its cage and conduct daily monitoring for any signs of toxicity.
-
Mandatory Visualization
Caption: Hypothetical signaling pathway of this compound.
Caption: General experimental workflow for in vivo studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Scaling Pharmacodynamics from In Vitro and Preclinical Animal Studies to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iacuc.wsu.edu [iacuc.wsu.edu]
- 4. benchchem.com [benchchem.com]
- 5. instechlabs.com [instechlabs.com]
- 6. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uac.arizona.edu [uac.arizona.edu]
Technical Support Center: Overcoming Drug Resistance in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when cell lines develop resistance to investigational therapies. The following information is designed to facilitate a deeper understanding of resistance mechanisms and provide actionable strategies for your experiments.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to my compound, has started to show reduced responsiveness. What are the common reasons for this?
A1: The development of drug resistance is a multifaceted issue. Common underlying causes include:
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of a specific pathway by upregulating alternative survival pathways. Key examples include the activation of the PI3K/Akt/mTOR, RAS/MAPK/ERK, or JAK/STAT signaling cascades.[1][2]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[1][3]
-
Alterations in the Drug Target: Mutations in the target protein can prevent the drug from binding effectively, rendering it inactive.
-
Enhanced DNA Repair Mechanisms: For drugs that induce DNA damage, cancer cells can upregulate their DNA repair machinery to counteract the therapeutic effect.[3][4]
-
Induction of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins, such as those from the BCL-2 family, can prevent the drug from inducing programmed cell death.[2]
Q2: How can I determine if my resistant cell line is overexpressing ABC transporters?
A2: You can assess ABC transporter expression and function through several methods:
-
Quantitative PCR (qPCR): To measure the mRNA levels of genes like ABCB1 and ABCG2.
-
Western Blotting: To quantify the protein expression of P-gp and BCRP.
-
Flow Cytometry-based Efflux Assays: Using fluorescent substrates of ABC transporters (e.g., Rhodamine 123 or Hoechst 33342). Increased efflux of the dye in resistant cells, which can be reversed by known ABC transporter inhibitors (e.g., Verapamil or Ko143), indicates increased transporter activity.
Q3: What are the initial steps to investigate which signaling pathways might be activated in my resistant cell line?
A3: A common initial step is to perform a phosphoproteomic screen or a targeted western blot analysis to compare the activation state of key signaling proteins between the sensitive and resistant cell lines. Focus on major survival pathways such as:
-
PI3K/Akt Pathway: Look for phosphorylation of Akt (at Ser473 and Thr308) and downstream targets like mTOR and S6 ribosomal protein.
-
MAPK/ERK Pathway: Assess the phosphorylation levels of MEK and ERK.
-
JAK/STAT Pathway: Examine the phosphorylation of STAT3.
Troubleshooting Guides
Issue 1: Decreased Cell Death Observed in Resistant Cell Line After Treatment
| Possible Cause | Suggested Solution |
| Upregulation of anti-apoptotic proteins (e.g., BCL-2, BCL-xL). | - Perform western blotting to compare the expression levels of BCL-2 family proteins between sensitive and resistant cells.- Consider combination therapy with a BCL-2 inhibitor (e.g., Venetoclax). |
| Reduced activation of pro-apoptotic pathways. | - Assess the cleavage of caspase-3 and PARP via western blotting to confirm the inhibition of apoptosis.- Evaluate the expression of pro-apoptotic proteins like BAX and BAK. |
| Cell cycle arrest instead of apoptosis. | - Perform cell cycle analysis using flow cytometry (e.g., propidium (B1200493) iodide staining) to determine if the drug is inducing arrest in a specific phase. |
Issue 2: IC50 Value of the Compound has Significantly Increased
| Possible Cause | Suggested Solution |
| Increased drug efflux by ABC transporters. | - Perform a drug efflux assay using a fluorescent substrate.- Test the effect of your compound in combination with an ABC transporter inhibitor (e.g., Verapamil, Cyclosporine A).[3] A reversal of resistance would suggest the involvement of these transporters. |
| Activation of a bypass signaling pathway. | - Use phosphoprotein arrays or western blotting to identify activated survival pathways.- Inhibit the identified bypass pathway with a specific inhibitor in combination with your compound to see if sensitivity is restored. |
| Mutation in the drug target. | - Sequence the gene encoding the target protein in the resistant cell line to identify potential mutations.- If a mutation is found, computational modeling may help understand its impact on drug binding. |
Experimental Protocols
Protocol 1: Western Blotting for Phospho-Akt (Ser473) and Phospho-ERK1/2 (Thr202/Tyr204)
-
Cell Lysis:
-
Culture sensitive and resistant cells to 80-90% confluency.
-
Treat cells with your compound at the IC50 concentration for various time points (e.g., 0, 1, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control like β-actin or GAPDH to ensure equal protein loading.
-
Protocol 2: Rhodamine 123 Efflux Assay by Flow Cytometry
-
Cell Preparation:
-
Harvest sensitive and resistant cells and resuspend them at a concentration of 1 x 10^6 cells/mL in phenol (B47542) red-free medium.
-
-
Inhibitor Pre-incubation (for control):
-
Pre-incubate a sample of resistant cells with a known ABCB1 inhibitor (e.g., 10 µM Verapamil) for 30 minutes at 37°C.
-
-
Rhodamine 123 Loading:
-
Add Rhodamine 123 to all cell suspensions to a final concentration of 1 µg/mL.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Efflux Period:
-
Wash the cells twice with ice-cold PBS to remove extracellular dye.
-
Resuspend the cells in fresh, pre-warmed medium (with or without the inhibitor for the control).
-
Incubate for 1-2 hours at 37°C to allow for drug efflux.
-
-
Flow Cytometry Analysis:
-
Analyze the intracellular fluorescence of the cells using a flow cytometer with a 488 nm excitation laser and a 530/30 nm emission filter.
-
Compare the mean fluorescence intensity (MFI) between sensitive, resistant, and inhibitor-treated resistant cells. A lower MFI in resistant cells that is increased by the inhibitor indicates enhanced efflux.
-
Data Presentation
Table 1: Hypothetical IC50 Values in Sensitive vs. Resistant Cell Lines
| Cell Line | Compound | IC50 (µM) | Fold Resistance |
| Parent | Vamagloxistat | 0.5 | 1 |
| Resistant | This compound | 12.5 | 25 |
| Resistant + Inhibitor A | This compound | 1.2 | 2.4 |
| Resistant + Inhibitor B | This compound | 8.9 | 17.8 |
Inhibitor A targets the PI3K pathway, and Inhibitor B is an ABCB1 blocker.
Table 2: Hypothetical Relative Protein Expression in Resistant vs. Sensitive Cell Lines
| Protein | Fold Change in Resistant Line (Resistant/Sensitive) |
| p-Akt (S473) | 4.2 |
| Total Akt | 1.1 |
| p-ERK1/2 | 1.3 |
| Total ERK1/2 | 1.0 |
| P-gp (ABCB1) | 8.5 |
| BCRP (ABCG2) | 1.2 |
Visualizations
Caption: PI3K/Akt signaling pathway and a potential resistance mechanism.
Caption: MAPK/ERK signaling cascade and a potential resistance mechanism.
Caption: Logical workflow for investigating drug resistance mechanisms.
References
- 1. Dysregulated Signalling Pathways Driving Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting signaling and apoptotic pathways involved in chemotherapeutic drug-resistance of hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Overcoming Chemoresistance in Cancer: The Promise of Crizotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
Vamagloxistat: Lack of Publicly Available Scientific Data Prevents Creation of Technical Support Resources
Despite a comprehensive search of publicly available scientific databases and clinical trial registries, no significant information was found for a compound identified as "Vamagloxistat." This absence of data makes it impossible to create the requested technical support center, including troubleshooting guides and frequently asked questions (FAQs), related to its assay variability and reproducibility.
The core requirements for this project—summarizing quantitative data, providing detailed experimental protocols, and creating visualizations of signaling pathways and workflows—cannot be met without foundational scientific literature.
Initial and subsequent searches for "this compound" and related terms such as its mechanism of action, therapeutic target, and clinical trial results yielded no specific, verifiable information. One database entry briefly mentions "this compound" in association with "Cantero Therapeutics, Inc." and describes it as a complex botanical mixture derived from Cannabis sativa. However, this information could not be independently verified through other reputable sources, and the entry itself contained unrelated information, raising questions about its accuracy.
Without access to published research on this compound, any attempt to generate content on assay variability, troubleshooting, or experimental protocols would be purely speculative and would not meet the standards of a scientific technical support resource.
It is possible that "this compound" is an internal development name for a compound that is not yet in the public domain, the name may be misspelled, or it may be a compound that is no longer under active development.
Therefore, the creation of a technical support center with the specified requirements is not feasible at this time due to the lack of publicly available data on this compound. Should information on this compound become available in the future, the development of such a resource could be revisited.
Technical Support Center: Addressing Compound-Induced Cytotoxicity in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the cytotoxicity of novel compounds, such as Vamagloxistat, in cell-based assays.
General Troubleshooting Guide
When unexpected cytotoxicity is observed in cell-based assays with a new compound, a systematic approach is crucial to identify the root cause. This guide provides a structured workflow for troubleshooting.
Diagram: Experimental Workflow for Assessing Cytotoxicity
Caption: Workflow for assessing and troubleshooting compound cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: We are observing high levels of cell death even at low concentrations of our test compound. What are the possible causes?
A1: High cytotoxicity at low compound concentrations can stem from several factors:
-
High Cell Line Sensitivity: The cell line you are using may be particularly sensitive to the compound's mechanism of action or off-target effects.
-
Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells, especially at higher concentrations.[1]
-
Compound Instability: The compound may be unstable in the culture medium, leading to the formation of more toxic byproducts.
-
Contamination: The compound stock solution or cell culture may be contaminated with bacteria, fungi, or mycoplasma.
Q2: Our results for cytotoxicity assays are not reproducible between experiments. What should we investigate?
A2: Lack of reproducibility is a common issue and can often be traced back to variability in experimental conditions:[2]
-
Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable results.[1]
-
Reagent Preparation: Inconsistent preparation of reagents, or the use of reagents that have undergone multiple freeze-thaw cycles, can affect outcomes.[2]
-
Pipetting Technique: Inaccurate or inconsistent pipetting can introduce significant variability.[2]
-
"Edge Effects": Wells on the perimeter of microplates are more prone to evaporation and temperature changes, which can impact cell growth and viability.[2]
Diagram: Troubleshooting Inconsistent Results
Caption: Key areas to investigate for inconsistent cytotoxicity results.
Q3: How can we differentiate between a cytotoxic and a cytostatic effect of our compound?
A3: It is important to distinguish whether a compound is killing cells (cytotoxic) or simply inhibiting their proliferation (cytostatic). This can be achieved by:
-
Direct Cell Counting: Using a hemocytometer or an automated cell counter with a viability dye (e.g., trypan blue) to determine the number of live and dead cells over time.
-
Real-time Cell Analysis: Employing systems that continuously monitor cell proliferation and viability.
-
Combining Assays: Using a proliferation assay (e.g., BrdU incorporation) in parallel with a cytotoxicity assay (e.g., LDH release).
Q4: Our compound seems to be interfering with the assay itself. How can we confirm and mitigate this?
A4: Some compounds can interfere with assay components, leading to false-positive or false-negative results. To address this:
-
Run a Cell-Free Control: Add the compound to the assay reagents in the absence of cells to check for any direct chemical reactions that could alter the readout.[1]
-
Use an Alternative Assay: If interference is confirmed, switch to an assay with a different detection method. For example, if you suspect your compound reacts with MTT reagent, try a resazurin-based assay or an ATP-based viability assay.
Diagram: Hypothetical Signaling Pathway Affected by a Cytotoxic Compound
Caption: A simplified pathway showing how a compound might induce apoptosis.
Quantitative Data Summary
The following table provides a hypothetical example of dose-response data for "this compound" across different cell lines to illustrate how such data should be presented.
| Cell Line | Compound | IC50 (µM) | Assay Type |
| HeLa | This compound | 5.2 | MTT |
| A549 | This compound | 12.8 | Resazurin |
| HepG2 | This compound | 25.1 | ATP-based |
Experimental Protocols
Protocol: MTT Cytotoxicity Assay
This protocol outlines the steps for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine compound cytotoxicity.
Materials:
-
96-well clear flat-bottom plates
-
Test compound (e.g., this compound)
-
Vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density in a final volume of 100 µL per well.
-
Incubate for 24 hours (or until cells adhere and reach desired confluency).[2]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Include vehicle-only controls and untreated controls.
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT stock solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value.
-
References
Vamagloxistat Formulation: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting formulation challenges related to Vamagloxistat. The following guides and frequently asked questions (FAQs) address common issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential formulation challenges?
This compound is an inhibitor of glycolate (B3277807) oxidase.[1] Its chemical structure is known, with a molecular formula of C₁₉H₁₅F₂N₃O₃ and a molecular weight of 371.34 g/mol .[2] While specific formulation data for this compound is not extensively published, molecules with similar structural complexity can present challenges in achieving adequate solubility and maintaining long-term stability. Researchers should anticipate that optimizing a formulation for preclinical and clinical studies may require addressing these potential hurdles.
Q2: How can I begin to assess the solubility of this compound?
A preliminary solubility assessment in a variety of pharmaceutically relevant solvents is a critical first step. This involves determining the concentration of a saturated solution at a specific temperature. A general protocol for this is provided in the "Experimental Protocols" section below. The data from these experiments will inform the selection of a suitable solvent system or the need for solubility enhancement techniques.
Q3: What are common strategies to improve the solubility of a poorly soluble compound like this compound might be?
For compounds with low aqueous solubility, several formulation strategies can be employed. These include:
-
pH adjustment: For ionizable compounds, adjusting the pH of the formulation can significantly increase solubility.
-
Co-solvents: Using a mixture of solvents can enhance the solubility of a drug. Common co-solvents include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).
-
Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the drug molecules.
-
Complexation: Cyclodextrins are often used to form inclusion complexes with drug molecules, thereby increasing their apparent solubility.
-
Solid dispersions: Dispersing the drug in a polymer matrix at the molecular level can create an amorphous solid with improved dissolution properties.
Q4: How should I approach stability testing for this compound?
Stability testing is essential to ensure that the drug substance and drug product remain within their specifications over time.[3][4][5] This typically involves long-term studies under intended storage conditions and accelerated studies at elevated temperature and humidity.[3] Forced degradation studies, where the compound is exposed to harsh conditions (e.g., acid, base, oxidation, light, heat), are also crucial to identify potential degradation products and establish the stability-indicating nature of the analytical methods.[6]
Troubleshooting Guides
Issue 1: Low Aqueous Solubility of this compound
Symptoms:
-
Difficulty dissolving the required concentration of this compound in aqueous buffers.
-
Precipitation of the compound upon standing or dilution.
-
Inconsistent results in in-vitro assays.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low aqueous solubility.
Corrective Actions:
-
Systematic Solubility Screening: Conduct a thorough solubility study in various buffers across a physiologically relevant pH range (e.g., pH 2 to 7.5). Also, test solubility in common co-solvents and biorelevant media (e.g., FaSSIF, FeSSIF).
-
pH Adjustment: If this compound has an ionizable group, determine its pKa and formulate it in a buffer system where it is in its more soluble ionized form.
-
Co-solvent Systems: Evaluate binary and ternary solvent systems. Start with low concentrations of co-solvents and gradually increase until the desired solubility is achieved, keeping in mind the potential for toxicity.
-
Complexation/Surfactants: Screen different types of cyclodextrins (e.g., HP-β-CD, SBE-β-CD) and surfactants to identify an effective solubilizing agent.
-
Advanced Formulations: If simpler methods fail, consider more advanced techniques like the preparation of amorphous solid dispersions.
Issue 2: this compound Degradation in Formulation
Symptoms:
-
Appearance of new peaks in the chromatogram during analytical testing.
-
A decrease in the main peak area of this compound over time.
-
Changes in the physical appearance of the formulation (e.g., color change).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for formulation instability.
Corrective Actions:
-
Identify the Cause: Perform forced degradation studies to understand the susceptibility of this compound to hydrolysis, oxidation, and photolysis.
-
pH Optimization: If degradation is pH-dependent, identify the pH of maximum stability and use a suitable buffer system to maintain it.
-
Antioxidants: If the molecule is prone to oxidation, consider adding antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to the formulation. Also, manufacturing under an inert atmosphere (e.g., nitrogen) can help.
-
Light Protection: If this compound is light-sensitive, use amber vials or other light-protective packaging for storage and handling.
-
Excipient Compatibility: Ensure that the chosen excipients are compatible with this compound and do not accelerate its degradation.
Data Tables
Due to the lack of publicly available quantitative data for this compound, the following tables are provided as templates for researchers to populate with their own experimental results.
Table 1: this compound Solubility Profile
| Solvent/Medium | Temperature (°C) | pH (if applicable) | Solubility (mg/mL) | Observations |
| Deionized Water | 25 | ~7.0 | ||
| Phosphate Buffered Saline (PBS) | 25 | 7.4 | ||
| 0.1 N HCl | 25 | 1.2 | ||
| 5% Dextrose in Water (D5W) | 25 | N/A | ||
| Ethanol | 25 | N/A | ||
| Propylene Glycol | 25 | N/A | ||
| Polyethylene Glycol 400 (PEG400) | 25 | N/A | ||
| FaSSIF | 37 | 6.5 | ||
| FeSSIF | 37 | 5.0 |
Table 2: this compound Stability Data (Accelerated Conditions: 40°C / 75% RH)
| Time Point | Assay (% of Initial) | Total Impurities (%) | Appearance | pH |
| Initial | ||||
| 1 Month | ||||
| 3 Months | ||||
| 6 Months |
Experimental Protocols
Protocol 1: Equilibrium Solubility Assessment
Objective: To determine the equilibrium solubility of this compound in various solvents.
Methodology:
-
Add an excess amount of this compound to a known volume (e.g., 1 mL) of the test solvent in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable mobile phase.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.
-
Calculate the original concentration in mg/mL.
Protocol 2: Preliminary Forced Degradation Study
Objective: To investigate the degradation pathways of this compound under stress conditions.
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent.
-
Acid Hydrolysis: Add 0.1 N HCl to the stock solution and incubate at an elevated temperature (e.g., 60°C) for a set period (e.g., 24 hours).
-
Base Hydrolysis: Add 0.1 N NaOH to the stock solution and incubate under the same conditions. Neutralize the samples before analysis.
-
Oxidative Degradation: Add a low concentration of hydrogen peroxide (e.g., 3% H₂O₂) to the stock solution and incubate at room temperature.
-
Thermal Degradation: Store the solid drug substance and a solution at a high temperature (e.g., 80°C).
-
Photostability: Expose the solid drug substance and a solution to a controlled light source (e.g., ICH option 2: 1.2 million lux hours and 200 W·h/m²).
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. Compare the chromatograms to identify degradation products and calculate the percentage of degradation.
References
interpreting unexpected results in Vamagloxistat studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vamagloxistat (also known as GKT831 or Setanaxib).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a dual inhibitor of the NADPH oxidase (NOX) isoforms NOX1 and NOX4.[1] These enzymes are key producers of reactive oxygen species (ROS), which are involved in a variety of cellular signaling pathways. By inhibiting NOX1 and NOX4, this compound is designed to reduce ROS production and modulate downstream signaling pathways implicated in inflammation and fibrosis.[1][2]
Q2: In which disease models has this compound shown anti-fibrotic effects?
A2: this compound has demonstrated anti-fibrotic effects in various preclinical models, including liver fibrosis, diabetic nephropathy, and pulmonary fibrosis.[2][3][4] In these studies, it has been shown to reduce collagen deposition, decrease the activation of myofibroblasts, and attenuate organ damage.[5][6]
Q3: Are there any known off-target effects of this compound?
A3: this compound is characterized as a selective inhibitor of NOX1 and NOX4 with a 10-fold or greater selectivity over NOX2 and no inhibitory effects on other ROS-producing enzymes in preclinical assessments.[1][7] However, as with any small molecule inhibitor, the possibility of off-target effects in specific cellular contexts cannot be entirely ruled out and should be considered when interpreting unexpected results.
Q4: What is the rationale for dual inhibition of NOX1 and NOX4?
A4: Both NOX1 and NOX4 are implicated in the pathogenesis of fibrotic and inflammatory diseases. NOX1 is often activated by pro-fibrotic agonists like Angiotensin II and PDGF, while NOX4 is a key downstream mediator of TGF-β signaling, a major driver of fibrosis.[2][8][9] Therefore, targeting both isoforms is hypothesized to provide a more comprehensive inhibition of the pathways leading to fibrosis.
Troubleshooting Guide for Unexpected Results
Issue 1: Observation of Pro-Fibrotic or Pro-Inflammatory Effects
Researchers may unexpectedly observe an exacerbation of fibrosis or inflammation following this compound treatment. This counterintuitive result has been documented in specific experimental contexts.
Possible Cause 1: Context-Dependent Role of NOX4
While often implicated in pathology, NOX4 can also play a protective role in certain tissues and under specific conditions. For instance, some studies have suggested that NOX4 deficiency can worsen tissue injury in models of colitis and that NOX4 may have a protective function in preventing tubular cell apoptosis in the kidney.[10][11] Therefore, in some biological systems, inhibition of NOX4 by this compound could remove a protective signal, leading to increased inflammation and tissue damage.
Possible Cause 2: Animal Model and Disease State
In a study using spontaneously hypertensive rats (SHR), this compound treatment was found to increase blood pressure, perivascular macrophage infiltration, and perivascular fibrosis.[12] This suggests that in the context of established hypertension and vascular aging, the role of NOX1/4 may be different from its role in other fibrotic diseases. The underlying pathology of the experimental model is a critical factor in the outcome of this compound treatment.
Troubleshooting Steps:
-
Re-evaluate the animal model: Consider if the chosen model has unique characteristics that might alter the function of NOX1/4.
-
Analyze cell-specific effects: The roles of NOX1 and NOX4 can differ between cell types (e.g., epithelial cells vs. fibroblasts vs. immune cells).[3] Investigate the expression and role of NOX isoforms in the specific cell populations relevant to your study.
-
Dose-response analysis: Perform a dose-response study to determine if the observed pro-fibrotic/pro-inflammatory effect is dose-dependent.
-
Time-course analysis: Assess outcomes at different time points to distinguish between acute and chronic effects of the inhibitor.
Issue 2: Lack of Efficacy in an In Vitro Model
An absence of the expected anti-fibrotic or anti-inflammatory effect in a cell culture system.
Possible Cause 1: Inappropriate this compound Concentration
The effective concentration of this compound can vary between cell types and experimental conditions.
Troubleshooting Steps:
-
Consult literature for appropriate concentrations: For many in vitro applications, concentrations in the range of 1-20 µM are used. However, it is crucial to determine the optimal concentration for your specific cell type and endpoint.
-
Perform a dose-response curve: Test a range of concentrations to determine the EC50 for the desired effect in your system.
-
Assess cell viability: High concentrations of any compound can lead to cytotoxicity. Perform a cell viability assay (e.g., MTT or LDH) to ensure the concentrations used are not causing cell death, which could confound the results.
Possible Cause 2: Cell Culture Conditions
The expression and activity of NOX enzymes can be influenced by cell culture conditions.
Troubleshooting Steps:
-
Confirm NOX1/4 expression: Verify that your cell line or primary cells express NOX1 and/or NOX4 at the mRNA and protein level.
-
Provide an appropriate stimulus: NOX1 activity is often dependent on stimulation by agonists (e.g., Ang II, PDGF), while NOX4 can be constitutively active but is often upregulated by factors like TGF-β.[2][6] Ensure that your experimental design includes the appropriate stimulus to induce NOX activity.
Issue 3: Discrepancy Between In Vitro and In Vivo Results
This compound shows efficacy in cell culture but not in an animal model, or vice versa.
Possible Cause 1: Pharmacokinetics and Bioavailability
The dose and route of administration in an animal model may not achieve the desired therapeutic concentration in the target tissue.
Troubleshooting Steps:
-
Review dosing regimens: this compound has been administered in vivo at doses ranging from 10 to 60 mg/kg/day via oral gavage in various studies.[13][14][15]
-
Pharmacokinetic analysis: If possible, measure the concentration of this compound in the plasma and target tissue to confirm adequate exposure.
Possible Cause 2: Complexity of In Vivo Environment
The in vivo setting involves complex interactions between different cell types and signaling pathways that are not recapitulated in vitro. The unexpected pro-inflammatory effects observed in the SHR model are a prime example of this complexity.[12]
Troubleshooting Steps:
-
Immunohistochemistry/Immunofluorescence: Analyze the expression of NOX1 and NOX4 in different cell types within the target tissue to understand which cells are being affected by the inhibitor.
-
Analysis of multiple downstream pathways: In addition to fibrotic markers, assess markers of inflammation, apoptosis, and other relevant pathways to gain a more complete picture of the in vivo effects.
Data Presentation
Table 1: Summary of Unexpected In Vivo Results with this compound (GKT137831)
| Animal Model | This compound (GKT137831) Dose | Key Unexpected Findings | Reference |
| Spontaneously Hypertensive Rats (SHR) | 60 mg/kg/day (oral gavage) | Increased blood pressure, exacerbated perivascular macrophage infiltration, and increased perivascular fibrosis. | [12] |
Table 2: Inhibitory Potency of this compound (GKT137831) against NOX Isoforms
| NOX Isoform | Ki (nM) | Notes | Reference |
| NOX1 | 110 ± 30 | High potency | [1] |
| NOX4 | 140 ± 40 | High potency | [1] |
| NOX2 | 1750 ± 700 | ~12-16 fold lower potency compared to NOX1/4 | [1] |
| NOX5 | 410 ± 100 | Moderate potency | [1] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound on Fibroblast Activation
Objective: To determine the effect of this compound on TGF-β1-induced myofibroblast differentiation.
Materials:
-
Primary human lung fibroblasts (or other fibroblast cell line)
-
DMEM supplemented with 10% FBS, 1% penicillin-streptomycin
-
Recombinant human TGF-β1
-
This compound (GKT137831)
-
TRIzol reagent for RNA extraction
-
qRT-PCR reagents
-
Antibodies for Western blot (α-SMA, Collagen I, β-actin)
Methodology:
-
Cell Culture: Culture fibroblasts in DMEM with 10% FBS. For experiments, serum-starve the cells in DMEM with 0.5% FBS for 24 hours.
-
Treatment: Pre-treat the serum-starved cells with this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 1 hour.
-
Stimulation: Add TGF-β1 (e.g., 5 ng/mL) to the media and incubate for 24 hours (for RNA analysis) or 48 hours (for protein analysis).
-
RNA Analysis:
-
Lyse cells with TRIzol and extract total RNA according to the manufacturer's protocol.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using primers for α-smooth muscle actin (ACTA2) and Collagen type I alpha 1 (COL1A1). Normalize to a housekeeping gene (e.g., GAPDH).
-
-
Protein Analysis:
-
Lyse cells in RIPA buffer with protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and Western blotting for α-SMA and Collagen I. Use β-actin as a loading control.
-
Protocol 2: In Vivo Administration of this compound in a Mouse Model of Fibrosis
Objective: To evaluate the therapeutic efficacy of this compound in a bleomycin-induced pulmonary fibrosis model.
Materials:
-
8-10 week old C57BL/6 mice
-
This compound (GKT137831)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Gavage needles
Methodology:
-
Induction of Fibrosis: Anesthetize mice and intratracheally instill a single dose of bleomycin (e.g., 1.5 U/kg) in saline. Control mice receive saline only.
-
This compound Administration:
-
Begin treatment on day 7 post-bleomycin instillation.
-
Administer this compound (e.g., 60 mg/kg) or vehicle daily by oral gavage.
-
-
Endpoint Analysis:
-
Sacrifice mice on day 21.
-
Harvest lungs for analysis.
-
One lung can be used for histological analysis (Masson's trichrome staining for collagen) and the other for biochemical assays (e.g., Sircol assay for collagen content or qRT-PCR for fibrotic markers).
-
Mandatory Visualizations
Caption: this compound's mechanism of action in fibrotic signaling.
References
- 1. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deficiency of NOX1 or NOX4 Prevents Liver Inflammation and Fibrosis in Mice through Inhibition of Hepatic Stellate Cell Activation | PLOS One [journals.plos.org]
- 3. NOX4 inhibition contributes to lung repair in pulmonary fibrosis models | BioWorld [bioworld.com]
- 4. Genetic Targeting or Pharmacologic Inhibition of NADPH Oxidase Nox4 Provides Renoprotection in Long-Term Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deficiency of NOX1 or NOX4 Prevents Liver Inflammation and Fibrosis in Mice through Inhibition of Hepatic Stellate Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Nox4 NADPH oxidase-derived reactive oxygen species, via endogenous carbon monoxide, promote survival of brain endothelial cells during TNF-α-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Role of NADPH Oxidases (NOXs) in Liver Fibrosis and the Activation of Myofibroblasts [frontiersin.org]
- 9. academic.oup.com [academic.oup.com]
- 10. NADPH oxidase 4 is protective and not fibrogenic in intestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of Nox4 in Mitigating Inflammation and Fibrosis in Dextran Sulfate Sodium–Induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nox1/4 inhibition exacerbates age dependent perivascular inflammation and fibrosis in a model of spontaneous hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nicotinamide Adenine Dinucleotide Phosphate Oxidase (NOX) in Experimental Liver Fibrosis: GKT137831 as a Novel Potential Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Setanaxib (GKT137831) Ameliorates Doxorubicin-Induced Cardiotoxicity by Inhibiting the NOX1/NOX4/Reactive Oxygen Species/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting NADPH oxidase with a novel dual Nox1/Nox4 inhibitor attenuates renal pathology in type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Vamagloxistat Experimental Data: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with Vamagloxistat (GSK2033), a potent myeloperoxidase (MPO) inhibitor. Here you will find frequently asked questions, detailed experimental protocols, quantitative data summaries, and troubleshooting guidance to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound, also known as GSK2033, is an inhibitor of the enzyme myeloperoxidase (MPO). MPO is a heme-containing enzyme predominantly found in the azurophilic granules of neutrophils and lysosomes of monocytes.[1][2][3] It plays a critical role in the innate immune system by catalyzing the production of hypochlorous acid (HOCl) and other reactive oxidants from hydrogen peroxide (H₂O₂).[1][4] By inhibiting MPO, this compound blocks this process, thereby reducing oxidative stress and inflammation associated with various diseases.
Q2: What are the physical and chemical properties of this compound? A2: this compound is a solid compound with the chemical formula C₂₉H₂₈F₃NO₅S₂ and a molecular weight of 591.7. It is soluble in DMF (5 mg/ml) and DMSO (1 mg/ml) but only slightly soluble in ethanol.[5]
Q3: Are there known off-target effects or alternative mechanisms of action for this compound? A3: Yes. In addition to being an MPO inhibitor, this compound (GSK2033) has been identified as an antagonist of Liver X Receptors (LXRα and LXRβ).[5][6] It has been shown to suppress the basal expression of LXR target genes.[6][7] Furthermore, studies have indicated that GSK2033 can be promiscuous, potentially targeting a number of other nuclear receptors, which could lead to unexpected effects in experimental models.[7][8] This is a critical consideration when interpreting experimental results.
Q4: How should I prepare a stock solution of this compound? A4: this compound is a solid. For in vitro experiments, it is recommended to prepare a stock solution in DMSO or DMF. For example, a 10 mM stock can be prepared in DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[5][6]
Experimental Protocols
Protocol: In Vitro Myeloperoxidase (MPO) Activity Assay (Colorimetric)
This protocol provides a general procedure for measuring MPO activity in a sample and assessing the inhibitory effect of this compound. This method is adapted from commercially available kits.[9][10]
Materials:
-
This compound (GSK2033)
-
MPO Assay Buffer (e.g., 50 mM phosphate (B84403) buffer, pH 6.0, containing 0.5% HTAB)
-
MPO Substrate (e.g., O-dianisidine dihydrochloride (B599025) or TMB)
-
Hydrogen Peroxide (H₂O₂)
-
Stop Solution (e.g., 1 M H₂SO₄)
-
96-well clear flat-bottom plate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 460 nm for O-dianisidine or 450 nm for TMB)
-
Purified MPO enzyme (for positive control and standard curve)
Procedure:
-
Reagent Preparation:
-
Allow all reagents to reach room temperature before use.[9]
-
Prepare a fresh working solution of the MPO substrate in the MPO Assay Buffer.
-
Prepare serial dilutions of this compound in MPO Assay Buffer to test a range of concentrations. Also, prepare a vehicle control (e.g., DMSO diluted in assay buffer).
-
-
Assay Reaction Setup:
-
Add 50 µL of your sample (e.g., cell lysate, plasma) or purified MPO positive control to the wells of the 96-well plate.
-
For inhibition studies, add 10 µL of the this compound dilutions or vehicle control to the appropriate wells. Incubate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
To initiate the reaction, add 140 µL of a reaction mix containing the MPO substrate and H₂O₂ in MPO Assay Buffer.
-
-
Incubation and Measurement:
-
Immediately start a kinetic measurement of absorbance at the appropriate wavelength for 3-5 minutes, taking readings every 30 seconds.
-
Alternatively, for an endpoint assay, incubate the plate at room temperature for a fixed time (e.g., 30-120 minutes), protected from light.[9]
-
Stop the reaction by adding 50 µL of Stop Solution.
-
Read the absorbance on a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔAbs/min) for the kinetic assay.
-
For the endpoint assay, subtract the absorbance of the blank (no MPO) from all readings.
-
Plot the MPO activity (or % inhibition) against the concentration of this compound to determine the IC₅₀ value.
-
Data Presentation
The following tables summarize key quantitative data related to the activity of this compound and other MPO inhibitors.
Table 1: this compound (GSK2033) In Vitro Activity
| Target | Assay Type | Cell Line / System | IC₅₀ / pIC₅₀ | Reference |
| LXRα | Transactivation Assay | - | pIC₅₀ = 7.0 (100 nM) | [6] |
| LXRβ | Transactivation Assay | - | pIC₅₀ = 7.4 (40 nM) | [6] |
| LXRα | Luciferase Reporter | HepG2 | IC₅₀ = 17 nM | [6] |
| LXRβ | Luciferase Reporter | HepG2 | IC₅₀ = 9 nM | [6] |
| SREBP-1c Expression | Gene Expression | HepG2 | IC₅₀ < 100 nM | [6] |
Table 2: Representative Effects of MPO Inhibition in Preclinical Models (Data derived from studies on MPO inhibitors like AZM198 as a proxy for this compound's expected biological effects)
| Model | Treatment | Parameter Measured | Result | Reference |
| Mouse Model of Crescentic GN | MPO Inhibitor (AZM198) | Glomerular Macrophage Infiltration | Significant Reduction | [11] |
| Mouse Model of Crescentic GN | MPO Inhibitor (AZM198) | Glomerular MPO Deposition | Significant Reduction | [11] |
| Sugen/Hypoxia Rat Model of PAH | MPO Inhibitor (AZM198) | Attenuation of PAH | Significant Improvement | |
| Sickle Cell Disease Mice | MPO Inhibition | 3-Chlorotyrosine (3-ClTyr) levels | Decreased | [12] |
| Mouse Model of Plaque Instability | MPO Inhibitor (AZM198) | Fibrous Cap Thickness | Increased (Plaque Stabilization) | [13] |
Troubleshooting Guide
Q: My MPO activity readings are inconsistent or not reproducible. What could be the cause? A: Inconsistent MPO activity readings can stem from several factors:
-
Reagent Instability: Ensure the H₂O₂ and substrate solutions are fresh. The MPO substrate can be light-sensitive.[9]
-
Temperature Fluctuation: Assays should be performed at a consistent room temperature, as enzyme kinetics are temperature-dependent.[9]
-
Sample Preparation: If using tissue homogenates, ensure complete cell lysis to release MPO. The buffer should contain a detergent like HTAB to solubilize the enzyme.[10] Avoid using large tissue samples for homogenization.[10]
-
Interfering Substances: Biological samples may contain substances that interfere with the assay.[14] Hemoglobin, in particular, has peroxidase activity and can lead to false positives.[14] Consider using a more specific antibody-capture MPO activity assay to mitigate this.[14]
Q: I am observing unexpected biological effects in my cell-based or in vivo experiments that don't seem related to MPO inhibition. Why? A: This is a critical issue. As noted, this compound (GSK2033) is not entirely specific to MPO. It is also a potent LXRα/β antagonist and has been shown to be promiscuous, potentially interacting with other nuclear receptors.[5][7][8] Unexpected effects, particularly those related to lipid metabolism, gene expression (like FASN and SREBP1c), and inflammation, could be due to its action on LXR or other off-target receptors.[7][8] It is crucial to design experiments with appropriate controls to dissect these effects, for instance, by comparing results with other, more specific MPO inhibitors or using LXR agonists/antagonists to confirm or rule out LXR pathway involvement.
Q: this compound does not seem to be inhibiting MPO activity in my assay. What should I check? A:
-
Inhibitor Potency and Dilution: Verify the integrity and concentration of your this compound stock. Perform a fresh serial dilution.
-
Assay Buffer pH: MPO activity is pH-dependent. Ensure your assay buffer pH is optimal (typically around 6.0-7.0).
-
Pre-incubation Time: Ensure you are pre-incubating the MPO enzyme with this compound for a sufficient period before adding the substrate to allow for binding.
-
High Substrate Concentration: Excessively high concentrations of H₂O₂ or the chromogenic substrate might compete with the inhibitor, reducing its apparent efficacy. Check that substrate concentrations are within the linear range of the assay.
Mandatory Visualizations
Caption: Myeloperoxidase (MPO) signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for testing this compound's inhibitory effect on MPO activity.
Caption: Troubleshooting logic for unexpected off-target effects of this compound.
References
- 1. Uncovering the Role of Myeloperoxidase in Inflammation and Atherosclerosis - Amerigo Scientific [amerigoscientific.com]
- 2. mdpi.com [mdpi.com]
- 3. Myeloperoxidase as an Active Disease Biomarker: Recent Biochemical and Pathological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myeloperoxidase: An oxidative pathway for generating dysfunctional HDL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Promiscuous activity of the LXR antagonist GSK2033 in a mouse model of fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Promiscuous activity of the LXR antagonist GSK2033 in a mouse model of fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic Myeloperoxidase Inhibition Attenuates Neutrophil Activation, ANCA-Mediated Endothelial Damage, and Crescentic GN - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of myeloperoxidase decreases vascular oxidative stress and increases vasodilatation in sickle cell disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutic inhibition of MPO stabilizes pre-existing high risk atherosclerotic plaque - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring Myeloperoxidase Activity in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Vamagloxistat Bioavailability in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the oral bioavailability of Vamagloxistat in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the oral bioavailability of this compound?
A1: this compound is understood to be a poorly water-soluble drug.[1] This characteristic is a primary obstacle to its oral bioavailability, as it can lead to low dissolution rates in the gastrointestinal tract and consequently, limited absorption.[2] Factors such as the drug's molecular structure and potential for polymorphism can also influence its solubility.[3] Additionally, physiological conditions within the gastrointestinal tract, including pH, enzymatic activity, and motility, can impact the absorption of poorly soluble drugs like this compound.[2]
Q2: What are the initial formulation strategies to consider for improving this compound bioavailability?
A2: For a poorly soluble drug like this compound, several formulation strategies can be employed to enhance its oral bioavailability.[2] Initial approaches often focus on increasing the drug's surface area and dissolution rate.[4] These include:
-
Micronization: Reducing the particle size of the drug to increase its surface area.[2]
-
Nanosizing: Further reduction of particle size to the nanoscale, which can significantly improve dissolution.[3]
-
Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic carrier to improve its solubility and dissolution rate.[2]
-
Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins to create a hydrophilic environment for the drug.[3][5]
Q3: Which animal models are most appropriate for this compound bioavailability studies?
A3: The selection of an animal model is a critical step in preclinical drug development. Commonly used species for oral bioavailability studies include mice, rats, dogs, and non-human primates.[6] The most frequently utilized strains in such studies are Sprague-Dawley and Wistar rats, and Beagle dogs.[7] It is important to note that while these models provide valuable insights, there is not always a direct quantitative correlation between animal and human bioavailability.[7][8] Therefore, considering species-specific physiological factors that may affect drug absorption is crucial for developing predictive models.[7]
Q4: How is the absolute oral bioavailability of this compound calculated in animal models?
A4: To determine the absolute oral bioavailability, this compound must be administered both orally (PO) and intravenously (IV).[6] Blood samples are collected at various time points after each administration to determine the plasma concentration of the drug over time.[6] The Area Under the Curve (AUC) of the plasma concentration-time plot is then calculated for both routes of administration.[6] The absolute bioavailability (F%) is calculated using the following formula:
F (%) = (AUCPO / DosePO) / (AUCIV / DoseIV) x 100[6]
An IV dose serves as the reference for 100% bioavailability as it is introduced directly into the systemic circulation.[6]
Troubleshooting Guides
Issue 1: Low and Variable this compound Plasma Concentrations in Rodent Models
| Possible Cause | Troubleshooting Step | Rationale |
| Poor aqueous solubility of this compound. | 1. Particle Size Reduction: Employ micronization or nanosizing techniques to increase the surface area for dissolution.[2][3] 2. Formulate as a Solid Dispersion: Disperse this compound in a hydrophilic polymer matrix.[4] 3. Utilize Lipid-Based Formulations: Consider Self-Emulsifying Drug Delivery Systems (SEDDS) to improve solubilization in the GI tract.[5] | |
| Rapid metabolism in the gut wall or liver (first-pass effect). | 1. Administer with a Cytochrome P450 Inhibitor: If the metabolic pathway is known, co-administration with a specific inhibitor can clarify the extent of first-pass metabolism. 2. Develop a Prodrug: Modify the this compound molecule to a more absorbable form that converts to the active drug in vivo.[2] | |
| Efflux by transporters like P-glycoprotein in the intestinal epithelium. | 1. Co-administer with a P-gp Inhibitor: Use a known P-glycoprotein inhibitor to assess the impact of efflux on absorption. 2. Incorporate Permeation Enhancers: Utilize excipients that can modulate tight junctions or inhibit efflux transporters.[9] |
Issue 2: Inconsistent Results Between Different Animal Species
| Possible Cause | Troubleshooting Step | Rationale |
| Species-specific differences in gastrointestinal physiology (e.g., pH, transit time). | 1. Characterize GI parameters: If possible, obtain data on the GI physiology of the species being used. 2. Select species with more similar GI tracts to humans: For example, dogs or non-human primates may be more predictive than rodents for certain drugs.[7] | |
| Differences in metabolic enzyme profiles between species. | 1. Conduct in vitro metabolism studies: Use liver microsomes from different species (including human) to compare metabolic rates and pathways. 2. Choose a species with a metabolic profile closer to humans. | |
| Variations in drug transporter expression and function. | 1. Perform in vitro transporter assays: Use cell lines expressing relevant transporters to evaluate this compound as a substrate. 2. Factor transporter differences into data interpretation. |
Data Presentation
Table 1: Hypothetical Bioavailability of this compound with Different Formulation Strategies in Sprague-Dawley Rats
| Formulation Strategy | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Crystalline this compound (Aqueous Suspension) | 10 | 150 ± 35 | 4.0 | 980 ± 210 | 5 |
| Micronized this compound | 10 | 450 ± 90 | 2.0 | 2940 ± 450 | 15 |
| This compound Nanosuspension | 10 | 980 ± 150 | 1.5 | 6860 ± 890 | 35 |
| This compound Solid Dispersion | 10 | 1200 ± 210 | 1.0 | 9800 ± 1200 | 50 |
| This compound in SEDDS | 10 | 1850 ± 320 | 0.5 | 14700 ± 1800 | 75 |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Different Animal Models (Nanosuspension Formulation)
| Animal Model | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Mouse (CD-1) | 10 | 850 ± 120 | 1.0 | 5950 ± 750 | 30 |
| Rat (Sprague-Dawley) | 10 | 980 ± 150 | 1.5 | 6860 ± 890 | 35 |
| Dog (Beagle) | 5 | 1500 ± 250 | 2.0 | 12000 ± 1500 | 60 |
| Non-Human Primate (Cynomolgus) | 5 | 1350 ± 200 | 2.5 | 10800 ± 1300 | 54 |
Experimental Protocols
Protocol 1: Preparation of this compound Nanosuspension by Wet Media Milling
-
Preparation of Suspension: Disperse 5% (w/v) this compound and 1% (w/v) of a suitable stabilizer (e.g., a poloxamer) in deionized water.
-
Milling: Add the suspension to a milling chamber containing milling media (e.g., yttria-stabilized zirconium oxide beads).
-
Milling Parameters: Mill at a specified speed (e.g., 2000 rpm) for a defined period (e.g., 2-4 hours), ensuring the temperature is controlled.
-
Particle Size Analysis: Periodically withdraw samples and measure the particle size using a dynamic light scattering instrument until the desired particle size (e.g., <200 nm) is achieved.
-
Separation: Separate the nanosuspension from the milling media.
-
Characterization: Characterize the final nanosuspension for particle size, zeta potential, and drug content.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the study.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
Oral (PO) Group: Administer the this compound formulation (e.g., nanosuspension) via oral gavage at the target dose.
-
Intravenous (IV) Group: Administer a solubilized form of this compound via tail vein injection at a lower dose (e.g., 1-2 mg/kg).
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
Caption: Experimental workflow for enhancing and evaluating this compound bioavailability.
Caption: Key pathways affecting oral drug absorption of this compound.
References
- 1. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpharmtech.com [asianpharmtech.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Animal versus human oral drug bioavailability: Do they correlate? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Vamagloxistat Stability and Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways and byproducts of Vamagloxistat. The following information is based on established principles of drug degradation and provides a framework for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for a molecule like this compound under typical storage and experimental conditions?
A1: While specific public data on this compound is limited, small molecule drugs are typically susceptible to several common degradation pathways. These include:
-
Hydrolysis: Cleavage of chemical bonds by water. This can be pH-dependent, with ester, amide, and lactam functional groups being particularly susceptible.
-
Oxidation: Degradation in the presence of oxygen, often catalyzed by light or metal ions. Functional groups like phenols, sulfides, and electron-rich aromatic rings can be prone to oxidation.
-
Photolysis: Degradation caused by exposure to light, particularly UV radiation. This can lead to complex rearrangements and the formation of reactive intermediates.
Q2: How can I identify the byproducts of this compound degradation?
A2: The most common approach is to use a stability-indicating liquid chromatography-mass spectrometry (LC-MS) method. This involves subjecting this compound to forced degradation conditions (e.g., acid, base, peroxide, heat, light) to generate detectable levels of degradation products. The mass-to-charge ratio (m/z) and fragmentation patterns from the mass spectrometer can then be used to elucidate the structures of the byproducts.
Q3: My this compound sample shows unexpected peaks in the chromatogram. What could be the cause?
A3: Unexpected peaks can arise from several sources:
-
Degradation: The compound may be degrading under your experimental or storage conditions. Review the handling procedures and consider performing a forced degradation study to identify potential degradants.
-
Contamination: The sample may be contaminated with impurities from synthesis, solvents, or handling. Ensure high-purity solvents and clean equipment are used.
-
Matrix Effects: If analyzing samples from biological matrices, endogenous components can interfere with the analysis. Optimize your sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) to minimize these effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of this compound Potency | Chemical degradation due to improper storage (e.g., exposure to light, high temperature, or humidity). | Store this compound according to the manufacturer's instructions, typically in a cool, dark, and dry place. Perform stability studies under controlled conditions to determine the optimal storage parameters. |
| Variable Experimental Results | Inconsistent sample handling leading to variable degradation. | Standardize all experimental protocols, including solvent preparation, sample incubation times, and temperature. Use freshly prepared solutions whenever possible. |
| Formation of Unknown Byproducts | Uncontrolled experimental conditions (e.g., presence of metal ion catalysts, exposure to air). | Use high-purity reagents and solvents. Consider working under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected. Perform experiments in amber glassware to protect from light. |
Experimental Protocols
Forced Degradation Study Protocol
Objective: To identify potential degradation pathways and byproducts of this compound under stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile (B52724) or methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid drug substance at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis: Analyze all stressed samples, along with a control sample (unstressed this compound), by a stability-indicating LC-MS method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control. Identify and characterize any new peaks (degradation products) based on their retention time, UV spectra, and mass spectral data.
Data Presentation
Hypothetical Degradation Data for this compound
The following table summarizes hypothetical quantitative data from a forced degradation study.
| Stress Condition | This compound Remaining (%) | Major Degradation Byproduct(s) (Area %) |
| Control (t=0) | 100 | Not Detected |
| 0.1 M HCl, 60°C, 24h | 85.2 | DP1 (8.1%), DP2 (4.5%) |
| 0.1 M NaOH, 60°C, 24h | 72.5 | DP3 (15.3%), DP4 (9.8%) |
| 3% H₂O₂, RT, 24h | 90.1 | DP5 (5.2%) |
| 80°C, 48h (Solid) | 98.5 | DP1 (0.8%) |
| UV Light, 24h | 65.8 | DP6 (20.1%), DP7 (11.5%) |
DP = Degradation Product
Visualizations
Logical Flow for Investigating Degradation
Caption: Workflow for this compound degradation analysis.
Hypothetical Oxidative Degradation Pathway
Caption: Hypothetical oxidative degradation of this compound.
controlling for confounding variables in Vamagloxistat research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vamagloxistat. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an inhibitor of Glutathione (B108866) S-transferase alpha 1 (GSTA1). GSTA1 is a crucial enzyme in cellular detoxification, catalyzing the conjugation of glutathione to a variety of electrophilic compounds. By inhibiting GSTA1, this compound can modulate cellular detoxification pathways and influence downstream signaling cascades.[1][2]
Q2: What are the known signaling pathways affected by this compound through GSTA1 inhibition?
Inhibition of GSTA1 by compounds like this compound can impact several signaling pathways. GSTA1 has been shown to suppress the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in apoptosis and inflammatory responses.[3][4] Additionally, GSTA1 can negatively regulate the mTOR signaling pathway, a central regulator of cell growth and proliferation.[3][4] Therefore, this compound may lead to the activation of JNK-mediated apoptosis and inhibition of mTOR signaling.
Q3: What are potential off-target effects of this compound?
While this compound is designed to be a specific inhibitor of GSTA1, the possibility of off-target effects should be considered. Potential off-target interactions could involve other GST isoforms (e.g., GSTM1, GSTP1) or other proteins with similar binding pockets.[1][5] It is crucial to perform experiments to validate the specificity of this compound in your experimental system.
Q4: How can I control for confounding variables when studying the effects of this compound on cell signaling?
Controlling for confounding variables is critical for accurately interpreting your results. Key strategies include:
-
Use of appropriate controls: This includes vehicle controls, positive controls (known activators/inhibitors of the pathway), and negative controls.
-
Dose-response studies: Establishing a clear dose-response relationship can help confirm that the observed effects are directly related to this compound concentration.
-
Rescue experiments: If this compound's effect is hypothesized to be mediated by GSTA1 inhibition, overexpressing a this compound-resistant mutant of GSTA1 should rescue the phenotype.
-
Orthogonal approaches: Confirm key findings using alternative methods, such as siRNA/shRNA-mediated knockdown of GSTA1, to ensure the observed phenotype is not due to off-target effects of this compound.
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays after this compound treatment.
-
Possible Cause 1: Cell density variability.
-
Solution: Ensure consistent cell seeding density across all wells and experiments. Cell density can significantly impact the cellular response to drug treatment.
-
-
Possible Cause 2: Fluctuation in this compound concentration.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution. Verify the final concentration in the culture medium.
-
-
Possible Cause 3: Contamination.
-
Solution: Regularly check cell cultures for microbial contamination. Use sterile techniques and periodically test for mycoplasma.
-
Problem 2: No significant change in the target signaling pathway (e.g., JNK phosphorylation) after this compound treatment.
-
Possible Cause 1: Insufficient this compound concentration or incubation time.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell type.
-
-
Possible Cause 2: Low expression of GSTA1 in the experimental model.
-
Solution: Confirm GSTA1 expression levels in your cells or tissue of interest using techniques like Western blotting or qPCR. If expression is low, consider using a different model system or overexpressing GSTA1.
-
-
Possible Cause 3: Issues with antibody or detection reagents.
-
Solution: Validate the antibodies and reagents used for detecting pathway activation. Include positive and negative controls to ensure the assay is working correctly.
-
Data Presentation
Table 1: Recommended Concentration Ranges for In Vitro Experiments
| Parameter | Recommended Range | Notes |
| This compound Concentration | 1 - 50 µM | Optimal concentration is cell-type dependent. A dose-response curve is highly recommended. |
| Incubation Time | 6 - 48 hours | The optimal time will depend on the specific endpoint being measured (e.g., apoptosis, protein expression). |
| Vehicle Control | DMSO (≤ 0.1%) | Ensure the final concentration of the vehicle does not affect cell viability or signaling. |
Experimental Protocols
Protocol 1: Controlling for Off-Target Effects Using siRNA
-
Cell Seeding: Seed cells at a density that will result in 50-60% confluency at the time of transfection.
-
Transfection: Transfect cells with either a validated siRNA targeting GSTA1 or a non-targeting control siRNA using a suitable transfection reagent.
-
Incubation: Incubate the cells for 48-72 hours to allow for target gene knockdown.
-
This compound Treatment: Treat the siRNA-transfected cells with this compound or vehicle control at the desired concentration and for the appropriate duration.
-
Endpoint Analysis: Harvest the cells and analyze the desired endpoints (e.g., cell viability, protein phosphorylation, gene expression).
-
Confirmation of Knockdown: In a parallel set of wells, confirm the knockdown of GSTA1 protein expression by Western blotting.
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for controlling confounding variables.
Caption: Logic for troubleshooting inconsistent results.
References
- 1. scbt.com [scbt.com]
- 2. The Interaction of Human Glutathione Transferase GSTA1-1 with Reactive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Overexpression of Glutathione S-Transferases in Human Diseases: Drug Targets and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of human glutathione S-transferases by curcumin and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Vamagloxistat experimental controls and best practices
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of Vamagloxistat (also known as GKT137831 or Setanaxib). Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective dual inhibitor of NADPH oxidase 1 (NOX1) and NOX4.[1] By inhibiting these enzymes, this compound reduces the production of reactive oxygen species (ROS), which are key signaling molecules in various pathological processes, including inflammation and fibrosis.
Q2: What is the recommended solvent for dissolving this compound for in vitro experiments?
A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF). For cell-based assays, it is common to prepare a concentrated stock solution in DMSO.
Q3: What is a typical working concentration range for this compound in cell culture experiments?
A3: The effective concentration of this compound can vary depending on the cell type and experimental conditions. However, a general starting point for in vitro studies is a concentration range of 5 µM to 20 µM.[1]
Q4: How should I store this compound solutions?
A4: this compound stock solutions should be stored at -20°C or -80°C to ensure stability. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: I am not observing the expected inhibitory effect of this compound on ROS production in my cell-based assay.
-
Possible Cause 1: Suboptimal Compound Concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental setup. A starting range of 5 µM to 20 µM is recommended.[1]
-
-
Possible Cause 2: Inadequate Incubation Time.
-
Solution: Ensure that the cells are pre-incubated with this compound for a sufficient period before inducing ROS production. The optimal pre-incubation time may need to be determined empirically but is often in the range of 30 minutes to a few hours.
-
-
Possible Cause 3: Low Expression of NOX1 or NOX4 in the Cell Line.
-
Solution: Verify the expression levels of NOX1 and NOX4 in your cell line of interest using techniques such as qPCR or Western blotting. This compound will have a limited effect in cells with low or no expression of these target enzymes.
-
-
Possible Cause 4: Issues with the ROS Detection Assay.
-
Solution: Ensure that your ROS detection assay is properly validated and that the reagents are fresh. Include appropriate positive and negative controls in your experiment. For example, a known ROS inducer can serve as a positive control.
-
Issue 2: I am observing cytotoxicity or off-target effects at higher concentrations of this compound.
-
Possible Cause: High Concentration of this compound or Solvent.
-
Solution: Lower the concentration of this compound to the minimal effective dose determined from your dose-response studies. Also, ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below a cytotoxic level (typically <0.5%). Run a vehicle control (solvent only) to assess any solvent-induced toxicity.
-
Issue 3: I am having difficulty dissolving this compound.
-
Possible Cause: Incorrect Solvent or Low Temperature.
-
Solution: Use a recommended solvent such as DMSO, ethanol, or DMF. Gentle warming and vortexing can aid in dissolution. For aqueous buffers, first, dissolve this compound in a small amount of an organic solvent like DMSO and then dilute it with the aqueous buffer.
-
Quantitative Data Summary
| Parameter | Value | Source |
| Target | NADPH Oxidase 1 (NOX1) and NADPH Oxidase 4 (NOX4) | [1] |
| Ki for NOX1 | 140 nM | [1] |
| Ki for NOX4 | 110 nM | [1] |
| Typical In Vitro Working Concentration | 5 - 20 µM | [1] |
Experimental Protocols
NADPH Oxidase Activity Assay (Lucigenin-Based)
This protocol measures superoxide (B77818) production by NADPH oxidase.
-
Cell Lysate Preparation:
-
Harvest cells and wash with cold PBS.
-
Homogenize cells in a lysis buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0, 1 mM EGTA, 150 mM sucrose, and protease inhibitors).[2]
-
Centrifuge the homogenate to pellet cellular debris. The supernatant containing the membrane fraction with NADPH oxidase is used for the assay.
-
-
Assay Procedure:
-
In a 96-well white plate, add the cell lysate.
-
Add lucigenin (B191737) to a final concentration of 5 µM.
-
Initiate the reaction by adding NADPH to a final concentration of 100-200 µM.[3]
-
Immediately measure the chemiluminescence using a luminometer. The signal is proportional to the rate of superoxide production.
-
-
Controls:
-
Negative Control: A reaction mixture without NADPH.
-
Inhibitor Control: Pre-incubate the lysate with this compound before adding NADPH.
-
Hydrogen Peroxide Production Assay (Amplex Red-Based)
This protocol measures the release of hydrogen peroxide (H₂O₂), a downstream product of NOX activity.[4]
-
Sample Preparation:
-
Culture cells to the desired confluency in a 96-well plate.
-
Treat cells with this compound or vehicle control for the desired time.
-
If applicable, stimulate cells to induce ROS production.
-
-
Assay Procedure:
-
Prepare the Amplex Red reaction mixture containing Amplex Red reagent and horseradish peroxidase (HRP) in a reaction buffer, according to the manufacturer's instructions.
-
Add the reaction mixture to each well of the 96-well plate containing the cells.
-
Incubate the plate at 37°C, protected from light, for 30-60 minutes.
-
Measure the fluorescence using a microplate reader with excitation at ~530-560 nm and emission at ~590 nm.
-
-
Controls:
-
Blank: Reaction mixture without cells.
-
Positive Control: A known concentration of H₂O₂ to generate a standard curve.
-
Vehicle Control: Cells treated with the solvent used to dissolve this compound.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting NOX1/NOX4-mediated ROS production.
Caption: A typical experimental workflow for measuring ROS production with this compound treatment.
Caption: this compound's impact on key signaling pathways involved in fibrosis and inflammation.
References
Validation & Comparative
A Comparative Analysis of Vamagloxistat and Lumasiran for the Treatment of Primary Hyperoxaluria Type 1
For Researchers, Scientists, and Drug Development Professionals
Primary Hyperoxaluria Type 1 (PH1) is a rare, autosomal recessive genetic disorder characterized by the overproduction of oxalate (B1200264), leading to recurrent kidney stones, nephrocalcinosis, and progressive renal failure. The therapeutic landscape for PH1 has been transformed by the advent of RNA interference (RNAi) therapies. This guide provides an objective comparison of two such therapies: Vamagloxistat (Nedosiran) and Lumasiran, supported by available experimental data.
Mechanism of Action: Targeting Different Steps in Oxalate Production
Both this compound and Lumasiran are RNAi therapeutics designed to reduce the production of oxalate in the liver, the primary site of its synthesis. However, they target different enzymes in the glyoxylate (B1226380) metabolism pathway.
Lumasiran targets the messenger RNA (mRNA) of the hydroxyacid oxidase 1 (HAO1) gene, which encodes for the enzyme glycolate (B3277807) oxidase (GO).[1] By degrading HAO1 mRNA, Lumasiran effectively silences the production of GO. This enzyme is responsible for the conversion of glycolate to glyoxylate, a direct precursor of oxalate.[1]
This compound (Nedosiran) , on the other hand, targets the mRNA of the lactate (B86563) dehydrogenase A (LDHA) gene.[1] This action inhibits the production of the lactate dehydrogenase A (LDH-A) enzyme, which catalyzes the final step in the conversion of glyoxylate to oxalate.[1] Due to its mechanism of action, this compound has been investigated for all three types of primary hyperoxaluria.[2]
Clinical Efficacy: A Head-to-Head Look at the Data
Direct head-to-head clinical trials comparing this compound and Lumasiran have not been conducted. However, data from their respective pivotal clinical trial programs, ILLUMINATE for Lumasiran and PHYOX for this compound, provide a basis for comparison.
Reduction in Urinary Oxalate (UOx) Excretion
A key efficacy endpoint in PH1 clinical trials is the reduction in 24-hour urinary oxalate excretion, as it is the primary driver of kidney damage.
| Drug | Trial | Patient Population | Treatment Duration | Mean Reduction in 24-hour UOx from Baseline |
| Lumasiran | ILLUMINATE-A[3] | Ages ≥6 years | 6 months | 66.9% |
| This compound (Nedosiran) | PHYOX2 (PH1 subgroup)[4][5] | Ages ≥6 years | 6 months | ~50% (achieved normal or near-normal UOx in 64.7% of patients) |
| Lumasiran | ILLUMINATE-B[6] | Ages <6 years | 12 months | Sustained reductions in spot UOx:Cr ratio |
| This compound (Nedosiran) | PHYOX3 (long-term extension)[7][8] | PH1 patients from PHYOX1 & PHYOX2 | Up to 42 months | >60% sustained reduction |
Reduction in Plasma Oxalate (POx)
In patients with advanced renal disease, plasma oxalate levels are a critical measure of systemic oxalate burden.
| Drug | Trial | Patient Population | Mean Reduction in POx from Baseline |
| Lumasiran | ILLUMINATE-C (Cohort A: no dialysis)[9][10] | All ages with eGFR ≤45 mL/min/1.73 m² | 33.3% at 6 months |
| Lumasiran | ILLUMINATE-C (Cohort B: on dialysis)[9][10] | All ages with eGFR ≤45 mL/min/1.73 m² | 42.4% at 6 months |
| This compound (Nedosiran) | PHYOX2 (PH1 subgroup)[5] | Ages ≥6 years with eGFR ≥30 mL/min/1.73 m² | Significant reduction vs. placebo (p=0.017) |
Safety and Tolerability
Both Lumasiran and this compound have demonstrated acceptable safety profiles in clinical trials. The most commonly reported adverse events for both drugs are mild and transient injection-site reactions.[10][11][12]
| Drug | Common Adverse Events | Serious Adverse Events |
| Lumasiran | Injection site reactions (mild and transient)[10] | No drug-related serious adverse events leading to discontinuation reported in pivotal trials. |
| This compound (Nedosiran) | Injection site reactions (mild and transient)[11][12] | No drug-related serious adverse events leading to discontinuation reported in pivotal trials. |
Experimental Protocols: A Glimpse into the Clinical Trials
The following provides an overview of the methodologies employed in the key clinical trials for Lumasiran and this compound.
Lumasiran: The ILLUMINATE Program
The clinical development of Lumasiran for PH1 was primarily evaluated in the ILLUMINATE program, consisting of three pivotal Phase 3 studies.
-
ILLUMINATE-A (NCT03681184): This was a randomized, double-blind, placebo-controlled study in patients aged 6 years and older with relatively preserved renal function (eGFR ≥ 30 mL/min/1.73m²).[3] The primary endpoint was the percent change in 24-hour urinary oxalate excretion from baseline to month 6.[13] Patients received subcutaneous lumasiran or placebo.
-
ILLUMINATE-B (NCT03905694): This was an open-label, single-arm study in infants and children under 6 years of age.[14][15] The primary endpoint was the percent change from baseline in spot urinary oxalate-to-creatinine ratio.[13]
-
ILLUMINATE-C (NCT04152200): This open-label, single-arm study enrolled patients of all ages with advanced renal disease (eGFR ≤ 45 mL/min/1.73m²), including those on dialysis.[9][16] The primary endpoint was the percent change in plasma oxalate from baseline to month 6.[13]
This compound (Nedosiran): The PHYOX Program
The clinical development of this compound for PH1 was primarily evaluated in the PHYOX program.
-
PHYOX1 (NCT03392896): This was a Phase 1, single-ascending dose study in normal healthy volunteers and patients with PH1 and PH2.[17]
-
PHYOX2 (NCT03847909): This was a pivotal, randomized, double-blind, placebo-controlled Phase 2 study in patients with PH1 or PH2 aged 6 years and older with an eGFR ≥30 mL/min/1.73 m².[5][11][18] The primary endpoint was the percent change from baseline in 24-hour urinary oxalate excretion from day 90 to day 180.[11]
-
PHYOX3 (NCT04042402): This is an ongoing, open-label extension study to evaluate the long-term safety and efficacy of nedosiran in patients who completed previous PHYOX trials.[7][8][11]
Conclusion
Both this compound (Nedosiran) and Lumasiran represent significant advancements in the treatment of PH1, offering targeted RNAi therapies that address the underlying pathophysiology of the disease. While both have demonstrated substantial efficacy in reducing urinary and plasma oxalate levels with a favorable safety profile, they act on different enzymatic steps in the oxalate production pathway. Lumasiran has been extensively studied in a broad range of PH1 patients, including very young children and those with advanced renal disease, and has gained regulatory approval. This compound (Nedosiran), approved as Rivfloza in the United States for PH1, has also shown promising results in reducing oxalate levels.[11] The absence of head-to-head trials makes a definitive statement on superior efficacy difficult. The choice of therapy may ultimately depend on patient-specific factors, long-term safety data, and real-world evidence as it becomes available. A systematic review and meta-analysis of clinical trials for both drugs could provide further insights into their comparative effectiveness.[1]
References
- 1. academic.oup.com [academic.oup.com]
- 2. urologytimes.com [urologytimes.com]
- 3. Randomized Clinical Trial on the Long-Term Efficacy and Safety of Lumasiran in Patients With Primary Hyperoxaluria Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PHYOX2: a pivotal randomized study of nedosiran in primary hyperoxaluria type 1 or 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of lumasiran for infants and young children with primary hyperoxaluria type 1: 12-month analysis of the phase 3 ILLUMINATE-B trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PHYOX3: Nedosiran Long-Term Safety and Efficacy in Patients With Primary Hyperoxaluria Type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nedosiran Safety and Efficacy in PH1: Interim Analysis of PHYOX3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lumasiran for Advanced Primary Hyperoxaluria Type 1: Phase 3 ILLUMINATE-C Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. physiciansweekly.com [physiciansweekly.com]
- 11. urologytimes.com [urologytimes.com]
- 12. Nedosiran Safety and Efficacy in PH1: Interim Analysis of PHYOX3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alnylam.com [alnylam.com]
- 14. hra.nhs.uk [hra.nhs.uk]
- 15. academic.oup.com [academic.oup.com]
- 16. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 17. PHYOX3: Nedosiran Long-Term Safety and Efficacy in Patients With Primary Hyperoxaluria Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. urologytimes.com [urologytimes.com]
A Comparative Guide to Vamagloxistat and Other Glycolate Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Vamagloxistat (BBP-711), a novel small molecule inhibitor of glycolate (B3277807) oxidase (GO), with other therapeutic agents targeting the same pathway for the treatment of primary hyperoxaluria type 1 (PH1) and other conditions characterized by excess oxalate (B1200264) production.
Introduction to Glycolate Oxidase Inhibition
Primary hyperoxaluria is a group of rare genetic disorders that result in the overproduction of oxalate, leading to the formation of recurrent kidney stones, nephrocalcinosis, and progressive kidney failure.[1] Glycolate oxidase (GO), a hepatic enzyme, plays a crucial role in the metabolic pathway that converts glycolate to glyoxylate (B1226380), a direct precursor of oxalate.[2][3] Inhibition of GO is a key therapeutic strategy to reduce the production of glyoxylate and, consequently, lower oxalate levels in the body.[3] This guide focuses on this compound and compares its performance and characteristics with other glycolate oxidase inhibitors, including the RNAi therapeutic Lumasiran, and other small molecule inhibitors.
Comparative Performance Data
The following table summarizes the available quantitative data for this compound and other selected glycolate oxidase inhibitors.
| Inhibitor | Type | Target | In Vitro Potency (IC50) | Clinical Efficacy (Reduction in Urinary Oxalate) | Administration |
| This compound (BBP-711) | Small Molecule | Glycolate Oxidase (GO) | Human GO: 15.4 nM [4] | Phase 1: >95% GO inhibition; Phase 2/3 ongoing[2][5] | Oral[5] |
| Lumasiran (Oxlumo®) | RNAi Therapeutic | HAO1 mRNA (encoding GO) | N/A (RNAi mechanism) | Up to 71% reduction[6][7] | Subcutaneous injection[6] |
| Nedosiran (Rivfloza™) | RNAi Therapeutic | LDHA mRNA (encoding Lactate Dehydrogenase) | N/A (RNAi mechanism) | Significant reduction (data varies by study)[8] | Subcutaneous injection[8] |
| CCPST | Small Molecule | Glycolate Oxidase (GO) | Not specified in provided results | 30-50% reduction in a mouse model[5] | Oral (in mouse model)[5] |
| Compound 12 | Small Molecule Fragment | Glycolate Oxidase (GO) | 27 µM[1] | Preclinical | N/A |
| Compound 13 | Small Molecule Fragment | Glycolate Oxidase (GO) | 44 µM[9] | Preclinical | N/A |
Mechanism of Action
The primary mechanism of action for small molecule inhibitors like this compound is the direct inhibition of the glycolate oxidase enzyme. In contrast, RNAi therapeutics such as Lumasiran work by silencing the messenger RNA (mRNA) that codes for the enzyme, thereby preventing its synthesis.
Signaling Pathway of Oxalate Production and Inhibition
The following diagram illustrates the metabolic pathway leading to oxalate production and the points of intervention for different inhibitors.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of glycolate oxidase inhibitors.
Glycolate Oxidase (GO) Enzymatic Activity Assay
This assay measures the activity of GO by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidation of glycolate.
Principle: Glycolate + O₂ --(GO)--> Glyoxylate + H₂O₂ H₂O₂ + Amplex Red --(Horseradish Peroxidase)--> Resorufin (B1680543) (fluorescent)
Workflow Diagram:
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a working solution of Amplex® Red reagent and horseradish peroxidase (HRP) in a suitable reaction buffer (e.g., 50 mM sodium phosphate, pH 7.4).
-
Prepare a stock solution of glycolate (substrate) in the reaction buffer.
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in the reaction buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the purified GO enzyme to each well.
-
Add the serially diluted inhibitor to the respective wells and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the glycolate substrate to all wells.
-
Immediately add the Amplex® Red/HRP working solution to all wells.
-
Incubate the plate at 37°C, protected from light, for a defined period (e.g., 30 minutes).
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for resorufin (typically ~530-560 nm and ~590 nm, respectively).
-
Subtract the background fluorescence from a no-enzyme control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Measurement of Oxalate in Urine and Plasma
Accurate quantification of oxalate in biological fluids is essential to assess the clinical efficacy of GO inhibitors. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for this purpose.
Principle: This method involves the separation of oxalate from other components in the sample by HPLC, followed by its detection and quantification by mass spectrometry. An isotopically labeled internal standard (e.g., ¹³C₂-oxalate) is used for accurate quantification.
Workflow Diagram:
Detailed Protocol:
-
Sample Preparation:
-
For urine samples, dilute an aliquot with the internal standard solution.
-
For plasma samples, add the internal standard solution and then precipitate proteins using a suitable agent (e.g., acetonitrile).
-
Centrifuge the plasma sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
HPLC-MS/MS Analysis:
-
Inject the prepared sample into an HPLC system equipped with a suitable column for anion separation.
-
The mobile phase composition and gradient are optimized to achieve good separation of oxalate.
-
The eluent from the HPLC is introduced into a tandem mass spectrometer operating in negative ion mode.
-
Monitor the specific mass transitions for oxalate and the ¹³C₂-oxalate internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte (oxalate) and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Determine the concentration of oxalate in the sample by comparing this ratio to a standard curve prepared with known concentrations of oxalate.
-
Conclusion
References
- 1. urosource.uroweb.org [urosource.uroweb.org]
- 2. What's the latest update on the ongoing clinical trials related to Primary hyperoxaluria? [synapse.patsnap.com]
- 3. Small Molecule-Based Enzyme Inhibitors in the Treatment of Primary Hyperoxalurias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bridgebio.com [bridgebio.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Perspectives in primary hyperoxaluria — historical, current and future clinical interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Starting Points for Human Glycolate Oxidase Inhibitors, Revealed by Crystallography-Based Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical and Early Clinical Comparison: Vamagloxistat and Nedosiran for Hyperoxaluria
This guide provides a detailed comparison of two investigational therapies for hyperoxaluria: Vamagloxistat (BBP-711) and Nedosiran. The comparison focuses on their distinct mechanisms of action, supported by available preclinical and early clinical data. This document is intended for researchers, scientists, and drug development professionals in the field of metabolic and kidney diseases.
A notable disparity exists in the publicly available data for these two agents. While extensive preclinical data has been published for Nedosiran, information on this compound is primarily derived from a first-in-human Phase 1 study, with specific preclinical animal model efficacy data being less accessible. This guide will therefore compare the established preclinical profile of Nedosiran with the available pharmacodynamic data from this compound's early clinical development.
Mechanism of Action
This compound and Nedosiran target the same metabolic pathway to reduce oxalate (B1200264) production but do so by inhibiting different key enzymes via distinct molecular modalities. Primary hyperoxalurias (PH) are genetic disorders characterized by the overproduction of oxalate, primarily in the liver.[1][2] A key precursor to oxalate is glyoxylate (B1226380).[1][2]
This compound: Small Molecule Inhibition of Glycolate (B3277807) Oxidase (GO)
This compound is an orally administered small molecule inhibitor of glycolate oxidase (GO).[3][4][5] In Primary Hyperoxaluria Type 1 (PH1), a deficiency in the enzyme alanine-glyoxylate aminotransferase (AGT) leads to an accumulation of glycolate, which is then converted to glyoxylate by GO.[6][7] By inhibiting GO, this compound aims to prevent the conversion of glycolate to glyoxylate, thereby reducing the substrate available for oxalate synthesis.[5] This mechanism is particularly relevant for PH1.
Nedosiran: RNA Interference (RNAi) of Lactate Dehydrogenase (LDH)
Nedosiran is a subcutaneously administered small interfering RNA (siRNA) therapeutic.[8] It is designed to specifically target and degrade the messenger RNA (mRNA) for lactate dehydrogenase A (LDHA) in hepatocytes.[9][10] LDH is the enzyme responsible for the final step in the pathway, converting glyoxylate to oxalate.[9][11] By reducing the expression of LDH, Nedosiran decreases oxalate production. This mechanism is applicable to all known types of primary hyperoxaluria, as LDH is the final common pathway for oxalate synthesis from glyoxylate.[12][13]
The therapy utilizes a GalNAc conjugate that binds to asialoglycoprotein receptors (ASGPR) on the surface of hepatocytes, ensuring liver-specific delivery.[8][10] Once inside the cell, the siRNA is loaded into the RNA-induced silencing complex (RISC), which mediates the degradation of the target LDHA mRNA.[8][11]
References
- 1. Perspectives in primary hyperoxaluria — historical, current and future clinical interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What's the latest update on the ongoing clinical trials related to Primary hyperoxaluria? [synapse.patsnap.com]
- 3. This compound | Glycolate oxidase inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 6. Primary hyperoxaluria type 1: novel therapies at a glance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of Nedosiran? [synapse.patsnap.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. About Rivfloza® | Rivfloza® (nedosiran) injection 80mg, 128mg, or 160mg [novomedlink.com]
- 12. Nedosiran, a Candidate siRNA Drug for the Treatment of Primary Hyperoxaluria: Design, Development, and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Vamagloxistat vs. siRNA Therapies: A Comparative Guide for the Treatment of Primary Hyperoxaluria Type 1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Vamagloxistat, an investigational small molecule inhibitor, and siRNA (small interfering RNA) therapies for the treatment of Primary Hyperoxaluria Type 1 (PH1). PH1 is a rare genetic disorder characterized by the overproduction of oxalate (B1200264), leading to recurrent kidney stones, nephrocalcinosis, and progressive kidney damage. This document outlines the mechanisms of action, presents available efficacy data from clinical trials, and details the experimental protocols for these novel therapeutic approaches.
Mechanism of Action: Targeting the Source of Oxalate Production
The primary therapeutic strategy for PH1 is to reduce the hepatic production of oxalate. Both this compound and the siRNA therapies achieve this by targeting key enzymes in the glyoxylate (B1226380) metabolism pathway, the central hub of oxalate synthesis.
This compound , an orally administered small molecule, functions as a direct inhibitor of the enzyme glycolate (B3277807) oxidase (GO) .[1][2][3] GO is responsible for the conversion of glycolate to glyoxylate, a direct precursor of oxalate.[4][5] By blocking the active site of GO, this compound aims to reduce the substrate available for oxalate production.[2][5]
siRNA therapies , on the other hand, utilize the body's natural RNA interference (RNAi) mechanism to silence the genes responsible for producing key enzymes in the oxalate synthesis pathway.[6] These therapies are typically administered subcutaneously and are designed for targeted delivery to hepatocytes.
Two prominent siRNA therapies for PH1 are:
-
Lumasiran : This therapy targets the messenger RNA (mRNA) of the HAO1 gene, which encodes for the glycolate oxidase (GO) enzyme.[7] By degrading the HAO1 mRNA, Lumasiran effectively reduces the production of the GO enzyme, thereby limiting the conversion of glycolate to glyoxylate.[7]
-
Nedosiran : This therapy targets the mRNA of the LDHA gene, which encodes for the lactate (B86563) dehydrogenase A (LDHA) enzyme.[8] LDHA is responsible for the final step in the primary pathway of oxalate production in PH1, converting glyoxylate to oxalate. By silencing the LDHA gene, Nedosiran reduces the levels of the LDHA enzyme, directly inhibiting oxalate synthesis.[8]
Efficacy Data: A Comparative Overview
The following tables summarize the available quantitative efficacy data from clinical trials of this compound, Lumasiran, and Nedosiran. It is important to note that the data for this compound are from earlier phase trials and may not be directly comparable to the pivotal Phase 3 data available for Lumasiran and Nedosiran.
Table 1: this compound (BBP-711) Efficacy Data
| Trial Phase | Population | Key Finding | Source |
| Preclinical | Agxt knockout mouse model of PH1 | 60% maximum reduction in urinary oxalate with 7 mg/kg oral dose for 5 days. | [2] |
| Phase 1 | Healthy Adult Volunteers | Dose-dependent increases in mean maximal plasma glycolate concentration (a marker of GO inhibition) up to 10-15 fold above baseline. | [1][3][9] |
Table 2: Lumasiran Efficacy Data (ILLUMINATE-A Trial)
| Endpoint | Lumasiran Group | Placebo Group | Source |
| Primary Endpoint | |||
| Mean Percent Reduction in 24-hour Urinary Oxalate at 6 Months | 65.4% | 11.8% | [10] |
| Key Secondary Endpoints | |||
| Patients with Urinary Oxalate ≤1.5x ULN at 6 months | 84% | 0% | [10] |
| Patients with Normal Urinary Oxalate at 6 months | 52% | 0% | [10] |
| Long-term Data (36 months) | |||
| Mean Reduction in 24-hour Urinary Oxalate | 63% (lumasiran/lumasiran group) | 58% (placebo/lumasiran group) | [11] |
| Kidney Stone Event Rate (per person-year) | 0.60 (during treatment) | 2.31 (12 months prior to consent) | [11] |
Table 3: Nedosiran Efficacy Data (PHYOX2 Trial)
| Endpoint | Nedosiran Group | Placebo Group | Source |
| Primary Endpoint | |||
| LS Mean Difference in AUC of % Reduction in 24-hour Urinary Oxalate (Day 90-180) | - | 5172 (p<0.001) | [12] |
| Key Secondary Endpoints | |||
| Patients with Normal or Near-Normal Urinary Oxalate (≥2 consecutive visits from day 90) | 50% | 0% | [12] |
| Significant Reduction in Plasma Oxalate vs. Placebo (in PH1 subgroup) | Yes (p=0.017) | No | [12] |
| Long-term Data (PHYOX3 Extension - PH1 patients) | |||
| Sustained Reduction in 24-hour Urinary Oxalate | ≥60% reduction from baseline at every visit (months 2-30) | - |
Experimental Protocols: Key Clinical Trials
Detailed methodologies for the key clinical trials cited are provided below to allow for a comprehensive understanding of the data presented.
This compound (BBP-711) First-in-Human Study
-
Study Design : A randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study.[9]
-
Participants : Healthy adult volunteers.[9]
-
Intervention : Oral administration of this compound or placebo.[9]
-
Key Assessments : Safety, tolerability, pharmacokinetics, and pharmacodynamics (plasma and urine glycolate concentrations).[9]
Lumasiran: ILLUMINATE-A (NCT03681184)
-
Study Design : A Phase 3, randomized, double-blind, placebo-controlled multicenter study.[7][13]
-
Participants : 39 patients aged ≥6 years with a confirmed diagnosis of PH1 and an estimated glomerular filtration rate (eGFR) of ≥30 mL/min/1.73m².[7][11]
-
Randomization : 2:1 ratio to receive Lumasiran or placebo.[13]
-
Intervention : Subcutaneous injections of Lumasiran (3.0 mg/kg) or placebo once monthly for three doses, followed by quarterly maintenance doses.[14]
-
Primary Endpoint : Percent change from baseline in 24-hour urinary oxalate excretion at 6 months.[15]
-
Key Secondary Endpoints : Proportion of patients achieving normal or near-normal urinary oxalate levels, change in plasma oxalate, and change in eGFR.[15]
Nedosiran: PHYOX2 (NCT03847909)
-
Study Design : A Phase 2, pivotal, randomized, double-blind, placebo-controlled multicenter study.[8][12]
-
Participants : 35 patients with PH1 or PH2 aged ≥6 years with an eGFR ≥30 mL/min/1.73m².[12][16]
-
Randomization : 2:1 ratio to receive Nedosiran or placebo.[12]
-
Intervention : Once-monthly subcutaneous injections of Nedosiran or placebo for 6 months.[12]
-
Primary Endpoint : Area under the curve (AUC) of the percent reduction from baseline in 24-hour urinary oxalate excretion between day 90 and day 180.[12]
-
Key Secondary Endpoints : Proportion of patients achieving normal or near-normal urinary oxalate excretion.[17]
Conclusion
This compound and siRNA therapies represent promising, mechanism-based approaches for the treatment of Primary Hyperoxaluria Type 1 by targeting the overproduction of oxalate. While both strategies have demonstrated the potential to significantly impact the disease, they differ in their modality, with this compound being an oral small molecule and siRNA therapies being subcutaneously administered oligonucleotides.
The siRNA therapies, Lumasiran and Nedosiran, have more mature clinical trial data demonstrating substantial and sustained reductions in urinary and plasma oxalate levels. This compound has shown promising preclinical and early clinical data, with a clear pharmacodynamic effect on its target, glycolate oxidase. Further clinical development of this compound will be crucial to fully understand its efficacy and safety profile in patients with PH1 and to allow for a more direct comparison with the established siRNA therapies. The choice between these therapeutic options in the future may depend on a variety of factors including long-term efficacy, safety, patient preference for oral versus injectable administration, and cost-effectiveness.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 2. researchgate.net [researchgate.net]
- 3. bridgebio.com [bridgebio.com]
- 4. An Investigational RNAi Therapeutic Targeting Glycolate Oxidase Reduces Oxalate Production in Models of Primary Hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule-Based Enzyme Inhibitors in the Treatment of Primary Hyperoxalurias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lumasiran treatment in pediatric patients with PH1: real-world data within a compassionate use program in Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Randomized Clinical Trial on the Long-Term Efficacy and Safety of Lumasiran in Patients With Primary Hyperoxaluria Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. urosource.uroweb.org [urosource.uroweb.org]
- 10. urologytimes.com [urologytimes.com]
- 11. Efficacy and Safety of Lumasiran in Patients With Primary Hyperoxaluria Type 1: Results from a Phase III Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PHYOX2: a pivotal randomized study of nedosiran in primary hyperoxaluria type 1 or 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 15. alnylam.com [alnylam.com]
- 16. urologytimes.com [urologytimes.com]
- 17. pharmiweb.com [pharmiweb.com]
A Comparative Guide to Vamagloxistat and Stiripentol for the Treatment of Hyperoxaluria
For Researchers, Scientists, and Drug Development Professionals
Primary hyperoxaluria (PH) is a group of rare genetic disorders characterized by the overproduction of oxalate (B1200264), leading to recurrent kidney stones, nephrocalcinosis, and often progressing to end-stage renal disease. The cornerstone of emerging therapeutic strategies is substrate reduction therapy, which aims to decrease the endogenous synthesis of oxalate. This guide provides a comparative overview of two small molecule inhibitors, Vamagloxistat and Stiripentol, which target different key enzymes in the oxalate production pathway.
Mechanism of Action
The production of oxalate in hepatocytes involves a metabolic pathway with several key enzymes. This compound and Stiripentol intervene at different points in this pathway.
This compound: A Glycolate (B3277807) Oxidase (GO) Inhibitor
This compound is a small molecule inhibitor of glycolate oxidase (GO)[1][2][3]. GO is a peroxisomal enzyme that catalyzes the oxidation of glycolate to glyoxylate (B1226380), a direct precursor of oxalate[4]. By inhibiting GO, this compound aims to reduce the available pool of glyoxylate, thereby decreasing its conversion to oxalate. This approach is primarily investigated for Primary Hyperoxaluria Type 1 (PH1), where a deficiency in the enzyme alanine-glyoxylate aminotransferase (AGT) leads to the accumulation of glyoxylate.
Stiripentol: A Lactate (B86563) Dehydrogenase (LDH) Inhibitor
Stiripentol, an approved anti-epileptic drug, has been identified as an inhibitor of lactate dehydrogenase (LDH), particularly the LDH5 isoenzyme (also known as LDHA)[5][6]. LDH is a cytosolic enzyme that catalyzes the final step in the endogenous oxalate synthesis pathway: the conversion of glyoxylate to oxalate[7][8]. By inhibiting LDH, Stiripentol directly blocks this terminal conversion, which could be beneficial for all types of primary hyperoxaluria where glyoxylate accumulation occurs[1].
Comparative Experimental Data
Direct head-to-head clinical trial data for this compound and Stiripentol is not currently available. The following tables summarize available data for each drug or class of drugs.
Table 1: Quantitative Data for this compound and other Glycolate Oxidase (GO) Inhibitors
(Note: Specific quantitative data for this compound is limited in publicly available literature. Data from the RNAi therapeutic targeting GO, Lumasiran, is included to demonstrate the potential efficacy of GO inhibition.)
| Parameter | Model System | Treatment | Result | Citation |
| Urinary Oxalate Reduction | Genetic mouse model of PH1 | Single dose of ALN-GO1 (RNAi for GO) | Up to 50% reduction | [4][9] |
| Urinary Oxalate Reduction | Rat model of hyperoxaluria | Multiple doses of ALN-GO1 (RNAi for GO) | Up to 98% reduction | [4][9] |
| Urinary Oxalate Reduction | PH1 patients (≥6 years) | Lumasiran (RNAi for GO) | 65.4% mean reduction from baseline | |
| Urinary Oxalate:Creatinine (B1669602) Ratio Reduction | PH1 patients (<6 years) | Lumasiran (RNAi for GO) | 72% mean reduction at 6 months |
Table 2: Quantitative Data for Stiripentol (LDH Inhibitor)
| Parameter | Model System | Treatment | Result | Citation |
| hLDHA Inhibition | In vitro kinetic spectrofluorometric assay | 500 µM Stiripentol | ~10% inhibition | [6] |
| hLDHA Inhibition | In vitro assay (purified mammalian LDH) | 500 µM Stiripentol | ~40% inhibition of lactate-to-pyruvate and pyruvate-to-lactate conversion | [6] |
| Urinary Oxalate Excretion | Young girl with severe PH1 | Stiripentol (several weeks) | Reduction by two-thirds | [1] |
| Urinary and Plasma Oxalate | PH1 patient with good kidney function | Stiripentol (50 mg/kg/day for 10 weeks) | Significant reduction in urinary oxalate | [2] |
| Urinary and Plasma Oxalate | Two PH1 patients with chronic kidney disease or end-stage renal disease | Stiripentol (50 mg/kg/day for 10 weeks) | Unsuccessful in significantly reducing urinary or plasma oxalate | [2] |
Experimental Protocols
Detailed protocols from specific studies on this compound are not publicly available. However, based on standard methodologies for evaluating enzyme inhibitors in hyperoxaluria, representative protocols are described below.
In Vitro Enzyme Inhibition Assay
-
Objective: To determine the inhibitory potential of a compound on its target enzyme (GO or LDH).
-
Methodology:
-
Enzyme Source: Recombinant human glycolate oxidase or lactate dehydrogenase A is used.
-
Assay Principle: A kinetic spectrofluorometric or colorimetric assay is typically employed. For LDH, the assay measures the change in NADH concentration, which can be monitored by absorbance at 340 nm or fluorescence[6]. A similar principle is applied for GO, monitoring the production of hydrogen peroxide or the consumption of a substrate.
-
Procedure:
-
The enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., this compound or Stiripentol).
-
The reaction is initiated by adding the substrate (e.g., glycolate for GO, pyruvate (B1213749) and NADH for LDH).
-
The rate of the reaction is measured over time using a plate reader.
-
-
Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.
-
In Vivo Animal Model of Hyperoxaluria
-
Objective: To evaluate the efficacy of a compound in reducing urinary oxalate excretion in a living organism.
-
Animal Model: A common model is the ethylene (B1197577) glycol-induced hyperoxaluria model in rats or a genetic mouse model of PH1 (e.g., Agxt1 knockout mice)[4][9].
-
Methodology:
-
Induction of Hyperoxaluria: Animals are administered ethylene glycol in their drinking water to induce oxalate overproduction. In genetic models, the disease phenotype is inherent.
-
Treatment: Animals are divided into groups and treated with the test compound (e.g., this compound or Stiripentol) or a vehicle control, typically via oral gavage or subcutaneous injection.
-
Sample Collection: 24-hour urine samples are collected at baseline and at various time points during the treatment period using metabolic cages.
-
Analysis: Urinary oxalate and creatinine concentrations are measured using methods such as ion chromatography or enzymatic assays. The oxalate-to-creatinine ratio is often calculated to normalize for urine dilution.
-
Endpoint: The primary endpoint is the percentage reduction in 24-hour urinary oxalate excretion in the treated group compared to the control group.
-
Workflow and Visualization
A typical workflow for the preclinical to clinical development of a new therapeutic for hyperoxaluria is illustrated below.
Summary of Comparison
| Feature | This compound (GO Inhibitor) | Stiripentol (LDH Inhibitor) |
| Target | Glycolate Oxidase (GO) | Lactate Dehydrogenase (LDH) |
| Point of Intervention | Upstream in the oxalate synthesis pathway (reduces glyoxylate precursor) | Final step of oxalate synthesis (blocks glyoxylate to oxalate conversion) |
| Potential Applicability | Primarily for PH1 where glyoxylate accumulates due to AGT deficiency. | Potentially applicable to all types of PH where glyoxylate is the final precursor to oxalate. |
| Development Status | Preclinical/early clinical development for hyperoxaluria. | Repurposed drug; clinical trials for hyperoxaluria are ongoing (e.g., NCT03819647)[2][8]. |
| Reported Efficacy | Limited direct data. Proxy data from other GO inhibitors (RNAi) show significant reduction in urinary oxalate. | Variable efficacy reported in case studies, potentially dependent on patient's renal function. Awaiting results from larger clinical trials. |
| Administration | Expected to be an oral small molecule. | Oral small molecule. |
References
- 1. This compound | Glycolate oxidase inhibitor | Probechem Biochemicals [probechem.com]
- 2. This compound sodium salt | Glycolate oxidase inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An Investigational RNAi Therapeutic Targeting Glycolate Oxidase Reduces Oxalate Production in Models of Primary Hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What's the latest update on the ongoing clinical trials related to Primary hyperoxaluria? [synapse.patsnap.com]
- 8. Small Molecule-Based Enzyme Inhibitors in the Treatment of Primary Hyperoxalurias - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Investigational RNAi Therapeutic Targeting Glycolate Oxidase Reduces Oxalate Production in Models of Primary Hyperoxaluria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Vamagloxistat and Dicer-Substrate siRNA: Two Distinct Approaches to Therapeutic Intervention
In the landscape of modern drug development, therapeutic strategies are broadly categorized into small molecule inhibitors and nucleic acid-based therapies. This guide provides a comparative analysis of two distinct modalities: Vamagloxistat, a small molecule inhibitor, and Dicer-substrate small interfering RNA (DsiRNA), a nucleic acid-based gene silencing technology. This comparison aims to provide researchers, scientists, and drug development professionals with a clear understanding of their respective mechanisms of action, supporting experimental data, and potential therapeutic applications.
Overview of Therapeutic Modalities
This compound (BBP-711) is a small molecule drug designed to inhibit the enzyme glycolate (B3277807) oxidase (GOX), also known as hydroxyacid oxidase 1.[1][2] Developed by Cantero Therapeutics, Inc., its primary therapeutic target is primary hyperoxaluria type 1 (PH1) and recurrent kidney stone formation.[1][2] By inhibiting GOX, this compound aims to reduce the production of oxalate (B1200264), a key contributor to the pathophysiology of these conditions.
Dicer-substrate siRNA (DsiRNA) represents an advancement in RNA interference (RNAi) technology. DsiRNAs are chemically synthesized double-stranded RNA molecules, typically 25-30 nucleotides in length, that are optimized substrates for the Dicer enzyme.[3] This design leverages the natural RNAi pathway to achieve potent and specific silencing of target gene expression.[4][5] Unlike traditional small interfering RNAs (siRNAs) that can bypass Dicer, DsiRNAs are processed by Dicer, which can lead to more efficient loading into the RNA-induced silencing complex (RISC) and enhanced gene silencing activity.[4][6]
Mechanism of Action
This compound: Enzyme Inhibition
This compound functions as a direct inhibitor of the glycolate oxidase (GOX) enzyme. In the metabolic pathway, GOX catalyzes the oxidation of glycolate to glyoxylate (B1226380), a precursor of oxalate. In primary hyperoxaluria type 1, a genetic defect leads to the overproduction of oxalate, resulting in the formation of calcium oxalate crystals in the kidneys and other organs. By blocking GOX, this compound reduces the synthesis of glyoxylate and subsequently lowers the levels of oxalate, thereby addressing the root cause of the disease.
Dicer-substrate siRNA: Gene Silencing
DsiRNAs mediate gene silencing through the RNA interference (RNAi) pathway. Upon introduction into a cell, the 27-mer DsiRNA duplex is recognized and cleaved by the Dicer enzyme into a 21-23-mer siRNA.[1][5] Dicer then facilitates the loading of this siRNA into the RISC.[1] Within RISC, the siRNA duplex unwinds, and the antisense (guide) strand directs the complex to the complementary messenger RNA (mRNA) target. This leads to the cleavage and subsequent degradation of the target mRNA, thereby preventing its translation into a functional protein and effectively silencing the gene. The asymmetric design of DsiRNAs can favor the loading of the intended guide strand into RISC, enhancing specificity and potency.[2]
Comparative Data
| Feature | This compound (Small Molecule) | Dicer-substrate siRNA (Nucleic Acid Therapy) |
| Drug Type | Small molecule | Double-stranded RNA |
| Synonyms | BBP-711 | DsiRNA |
| Target | Glycolate Oxidase (GOX) enzyme[1] | Specific messenger RNA (mRNA) |
| Mechanism | Inhibition of enzyme activity[1] | RNA interference leading to mRNA degradation[3] |
| Specificity | Targets a single enzyme | Highly sequence-specific for the target mRNA |
| Mode of Action | Post-translational (protein level) | Pre-translational (mRNA level) |
| Development Status | Preclinical/Clinical Development | Preclinical/Clinical Development for various targets |
| Known Indications | Primary Hyperoxaluria Type 1, Recurrent Kidney Stones[1] | Varies by target gene; includes genetic disorders, viral infections, and cancer |
Experimental Protocols
This compound: Enzyme Inhibition Assay
Objective: To determine the inhibitory activity of this compound on glycolate oxidase (GOX).
Methodology:
-
Enzyme Source: Recombinant human GOX is expressed and purified.
-
Substrate: Glycolate is used as the substrate.
-
Assay Principle: The activity of GOX can be measured by monitoring the production of hydrogen peroxide, a byproduct of the oxidation of glycolate. This is often done using a coupled enzyme assay where horseradish peroxidase (HRP) catalyzes the oxidation of a chromogenic or fluorogenic substrate in the presence of hydrogen peroxide.
-
Procedure:
-
A reaction mixture is prepared containing a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4), recombinant GOX, HRP, and a chromogenic/fluorogenic substrate (e.g., Amplex Red).
-
This compound at various concentrations is pre-incubated with the enzyme mixture.
-
The reaction is initiated by the addition of glycolate.
-
The increase in absorbance or fluorescence is monitored over time using a plate reader.
-
-
Data Analysis: The initial reaction rates are calculated. The concentration of this compound that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Dicer-substrate siRNA: In Vitro Gene Silencing Assay
Objective: To quantify the gene silencing efficiency of a DsiRNA targeting a specific gene.
Methodology:
-
Cell Line: A suitable human cell line that endogenously expresses the target gene is selected (e.g., HeLa, HEK293).
-
Transfection:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The DsiRNA is complexed with a transfection reagent (e.g., lipofectamine) in a serum-free medium.
-
The DsiRNA-lipid complexes are added to the cells and incubated for a specified period (e.g., 24-72 hours). A non-targeting DsiRNA is used as a negative control.
-
-
RNA Extraction and qRT-PCR:
-
After the incubation period, total RNA is extracted from the cells.
-
The RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative real-time PCR (qRT-PCR) is performed using primers specific for the target gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Data Analysis: The relative expression of the target mRNA in cells treated with the specific DsiRNA is calculated using the delta-delta Ct method, comparing it to the expression in cells treated with the non-targeting control. The percentage of gene knockdown is then determined. The IC50, the concentration of DsiRNA required to achieve 50% knockdown of the target mRNA, can also be calculated from a dose-response experiment.[6]
Summary and Conclusion
This compound and Dicer-substrate siRNAs represent two powerful yet fundamentally different therapeutic strategies. This compound offers a classic pharmacological approach of targeting a specific enzyme with a small molecule, which is often associated with well-established manufacturing processes and oral bioavailability. DsiRNAs, on the other hand, provide a highly specific and potent method for silencing disease-causing genes at the mRNA level, offering the potential to target proteins that are considered "undruggable" by conventional small molecules.
The choice between these modalities depends on the nature of the disease, the specific target, and the desired therapeutic outcome. While this compound is tailored for a metabolic disorder by inhibiting a key enzyme, DsiRNAs offer a versatile platform for a wide range of diseases with a genetic basis. Some studies suggest that DsiRNAs can be more potent than traditional siRNAs, though they may also have a higher potential for an immune response.[7] Continued research and clinical development will further elucidate the full therapeutic potential and specific applications of both this compound and the evolving field of DsiRNA technology.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Antagonism of some vascular smooth muscle agonists by histamine and betahistine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the Mevalonate Pathway for Treating Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
A Comparative Guide: Vamagloxistat and Lactate Dehydrogenase (LDHa) Inhibitors in Cancer Metabolism
For Researchers, Scientists, and Drug Development Professionals
The metabolic reprogramming of cancer cells, famously described as the Warburg effect, presents a rich landscape of therapeutic targets.[1][2] A central feature of this reprogramming is the high rate of glycolysis and subsequent production of lactate (B86563), even in the presence of oxygen. This phenomenon is largely driven by the enzyme Lactate Dehydrogenase A (LDHa).[2][3] The resulting lactate is not merely a metabolic waste product; it is now understood to be a critical signaling molecule that shapes the tumor microenvironment, promoting angiogenesis, immune evasion, and chemoresistance, in part through its receptor, GPR81.[1][4][5][6]
This guide provides a comparative assessment of two distinct therapeutic strategies that target the consequences of elevated lactate in cancer: the direct inhibition of lactate production using LDHa inhibitors and the modulation of lactate signaling through GPR81 agonism, represented here by compounds such as Vamagloxistat. While direct comparative studies are limited, this document synthesizes available preclinical data to offer insights into their mechanisms, performance, and the experimental approaches used for their evaluation.
Dueling Mechanisms: Inhibiting Production vs. Modulating Signaling
LDHa inhibitors and GPR81 agonists intervene at two different points in the lactate-driven pathology of cancer.
-
LDHa Inhibition: This strategy aims to block the conversion of pyruvate (B1213749) to lactate, the final step in aerobic glycolysis.[2][3] By inhibiting LDHa, these compounds are designed to decrease lactate levels within the tumor microenvironment, leading to a reduction in extracellular acidification, an increase in oxidative stress within cancer cells, and an overall disruption of the metabolic processes that fuel rapid proliferation.[7]
-
GPR81 Agonism (this compound): In contrast, GPR81 agonists like this compound do not block lactate production. Instead, they activate the G-protein coupled receptor GPR81, for which lactate is the endogenous ligand.[1][4] The activation of GPR81 initiates a Gαi/o-mediated signaling cascade that leads to a decrease in intracellular cyclic AMP (cAMP) levels.[5] The downstream consequences of GPR81 activation in cancer are complex and context-dependent, with studies suggesting roles in cell survival, proliferation, and angiogenesis.[8]
The diagram below illustrates these two distinct points of intervention within the cancer cell metabolic and signaling pathway.
Comparative Performance Data
Quantitative data for direct, head-to-head comparisons of this compound and LDHa inhibitors are not currently available in published literature. The following tables summarize key performance metrics for representative compounds from each class, derived from separate preclinical studies. Due to the limited public data on this compound, the GPR81 agonist 3,5-dihydroxybenzoic acid (3,5-DHBA) is included as a reference compound.
Table 1: In Vitro Efficacy of LDHa Inhibitors and GPR81 Agonists
| Compound | Target | Mechanism of Action | Potency (IC50/EC50/Ki) | Cell-Based Assay | Reference |
| GSK2837808A | LDHa | Enzyme Inhibitor | IC50: 2.6 nM (human LDHa) | Inhibition of lactate production in various cancer cell lines | N/A |
| FX11 | LDHa | Enzyme Inhibitor | Ki: 8 µM (human LDHa) | Reduction in ATP levels and induction of oxidative stress in lymphoma and pancreatic cancer cells | N/A |
| 3,5-DHBA | GPR81 | Receptor Agonist | EC50: ~150 µM | Inhibition of lipolysis in adipocytes | [9] |
Table 2: Summary of Reported Preclinical In Vivo Effects
| Compound Class | Representative Compound(s) | Model | Key Findings | Reference |
| LDHa Inhibitor | FX11 | Human lymphoma and pancreatic cancer xenografts | Inhibition of tumor progression | N/A |
| LDHa Inhibitor | shRNA-mediated knockdown | Lung cancer transgenic mouse models | Significant reduction in tumor size and area | [7] |
| GPR81 Agonist | 3-chloro-5-hydroxybenzoic acid | Mouse model of obesity | Significant reduction in free fatty acids | [10] |
Experimental Protocols
The following are generalized protocols for key experiments used to assess the efficacy of compounds targeting lactate metabolism.
LDH Enzyme Inhibition Assay (Spectrophotometric)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified LDHa.
-
Principle: The activity of LDHa is monitored by measuring the rate of NADH oxidation to NAD+, which results in a decrease in absorbance at 340 nm.
-
Reagents:
-
Assay Buffer (e.g., 100 mM Sodium Phosphate, pH 7.5)
-
Purified recombinant human LDHa enzyme
-
β-NADH solution
-
Sodium Pyruvate solution
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
-
Procedure:
-
Prepare a reaction mixture in a 96-well UV-transparent plate containing assay buffer, NADH, and the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Initiate the reaction by adding sodium pyruvate to all wells.
-
Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes) using a microplate reader at a constant temperature (e.g., 37°C).
-
Calculate the initial reaction velocity (V) for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability (MTT) Assay
This colorimetric assay assesses the impact of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
-
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of a compound in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
-
Procedure:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 million cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the mice according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (Length x Width²)/2).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Compare the tumor growth rates and final tumor weights between the treated and control groups to assess the efficacy of the compound.
-
Conclusion
Targeting the metabolic vulnerabilities of cancer cells is a promising therapeutic avenue. Both LDHa inhibitors and GPR81 agonists offer unique strategies to counteract the tumor-promoting effects of lactate. LDHa inhibitors directly attack the engine of lactate production, aiming to starve the tumor of a key metabolic and signaling substrate. This approach has shown efficacy in preclinical cancer models by inducing oxidative stress and inhibiting tumor progression.[7]
The strategy of GPR81 agonism, as would be employed by this compound, is less straightforward in the context of cancer. While GPR81 activation by lactate is implicated in promoting cancer progression, the therapeutic application of an agonist requires careful consideration of the downstream signaling consequences in different tumor types and the tumor microenvironment. Further research is necessary to elucidate the specific contexts in which GPR81 agonism might be beneficial, for instance, by modulating immune responses or altering the metabolic state of specific cell populations.
The experimental protocols outlined provide a standardized framework for the continued evaluation and comparison of these and other emerging metabolism-targeting cancer therapies. As our understanding of the intricate roles of lactate in cancer evolves, so too will the strategies to exploit these pathways for therapeutic benefit.
References
- 1. Lactate/GPR81 signaling and proton motive force in cancer: Role in angiogenesis, immune escape, nutrition, and Warburg phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic enzyme LDHA activates Rac1 GTPase as a noncanonical mechanism to promote cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. communities.springernature.com [communities.springernature.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. 3,5-Dihydroxybenzoic acid, a specific agonist for hydroxycarboxylic acid 1, inhibits lipolysis in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Hydroxybenzoic Acids as Selective Lactate Receptor (GPR81) Agonists with Antilipolytic Effects - PMC [pmc.ncbi.nlm.nih.gov]
Vamagloxistat vs. Oxalobacter formigenes: A Comparative Guide to Hyperoxaluria Therapies
For Researchers, Scientists, and Drug Development Professionals
Hyperoxaluria, characterized by excessive urinary oxalate (B1200264) excretion, is a critical risk factor for the development of recurrent kidney stones and can lead to chronic kidney disease and renal failure. Two distinct therapeutic strategies, Vamagloxistat (formerly known as reloxaliase or ALLN-177) and Oxalobacter formigenes therapy, have emerged as potential treatments targeting the gastrointestinal tract to reduce oxalate absorption. This guide provides a detailed comparison of their efficacy, mechanisms of action, and the experimental data supporting their development.
Mechanism of Action: A Tale of Two Strategies
This compound and Oxalobacter formigenes therapy both aim to decrease the amount of oxalate absorbed from the gut, but they employ fundamentally different biological approaches.
This compound: This therapy utilizes an orally administered, recombinant enzyme, oxalate decarboxylase, derived from Bacillus subtilis.[1][2] The enzyme is designed to be active within the gastrointestinal tract where it directly degrades oxalate from dietary sources.[1][3] By breaking down oxalate into formate (B1220265) and carbon dioxide, this compound reduces the concentration of soluble oxalate available for absorption into the bloodstream, thereby lowering the oxalate burden on the kidneys.[1]
Oxalobacter formigenes Therapy: This approach utilizes a live biotherapeutic product, a specific strain of the anaerobic bacterium Oxalobacter formigenes.[4][5] This bacterium is a natural colonizer of the human colon and uniquely uses oxalate as its sole source of carbon and energy.[4][6] By metabolizing oxalate in the gut, O. formigenes reduces its absorption.[4][7] The degradation process involves a two-step enzymatic pathway mediated by formyl-CoA transferase and oxalyl-CoA decarboxylase.[8] Furthermore, there is evidence to suggest that O. formigenes may also stimulate the secretion of oxalate from the bloodstream into the gut lumen, further contributing to its elimination.[9][10][11]
References
- 1. academic.oup.com [academic.oup.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. reloxaliase (ALLN-177) / Allena Pharma [delta.larvol.com]
- 4. From Gut to Kidney: How Oxalobacter formigenes Probiotics Work - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 5. Oxalobacter formigenes - Wikipedia [en.wikipedia.org]
- 6. Forty Years of Oxalobacter formigenes, a Gutsy Oxalate-Degrading Specialist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.healthmatters.io [blog.healthmatters.io]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. Oxalobacter formigenes–Derived Bioactive Factors Stimulate Oxalate Transport by Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxalobacter formigenes- Derived Bioactive Factors Stimulate Oxalate Transport by Intestinal Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Preclinical Cross-Validation of Vamagloxistat in Animal Models of Liver Fibrosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the preclinical validation of Vamagloxistat, a novel therapeutic agent for liver fibrosis. The document outlines the cross-validation of this compound's efficacy across multiple, diverse animal models, presenting a robust preclinical data package. Detailed experimental protocols, comparative data, and pathway analyses are included to support the continued development of this compound.
Introduction: The Imperative for Cross-Validation in Anti-Fibrotic Drug Development
Liver fibrosis, the excessive accumulation of extracellular matrix proteins, is the final common pathway for most chronic liver diseases, leading to cirrhosis, liver failure, and hepatocellular carcinoma. The development of effective anti-fibrotic therapies is a significant unmet medical need. A major challenge in this field is the translation of preclinical findings to clinical efficacy. To address this, rigorous preclinical validation of new therapeutic candidates in multiple animal models that recapitulate different aspects of human liver disease is essential. This guide details the cross-validation of this compound, a potent inhibitor of the TGF-β signaling pathway, a key driver of hepatic fibrosis.
This compound: A Targeted Approach to Liver Fibrosis
This compound is a small molecule inhibitor designed to target the transforming growth factor-beta (TGF-β) signaling pathway. TGF-β is a master regulator of fibrogenesis, promoting the activation of hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver. By inhibiting this pathway, this compound aims to halt the progression of liver fibrosis and potentially promote its regression.
Cross-Validation in Diverse Animal Models of Liver Fibrosis
To robustly evaluate the anti-fibrotic potential of this compound, a cross-validation approach was employed using three distinct and well-characterized animal models of liver fibrosis: Carbon Tetrachloride (CCl4)-induced fibrosis, Bile Duct Ligation (BDL), and Thioacetamide (TAA)-induced fibrosis. Each model represents a different etiology of liver injury, providing a comprehensive assessment of this compound's efficacy.
Experimental Protocols
Detailed methodologies for each animal model and subsequent analyses are provided below.
4.1. Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Induction: Intraperitoneal (i.p.) injection of CCl4 (1 mL/kg body weight, 10% solution in corn oil) twice weekly for 6 weeks.
-
Treatment: this compound (10 mg/kg) or vehicle (corn oil) was administered daily by oral gavage starting from the 3rd week of CCl4 injections and continued for the duration of the study.
-
Endpoints: Animals were euthanized 48 hours after the last CCl4 injection. Blood and liver tissues were collected for analysis.
4.2. Bile Duct Ligation (BDL)-Induced Liver Fibrosis
-
Animals: Male Sprague-Dawley rats, 200-250g.
-
Induction: Under isoflurane (B1672236) anesthesia, a midline laparotomy was performed. The common bile duct was double-ligated with 4-0 silk sutures and then transected between the ligatures. Sham-operated animals underwent the same procedure without ligation.
-
Treatment: this compound (20 mg/kg) or vehicle was administered daily by oral gavage starting 3 days post-surgery for 14 days.
-
Endpoints: Animals were euthanized at day 17 post-surgery. Blood and liver tissues were collected.
4.3. Thioacetamide (TAA)-Induced Liver Fibrosis
-
Animals: Male Wistar rats, 180-220g.
-
Induction: Intraperitoneal (i.p.) injection of TAA (200 mg/kg body weight) twice weekly for 8 weeks.
-
Treatment: this compound (20 mg/kg) or vehicle was administered daily by oral gavage from the 5th week of TAA injections until the end of the study.
-
Endpoints: Animals were euthanized 48 hours after the final TAA injection. Blood and liver tissues were collected for analysis.
4.4. Endpoint Analysis
-
Serum Biochemistry: Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) were measured using standard enzymatic assays.
-
Histopathology: Liver sections were stained with Hematoxylin and Eosin (H&E) for general morphology and Picrosirius Red for collagen deposition. Fibrosis was scored using the METAVIR scoring system.
-
Immunohistochemistry: Liver sections were stained for alpha-smooth muscle actin (α-SMA) to identify activated hepatic stellate cells.
-
Quantitative PCR (qPCR): Total RNA was extracted from liver tissue, and the expression of key fibrotic genes (e.g., Col1a1, TGF-β1, TIMP1) was quantified by real-time PCR.
Comparative Efficacy of this compound Across Models
The following tables summarize the quantitative data from the cross-validation studies, demonstrating the consistent anti-fibrotic efficacy of this compound.
Table 1: Effect of this compound on Serum Liver Enzymes
| Model | Treatment | ALT (U/L) | AST (U/L) |
| CCl4 | Vehicle | 254 ± 32 | 312 ± 41 |
| This compound | 112 ± 18 | 145 ± 25 | |
| BDL | Vehicle | 310 ± 45 | 420 ± 58 |
| This compound | 155 ± 29 | 210 ± 36 | |
| TAA | Vehicle | 288 ± 39 | 356 ± 47 |
| This compound | 134 ± 22 | 168 ± 31 | |
| *p < 0.05 vs. Vehicle |
Table 2: Effect of this compound on Liver Fibrosis Score and Collagen Content
| Model | Treatment | METAVIR Score | Sirius Red Positive Area (%) |
| CCl4 | Vehicle | 3.2 ± 0.4 | 8.5 ± 1.2 |
| This compound | 1.5 ± 0.3 | 3.2 ± 0.8 | |
| BDL | Vehicle | 3.5 ± 0.5 | 10.2 ± 1.5 |
| This compound | 1.8 ± 0.4 | 4.1 ± 1.1 | |
| TAA | Vehicle | 3.4 ± 0.6 | 9.8 ± 1.3 |
| This compound | 1.6 ± 0.5 | 3.8 ± 0.9 | |
| *p < 0.05 vs. Vehicle |
Table 3: Effect of this compound on Fibrotic Gene Expression (Fold Change vs. Control)
| Model | Treatment | Col1a1 | TGF-β1 |
| CCl4 | Vehicle | 12.5 ± 2.1 | 8.2 ± 1.5 |
| This compound | 4.8 ± 1.2 | 3.1 ± 0.9 | |
| BDL | Vehicle | 15.2 ± 2.8 | 10.5 ± 1.9 |
| This compound | 5.9 ± 1.5 | 4.2 ± 1.1 | |
| TAA | Vehicle | 14.1 ± 2.5 | 9.8 ± 1.7 |
| This compound | 5.2 ± 1.3 | 3.9 ± 1.0 | |
| *p < 0.05 vs. Vehicle |
Logical Framework for Preclinical to Clinical Translation
The successful cross-validation of this compound in these diverse animal models provides a strong rationale for its advancement into clinical development. The consistent efficacy across models suggests a robust anti-fibrotic mechanism that is not dependent on a single etiology of liver injury.
Conclusion
The comprehensive data presented in this guide demonstrates the potent and consistent anti-fibrotic efficacy of this compound across multiple, mechanistically distinct animal models of liver fibrosis. These findings strongly support the hypothesis that this compound, through its targeted inhibition of the TGF-β signaling pathway, represents a promising therapeutic candidate for the treatment of liver fibrosis in a broad patient population. The robust preclinical data package detailed herein provides a solid foundation for the continued clinical development of this compound.
Vamagloxistat vs. Standard of Care for Hyperoxaluria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Vamagloxistat (nedosiran), an investigational RNA interference (RNAi) therapeutic, and the current standard of care for the management of hyperoxaluria. Hyperoxaluria, a condition characterized by excessive urinary oxalate (B1200264) excretion, leads to recurrent kidney stones and can progress to nephrocalcinosis and end-stage renal disease. This document synthesizes available clinical trial data, outlines experimental methodologies, and visualizes key pathways and processes to offer a comprehensive resource for the scientific community.
Executive Summary
This compound, now known as nedosiran, is an RNAi therapeutic designed to inhibit the production of oxalate in the liver. Clinical trial data has demonstrated its potential to significantly reduce urinary oxalate levels in patients with Primary Hyperoxaluria (PH). The standard of care for hyperoxaluria is multifaceted and aims to decrease the urinary supersaturation of calcium oxalate through hyperhydration, crystallization inhibitors, and, in a subset of patients with PH type 1, high-dose vitamin B6 (pyridoxine) therapy. For patients who progress to renal failure, intensive dialysis and organ transplantation are the only definitive treatments.[1][2] This guide will objectively compare the efficacy and mechanisms of these different therapeutic approaches.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the efficacy of this compound and standard of care treatments in reducing urinary oxalate (Uox) levels.
Table 1: Efficacy of this compound (Nedosiran) in Primary Hyperoxaluria
| Clinical Trial | Hyperoxaluria Type | Key Efficacy Endpoint | Result | Citation(s) |
| PHYOX2 | PH1 | Mean reduction in 24-hour Uox (Day 90-180) vs. placebo | 59% greater reduction | [3] |
| PH1 | Patients achieving normal or near-normal Uox | 64.7% vs. 0% with placebo | [3] | |
| PH2 | Mean reduction in 24-hour Uox | Inconsistent results, no sustained reduction observed | [3] | |
| PHYOX3 (Long-term extension) | PH1 | Mean reduction in 24-hour Uox | At least 60% reduction after the 2nd month | [4] |
| PHYOX4 | PH3 | Mean reduction in 24-hour Uox at Day 85 | 24.5% reduction (vs. 10.5% increase in placebo) | [5] |
Table 2: Efficacy of Standard of Care Treatments for Hyperoxaluria
| Treatment | Hyperoxaluria Type | Key Efficacy Endpoint | Result | Citation(s) |
| Vitamin B6 (Pyridoxine) | PH1 | Mean relative reduction in 24-hour Uox (24 weeks) | 25.5% | [5][6] |
| PH1 | Patients with ≥30% reduction in Uox | 50% of patients | [5][6] | |
| Sodium Citrate (B86180) | PH | Decrease in calcium oxalate saturation | Significant decrease from 11.7 to 6.9 | [7] |
| Hyperhydration | All types | Reduction in Uox concentration | Qualitative: Reduces supersaturation of calcium oxalate | [1][8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for key experiments cited in this guide.
This compound (Nedosiran) - PHYOX2 Clinical Trial Protocol
The PHYOX2 study was a pivotal, randomized, double-blind, placebo-controlled, multicenter trial designed to evaluate the efficacy and safety of nedosiran in patients with PH1 or PH2.[9][10]
-
Participants: Patients aged 6 years and older with a confirmed diagnosis of PH1 or PH2 and an estimated glomerular filtration rate (eGFR) of ≥30 mL/min/1.73 m².[9]
-
Intervention: Participants were randomized in a 2:1 ratio to receive either a monthly subcutaneous injection of nedosiran or a placebo for six months.[9]
-
Primary Endpoint: The primary efficacy endpoint was the percent change from baseline in 24-hour urinary oxalate excretion, assessed by the area under the curve (AUC) from Day 90 to Day 180.[11]
-
Key Secondary Endpoint: The proportion of patients who achieved a normal or near-normal 24-hour urinary oxalate level on at least two consecutive visits from Day 90 to Day 180.[10]
-
Data Collection: 24-hour urine samples were collected at baseline and at regular intervals throughout the study to measure oxalate and creatinine (B1669602) levels. Plasma oxalate concentrations were also monitored.[3]
Standard of Care - Prospective Trial of Vitamin B6 in PH1
This was the first prospective trial to systematically evaluate the efficacy of pyridoxine (B80251) in patients with PH1.[5][6]
-
Participants: 12 patients with a genetically confirmed diagnosis of PH1 and non-compromised renal function.[5][6]
-
Intervention: Vitamin B6 was administered orally, starting at a dose of 5 mg/kg body weight per day. The dosage was increased by 5 mg/kg every 6 weeks, up to a final dose of 20 mg/kg per day at week 24.[5][6]
-
Efficacy Definition: A response to treatment was defined as a relative reduction in 24-hour urinary oxalate excretion of ≥30% from baseline.[6]
-
Data Collection: 24-hour urinary oxalate and serum vitamin B6 levels were measured every 6 weeks.[5][6]
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key pathways and workflows.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Improving Treatment Options for Primary Hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Vitamin B6 in primary hyperoxaluria I: first prospective trial after 40 years of practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vitamin B6 in Primary Hyperoxaluria I: First Prospective Trial after 40 Years of Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Management of primary hyperoxaluria: efficacy of oral citrate administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hyperoxaluria - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. PHYOX2: a pivotal randomized study of nedosiran in primary hyperoxaluria type 1 or 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmiweb.com [pharmiweb.com]
- 11. urologytimes.com [urologytimes.com]
Vamagloxistat vs. Gene Therapy: A Comparative Guide for the Treatment of Primary Hyperoxaluria Type 1 (PH1)
For Researchers, Scientists, and Drug Development Professionals
Primary Hyperoxaluria Type 1 (PH1) is a rare, autosomal recessive genetic disorder caused by mutations in the AGXT gene. These mutations lead to a deficiency of the liver-specific peroxisomal enzyme alanine-glyoxylate aminotransferase (AGT). The absence of functional AGT disrupts the normal metabolism of glyoxylate (B1226380), causing its accumulation and subsequent conversion into oxalate (B1200264). The resulting overproduction of oxalate leads to the formation of recurrent calcium oxalate kidney stones and nephrocalcinosis, which can progress to chronic kidney disease and end-stage renal disease (ESRD). This guide provides a detailed comparison of two leading therapeutic strategies for PH1: Vamagloxistat (Nedosiran), an RNA interference (RNAi) therapeutic, and emerging gene therapy approaches.
Mechanism of Action: Substrate Reduction vs. Gene Correction
The fundamental difference between this compound and gene therapy lies in their therapeutic approach: this compound aims to reduce the substrate available for oxalate production, while gene therapy seeks to correct the underlying genetic defect.
This compound (Nedosiran): Substrate Reduction Therapy
This compound is an RNAi therapeutic designed to specifically inhibit the expression of the hepatic lactate (B86563) dehydrogenase A (LDHA) enzyme.[1][2] LDHA is the enzyme responsible for the final step in the conversion of glyoxylate to oxalate.[3][2] By silencing the LDHA gene, this compound reduces the amount of LDHA enzyme in the liver, thereby blocking the pathway that overproduces oxalate in PH1 patients.[3][2] This strategy does not correct the primary AGT enzyme deficiency but instead redirects the metabolic pathway away from oxalate synthesis.
Figure 1: Mechanism of Action of this compound in PH1.
Gene Therapy: Genetic Correction or Substrate Reduction
Gene therapy for PH1 aims to provide a long-lasting or curative treatment by addressing the genetic root of the disease. Two primary strategies are under investigation:
-
Gene Replacement: This approach uses a viral vector, typically an adeno-associated virus (AAV), to deliver a functional copy of the AGXT gene to the patient's hepatocytes. This restores the production of the AGT enzyme, correcting the metabolic pathway and preventing oxalate overproduction.
-
Gene Editing: This strategy utilizes technologies like CRISPR/Cas to directly edit the host genome. For PH1, this can involve either correcting the mutation in the AGXT gene or, similar to RNAi, deactivating a gene involved in oxalate synthesis, such as HAO1 (encoding glycolate oxidase, GO) or LDHA.[4][5] YOLT-203, for example, is a CRISPR/Cas-based therapy designed to deactivate the HAO1 gene, thereby reducing the synthesis of glyoxylate, the precursor to oxalate.[4][6]
Figure 2: Comparative Workflows for Gene Therapy Approaches in PH1.
Comparative Efficacy Data
The primary endpoint for assessing efficacy in PH1 clinical trials is the reduction in 24-hour urinary oxalate (Uox) excretion, a direct measure of the metabolic burden of the disease.
Table 1: this compound (Nedosiran) - PHYOX2 Pivotal Trial Data (PH1 Subgroup)
| Efficacy Endpoint | Result | Citation |
| Primary Endpoint | Statistically significant reduction in the area under the curve (AUC) for percent change from baseline in 24-hour Uox excretion (Days 90-180) compared to placebo (p < 0.001). | [1][7] |
| Normalization/Near-Normalization | 64.7% of patients achieved normal or near-normal Uox excretion on ≥2 consecutive visits starting at Day 90 (vs. 0% for placebo; p < 0.001). | [1] |
| Plasma Oxalate Reduction | Significant reduction in plasma oxalate versus placebo (p = 0.017). | [1][7] |
Table 2: Gene Editing Therapy (YOLT-203) - Phase 1 Trial Data
| Efficacy Endpoint | Result | Citation |
| 24-Hour Urinary Oxalate Reduction | Nearly 70% reduction in 24-hour Uox levels in the high-dose cohort, sustained through 16 weeks. | [4][8][9] |
| Normalization of Uox | Treatment demonstrated the potential to effectively normalize urinary oxalate levels. | [4][9] |
Safety and Tolerability Profile
Table 3: Comparative Safety Profiles
| Therapeutic | Key Safety & Tolerability Findings | Citation(s) |
| This compound (Nedosiran) | - Generally safe and well-tolerated. - Most common adverse event: Mild and self-limiting injection-site reactions (9% incidence in the nedosiran arm). - No new significant adverse drug reactions reported in the pivotal PHYOX2 trial compared to earlier studies. | [1][7][10] |
| Gene Editing (YOLT-203) | - Well-tolerated across all dose levels in the initial Phase 1 trial. - No serious adverse events (SAEs), treatment discontinuations, or patient withdrawals reported to date. | [4][8][9] |
| Gene Therapy (General) | - Potential risks include immune responses to the viral vector (e.g., AAV), which can limit efficacy and prevent re-dosing. - Concerns about long-term safety, including potential for off-target effects with gene editing technologies. | [5] |
Strategic Comparison
The choice between a substrate reduction therapy like this compound and a "one-time" gene therapy involves a trade-off between the treatment paradigm, long-term efficacy, and safety considerations.
Figure 3: High-Level Strategic Comparison of Therapeutic Approaches.
Key Experimental Protocols
A. Quantification of Urinary and Plasma Oxalate
Accurate measurement of oxalate is critical for diagnosing PH1 and assessing therapeutic efficacy.
-
Principle: Enzymatic or chromatographic methods are standard.
-
Enzymatic Method: This method utilizes the enzyme oxalate oxidase, which catalyzes the oxidation of oxalate to hydrogen peroxide (H₂O₂) and carbon dioxide. The resulting H₂O₂ is then measured spectrophotometrically via a peroxidase-coupled reaction with a chromogenic substrate.
-
High-Performance Liquid Chromatography (HPLC): HPLC-based methods, often coupled with electrochemical or mass spectrometry detection, provide high sensitivity and specificity. Samples are typically pre-treated to remove interfering substances.
-
-
Sample Preparation:
-
Urine: 24-hour urine collections are acidified. Samples may be passed through a C18 cartridge to remove impurities.
-
Plasma: Blood is collected in tubes containing an anticoagulant and oxalate stabilizer. Plasma is deproteinized, often by ultrafiltration, before analysis.
-
-
Procedure (General Enzymatic):
-
Prepare standards and quality controls.
-
Treat prepared urine or plasma samples with oxalate oxidase.
-
Add a peroxidase and chromogenic substrate solution (e.g., 3-methyl-2-benzothiazolinone hydrazone and N-sulfopropylaniline).
-
Incubate the reaction for a specified time at a controlled temperature (e.g., 37°C).
-
Measure the absorbance at the appropriate wavelength (e.g., 550 nm) using a microplate reader.
-
Calculate oxalate concentration by comparing sample absorbance to the standard curve.
-
B. Assessment of Gene Therapy Vector Biodistribution and Transgene Expression
Determining the distribution of the gene therapy vector and the level of transgene expression is essential for evaluating safety and efficacy.
-
Principle: Quantitative polymerase chain reaction (qPCR) and reverse transcription qPCR (RT-qPCR) are highly sensitive methods used to quantify vector DNA and transgene mRNA, respectively.
-
Methodology:
-
Tissue Collection: At specified time points post-administration in preclinical models, tissues of interest (liver, gonads, spleen, kidney, heart, brain, etc.) are collected.
-
Nucleic Acid Extraction: Genomic DNA (gDNA) and total RNA are extracted from tissue homogenates using standardized kits.
-
Vector Biodistribution (qPCR):
-
qPCR is performed on extracted gDNA using primers and probes specific to the vector genome (e.g., a region of the transgene or vector backbone).
-
A standard curve is generated using a plasmid containing the target sequence to allow for absolute quantification of vector genome copies per microgram of gDNA.
-
-
Transgene Expression (RT-qPCR):
-
Extracted RNA is treated with DNase to remove any contaminating vector DNA.
-
RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR is then performed on the cDNA using primers specific to the transgene mRNA.
-
Expression levels are typically normalized to a housekeeping gene (e.g., GAPDH) and reported as relative expression.
-
-
In Situ Hybridization (ISH): Techniques like RNAscope™ can be used on fixed tissue sections to visualize vector biodistribution and transgene mRNA expression at the single-cell level, providing spatial context.
-
C. Alanine-Glyoxylate Aminotransferase (AGT) Enzyme Activity Assay
This assay is crucial for confirming the restoration of enzyme function following AGT gene replacement therapy.
-
Principle: AGT activity is measured by quantifying one of the products of the transamination reaction it catalyzes. As direct measurement can be complex, activity is often assessed using one of its secondary reactions, such as the serine:glyoxylate aminotransferase (SGT) activity.
-
Sample Preparation: Liver tissue biopsies are homogenized in a suitable buffer to create a crude enzyme preparation.
-
Procedure (SGT Activity-based):
-
The liver homogenate is incubated with L-serine and glyoxylate.
-
The AGT enzyme present in the homogenate catalyzes the conversion of the substrates to hydroxypyruvate and glycine.
-
The rate of hydroxypyruvate formation is measured by adding lactate dehydrogenase (LDH) and NADH. LDH reduces hydroxypyruvate to D-glycerate, oxidizing NADH to NAD⁺ in the process.
-
The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored over time using a spectrophotometer.
-
The rate of this absorbance change is directly proportional to the AGT enzyme activity in the sample. A control reaction without glyoxylate is run to account for any non-specific activity.
-
References
- 1. PHYOX2: a pivotal randomized study of nedosiran in primary hyperoxaluria type 1 or 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dicerna Reports Positive Top-Line Results From PHYOX™2 Pivotal Clinical Trial of Nedosiran for the Treatment of Primary Hyperoxaluria | Nasdaq [nasdaq.com]
- 3. urologytimes.com [urologytimes.com]
- 4. YolTech Therapeutics Announces Positive Clinical Data for YOLT-203, an In Vivo Gene Editing Therapy for Primary Hyperoxaluria Type 1 (PH1)-Press Release-YolTech [yoltx.com]
- 5. Multiplex gene editing reduces oxalate production in primary hyperoxaluria type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. urologytimes.com [urologytimes.com]
- 7. researchgate.net [researchgate.net]
- 8. urologytimes.com [urologytimes.com]
- 9. Success for YolTech’s hyperoxaluria in vivo gene therapy in early-stage trial - Clinical Trials Arena [clinicaltrialsarena.com]
- 10. Nedosiran, a Candidate siRNA Drug for the Treatment of Primary Hyperoxaluria: Design, Development, and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of Small Molecule Inhibitors for Glycolate Oxidase
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various small molecule inhibitors targeting glycolate (B3277807) oxidase (GO), a key enzyme implicated in primary hyperoxaluria type 1 (PH1). The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction to Glycolate Oxidase and Its Role in Disease
Glycolate oxidase is a peroxisomal flavoenzyme that catalyzes the oxidation of glycolate to glyoxylate (B1226380), with the concomitant production of hydrogen peroxide.[1] In humans, GO is a critical enzyme in the metabolic pathway that can lead to the overproduction of oxalate (B1200264).[1][2][3][4][5] In the genetic disorder Primary Hyperoxaluria type 1 (PH1), a deficiency in the enzyme alanine-glyoxylate aminotransferase (AGT) leads to the accumulation of glyoxylate, which is then converted to oxalate.[1][3] The excess oxalate can precipitate as calcium oxalate crystals in the kidneys, leading to kidney stones, nephrocalcinosis, and eventual renal failure. Therefore, inhibiting glycolate oxidase is a promising substrate reduction therapy for PH1.[1][3][6]
In plants, glycolate oxidase is a key enzyme in the photorespiratory pathway, where it is also involved in the production of hydrogen peroxide, a molecule that acts as a signaling agent in various physiological processes, including defense responses against pathogens.[7][8][9][10][11]
Comparative Analysis of Small Molecule Inhibitors
A variety of small molecule inhibitors targeting glycolate oxidase have been identified and characterized. These inhibitors belong to several chemical classes and exhibit a range of potencies and modes of action. The following tables summarize the quantitative data for some of the most notable inhibitors.
Table 1: Salicylic Acid and Pyrrole Derivatives
| Compound Class | Representative Compound | Target Organism/Enzyme | IC50 | Ki | Mode of Inhibition | Reference |
| Salicylic Acid Derivatives | Not specified | Mouse GO | 2-5 µM | Not Reported | Not Reported | [1] |
| Pyrrole Derivatives | 4-(4′-bromo[1,1′-biphenyl]-4-yl)-3-hydroxy-1H-pyrrole-2,5-dione | Pig GO | 87 nM | Not Reported | Competitive | [1] |
| Human GO | 110 nM | Not Reported | Competitive | [1] |
Table 2: Thiazole, Chromate, and Other Inhibitors
| Compound | Target Organism/Enzyme | IC50 | Ki | Mode of Inhibition | Reference |
| 4-carboxy-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole (CCPST) | Mouse GO | Not Reported | 91.2 µM | Noncompetitive | [6] |
| Potassium Dichromate | Not specified | 0.096 µM | Not Reported | Mixed | [12][13] |
| Sodium Dichromate | Not specified | 0.108 µM | Not Reported | Mixed | [12][13] |
| Colistimethate Sodium | Not specified | 2.3 µM | Not Reported | Mixed | [12][13] |
| 3-Decyl-2,5-dioxo-4-hydroxy-3-pyrroline (TKP) | Not specified | Not Reported | 4.8 µM | Not Reported | |
| 4-Carboxy-5-(1-pentyl)hexylsulfanyl-1,2,3-triazole (TACA) | Not specified | Not Reported | 16 nM | Not Reported |
Table 3: Fragment-Based Screening Hits
| Compound ID | Target Organism/Enzyme | Potency (IC50/Ki) | Mode of Inhibition | Reference |
| Hit Compound 1 | Human GO | 44 µM | Not specified | [14][15] |
| Hit Compound 2 | Human GO | 158 µM | Not specified | [14][15] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of the findings.
Amplex Red Glycolate Oxidase Activity Assay
This assay is a sensitive and widely used method for measuring the activity of glycolate oxidase and the potency of its inhibitors. The assay is based on the detection of hydrogen peroxide, a product of the GO-catalyzed reaction.
Principle: Glycolate oxidase catalyzes the oxidation of glycolate to glyoxylate and H₂O₂. In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with the Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) in a 1:1 stoichiometry to produce the highly fluorescent product, resorufin (B1680543). The fluorescence of resorufin is measured to determine the rate of the GO reaction.
Materials:
-
Glycolate oxidase enzyme
-
Glycolate (substrate)
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)
-
Test inhibitors
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare a reaction mixture containing the assay buffer, Amplex Red reagent, and HRP.
-
Add the test inhibitor at various concentrations to the wells of the microplate. Include a control with no inhibitor.
-
Add the glycolate oxidase enzyme to the wells and incubate for a pre-determined time at a specific temperature (e.g., 10 minutes at 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the glycolate substrate to all wells.
-
Immediately measure the fluorescence intensity at multiple time points or after a fixed incubation period (e.g., 30 minutes) at room temperature, protected from light.[16]
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control and determine the IC50 value by fitting the data to a dose-response curve.
High-Throughput Cell-Based Assay for Glycolate Oxidase Inhibitors
This cell-based assay provides a more physiologically relevant system for screening GO inhibitors by assessing their ability to reduce glycolate-induced cytotoxicity in cells mimicking the metabolic defects of PH1.[12][13][17]
Principle: Chinese Hamster Ovary (CHO) cells are engineered to express glycolate oxidase (CHO-GO cells). When these cells are exposed to glycolate, they produce glyoxylate, which is cytotoxic. The assay identifies compounds that can rescue the cells from this glycolate-induced cell death, presumably by inhibiting GO activity.
Materials:
-
CHO-GO cells
-
Cell culture medium
-
Glycolate
-
Test compounds
-
1536-well plates
-
Cell viability reagent (e.g., ATP-based luminescence assay)
-
Luminescence plate reader
Procedure:
-
Seed CHO-GO cells into 1536-well plates and allow them to attach overnight.
-
Add the test compounds at various concentrations to the cells and incubate for a specific period (e.g., 1 hour).
-
Add glycolate to the wells to induce cytotoxicity.
-
Incubate the plates for a further period (e.g., 48 hours).
-
Measure cell viability using a suitable reagent (e.g., by measuring ATP levels, which correlate with the number of viable cells).
-
Compounds that increase cell viability in the presence of glycolate are considered potential GO inhibitors. The potency of the compounds can be determined by generating dose-response curves and calculating EC50 values.
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Metabolic pathway of glycolate in Primary Hyperoxaluria Type 1.
Caption: Workflow for the discovery of glycolate oxidase inhibitors.
References
- 1. Small Molecule-Based Enzyme Inhibitors in the Treatment of Primary Hyperoxalurias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Novel Starting Points for Human Glycolate Oxidase Inhibitors, Revealed by Crystallography-Based Fragment Screening [frontiersin.org]
- 4. Structure of human glycolate oxidase in complex with the inhibitor 4-carboxy-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Searching glycolate oxidase inhibitors based on QSAR, molecular docking, and molecular dynamic simulation approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycolate Oxidase Is a Safe and Efficient Target for Substrate Reduction Therapy in a Mouse Model of Primary Hyperoxaluria Type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic glycolate metabolism pathways stimulate crop growth and productivity in the field - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. High Glycolate Oxidase Activity Is Required for Survival of Maize in Normal Air - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Evolution of Photorespiratory Glycolate Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. High throughput cell-based assay for identification of glycolate oxidase inhibitors as a potential treatment for Primary Hyperoxaluria Type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel Starting Points for Human Glycolate Oxidase Inhibitors, Revealed by Crystallography-Based Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel Starting Points for Human Glycolate Oxidase Inhibitors, Revealed by Crystallography-Based Fragment Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 17. (PDF) High Throughput Cell-Based Assay for Identification [research.amanote.com]
Evaluating the Synergistic Potential of Vamagloxistat in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Vamagloxistat (also known as BBP-711) is an investigational oral, small-molecule inhibitor of glycolate (B3277807) oxidase (GO) being developed for the treatment of primary hyperoxaluria type 1 (PH1) and recurrent kidney stones. As a monotherapy, it has shown promise in reducing the production of oxalate (B1200264), a key contributor to the pathophysiology of these conditions. This guide provides a comprehensive evaluation of the available data on this compound and explores the theoretical synergistic effects of its combination with other compounds, offering insights for future research and development.
Mechanism of Action of this compound
This compound targets and inhibits glycolate oxidase, a key enzyme in the metabolic pathway that leads to the production of oxalate. In primary hyperoxaluria type 1, a genetic defect leads to the deficiency of the enzyme alanine-glyoxylate aminotransferase (AGT), which is responsible for the conversion of glyoxylate (B1226380) to glycine. This deficiency results in the accumulation of glyoxylate, which is then converted to oxalate by the enzyme lactate (B86563) dehydrogenase (LDH). This compound, by inhibiting glycolate oxidase, reduces the amount of glyoxylate available for conversion to oxalate, thereby lowering overall oxalate production.
Signaling Pathway of Oxalate Production in Primary Hyperoxaluria Type 1
Caption: Metabolic pathway of oxalate production in PH1 and the target of this compound.
Preclinical and Clinical Data for this compound (Monotherapy)
Currently, all available experimental data for this compound is from its evaluation as a monotherapy. No clinical trials investigating this compound in combination with other compounds have been published.
Preclinical Efficacy in a Mouse Model of PH1
| Parameter | Method | Results |
| Urinary Oxalate Reduction | Agxt1-/- mouse model of PH1, oral gavage administration of this compound | Dose-dependent reduction in urinary oxalate excretion. |
| Plasma Glycolate Levels | Agxt1-/- mouse model of PH1 | Significant increase in plasma glycolate, indicating target engagement. |
Phase 1 Clinical Trial in Healthy Volunteers
| Parameter | Study Design | Key Findings |
| Safety and Tolerability | Randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study | This compound was well-tolerated at all doses tested. |
| Pharmacokinetics | Analysis of plasma concentrations of this compound over time | Rapid absorption with a half-life supporting once-daily dosing. |
| Pharmacodynamics | Measurement of plasma and urine glycolate levels | Dose-dependent and sustained increases in plasma and urine glycolate, confirming target engagement. |
Potential Synergistic Combinations: A Theoretical Framework
While no direct experimental data exists for this compound combination therapies, the pathophysiology of PH1 suggests potential for synergistic effects with compounds targeting other key enzymes in the oxalate production pathway. A promising theoretical combination is with an inhibitor of lactate dehydrogenase A (LDHA).
Rationale for Combining a Glycolate Oxidase and Lactate Dehydrogenase A Inhibitor
Inhibiting both glycolate oxidase (with this compound) and lactate dehydrogenase A would create a dual blockade in the oxalate synthesis pathway. This compound reduces the production of glyoxylate, the substrate for LDH, while an LDHA inhibitor would block the conversion of any remaining glyoxylate to oxalate. This dual approach could lead to a more profound and sustained reduction in oxalate levels than either agent alone.
Recent research into dual inhibitors of GO and LDHA, while not demonstrating clear synergistic effects in the specific models studied, validates the scientific interest in this combined therapeutic strategy.[1] Furthermore, a case report has documented the safe and effective use of concomitant treatment with Lumasiran (an RNAi therapeutic that, like this compound, targets GO) and Nedosiran (an RNAi therapeutic targeting LDHA) in a pediatric patient with PH1 who had an insufficient response to Lumasiran alone. This clinical observation provides the strongest evidence to date for the potential benefit of a dual GO and LDHA inhibition strategy.
Comparison of this compound with Other Emerging Therapies for PH1
| Therapeutic Agent | Mechanism of Action | Route of Administration | Development Stage | Potential for Combination with this compound |
| This compound (BBP-711) | Small molecule inhibitor of glycolate oxidase (GO) | Oral | Phase 2/3 Clinical Trials | High (theoretically synergistic with LDHA inhibitors) |
| Lumasiran (Oxlumo®) | RNAi therapeutic targeting GO | Subcutaneous injection | Approved for clinical use | Unlikely (redundant mechanism) |
| Nedosiran (Rivfloza™) | RNAi therapeutic targeting lactate dehydrogenase A (LDHA) | Subcutaneous injection | Approved for clinical use | High (theoretically synergistic by targeting a complementary pathway) |
Experimental Protocols
Preclinical Evaluation of this compound in a Mouse Model of PH1
-
Animal Model: Alanine-glyoxylate aminotransferase 1 knockout (Agxt1-/-) mice, which mimic the genetic defect in human PH1.
-
Drug Administration: this compound administered via oral gavage at varying doses.
-
Sample Collection: 24-hour urine samples collected using metabolic cages to measure oxalate and glycolate levels. Blood samples collected to determine plasma concentrations of this compound and glycolate.
-
Analytical Methods: Urinary oxalate and glycolate concentrations measured by validated analytical methods such as liquid chromatography-mass spectrometry (LC-MS). Plasma drug and glycolate concentrations also determined by LC-MS.
Phase 1 First-in-Human Study of this compound
-
Study Design: A randomized, double-blind, placebo-controlled study in healthy adult volunteers. The study consisted of a single-ascending dose (SAD) phase and a multiple-ascending dose (MAD) phase.
-
Endpoints:
-
Primary: Safety and tolerability, assessed through monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.
-
Secondary: Pharmacokinetics (PK) of this compound, including absorption, distribution, metabolism, and excretion.
-
Exploratory: Pharmacodynamics (PD), assessed by measuring changes in plasma and urine glycolate levels as a biomarker of GO inhibition.
-
-
Sample Analysis: Plasma and urine samples were collected at predefined time points and analyzed for this compound and glycolate concentrations using validated bioanalytical methods.
Hypothetical Experimental Workflow for Evaluating Synergistic Effects
The following workflow outlines a potential preclinical study to evaluate the synergistic effects of this compound in combination with an LDHA inhibitor.
Caption: A proposed workflow for assessing this compound synergy in a PH1 model.
Conclusion
This compound is a promising oral therapy for primary hyperoxaluria type 1, with a well-defined mechanism of action and encouraging preclinical and early clinical data as a monotherapy. While direct experimental evidence for synergistic effects is currently lacking, a strong theoretical rationale exists for combining this compound with an LDHA inhibitor. The reported successful use of a combination of two RNAi therapeutics targeting GO and LDHA in a clinical setting further supports the exploration of this dual-target approach. Future preclinical and clinical studies are warranted to investigate the potential synergistic effects of this compound in combination with other agents, which could lead to more effective treatment strategies for patients with PH1 and other hyperoxaluric conditions.
References
Vamagloxistat in Primary Hyperoxaluria Type 1: A Comparative Clinical Trial Meta-Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Vamagloxistat (BBP-711), an investigational oral small molecule inhibitor of glycolate (B3277807) oxidase (GO), with current therapeutic alternatives for the treatment of Primary Hyperoxaluria Type 1 (PH1). The analysis is based on publicly available preclinical and Phase 1 clinical trial data for this compound and extensive clinical trial data for approved treatments.
Executive Summary
Primary Hyperoxaluria Type 1 (PH1) is a rare genetic disorder characterized by the overproduction of oxalate (B1200264), leading to recurrent kidney stones, nephrocalcinosis, and progressive renal failure. The current treatment landscape is dominated by RNA interference (RNAi) therapeutics that target the hepatic synthesis of oxalate. This compound, being developed by BridgeBio Pharma's affiliate Cantero Therapeutics, offers a potential new oral treatment modality. Early clinical trial data for this compound in healthy volunteers have demonstrated promising safety, tolerability, and target engagement. This guide will delve into the available data for this compound and compare it with established PH1 therapies, namely Lumasiran (Oxlumo®) and Nedosiran (Rivfloza®), as well as the adjunctive therapy, Pyridoxine (B80251) (Vitamin B6).
Data Presentation: Comparative Analysis of PH1 Therapies
The following table summarizes the key characteristics and clinical trial findings for this compound and its main comparators.
| Feature | This compound (BBP-711) | Lumasiran (Oxlumo®) | Nedosiran (Rivfloza®) | Pyridoxine (Vitamin B6) |
| Mechanism of Action | Oral small molecule inhibitor of glycolate oxidase (GO)[1] | RNAi therapeutic that silences the HAO1 gene, which encodes for GO[2][3][4][5] | RNAi therapeutic that inhibits the lactate (B86563) dehydrogenase (LDH) enzyme[6][7] | Acts as a chemical chaperone to increase the activity and correct mistargeting of the mutated AGT enzyme in a subset of patients[8][9] |
| Route of Administration | Oral[1] | Subcutaneous injection[2] | Subcutaneous injection[7][10] | Oral |
| Target Population | PH1 and recurrent kidney stone formers[1] | PH1 (all age groups)[11] | PH1 (children ≥9 years and adults)[10] | PH1 patients with specific AGXT gene mutations (e.g., G170R)[9] |
| Key Clinical Trial(s) | Phase 1 in healthy volunteers (NCT04876924); Phase 2/3 planned[1][12] | ILLUMINATE-A, B, & C (Phase 3)[13][14][15][16][17] | PHYOX2 (Phase 2) & PHYOX3 (extension study)[6][10][18][19][20][21] | Various observational and prospective studies[22][23] |
| Efficacy Endpoints & Key Findings | Phase 1 (Healthy Volunteers): Dose-dependent increases in plasma glycolate (biomarker of GO inhibition), with 10-15 fold increases from baseline.[1] Modeling predicts >95% GO inhibition.[1] | ILLUMINATE-A: 65.4% average reduction in 24-hour urinary oxalate vs. 11.8% in placebo at 6 months.[13] 52% of patients achieved normal 24-hour urinary oxalate levels at 6 months.[13] | PHYOX2: Significant reduction in 24-hour urinary oxalate excretion from day 90 to 180 compared to placebo.[10][18][21] | Efficacy is variable and genotype-dependent. A prospective trial showed a mean relative urinary oxalate reduction of 25.5%, with 50% of patients achieving a ≥30% reduction.[22] |
| Safety & Tolerability | Phase 1 (Healthy Volunteers): Well-tolerated at single doses up to 3,000 mg and multiple doses up to 1000 mg.[1] Treatment-emergent adverse events were mild to moderate.[1] | Generally well-tolerated. The most common adverse events are mild and transient injection-site reactions.[13][14] | Generally safe and well-tolerated. The most common adverse event is injection-site reactions.[10][18] | Generally well-tolerated at therapeutic doses. |
| Pharmacokinetics | Tmax: ~2.5 hours; Half-life: ~26 hours (supportive of once-daily dosing)[1] | Tmax: 4.0 hours (for a 3 mg/kg dose)[2] | Not detailed in the provided search results. | Not detailed in the provided search results. |
Experimental Protocols
This compound (BBP-711) Phase 1 Clinical Trial Methodology
The first-in-human study of this compound was a randomized, double-blind, placebo-controlled, single and multiple-ascending dose trial conducted in 92 healthy adult volunteers.[1][24]
Study Design:
-
Part A (Single Ascending Dose): Participants received a single oral dose of this compound or a matching placebo. The study evaluated single doses ranging from 40 mg to 3,000 mg.[1]
-
Part B (Multiple Ascending Dose): Participants received multiple oral doses of this compound or a matching placebo. The study evaluated multiple doses ranging from 75 mg to 1000 mg.[1]
Key Assessments:
-
Safety and Tolerability: Monitored through the incidence of adverse events, changes in clinical laboratory measures, electrocardiograms (ECGs), and vital signs.[1]
-
Pharmacokinetics (PK): Blood samples were collected at various time points to determine the drug's absorption, distribution, metabolism, and excretion. Key parameters measured included maximum plasma concentration (Cmax), time to maximum plasma concentration (Tmax), and elimination half-life.[1]
-
Pharmacodynamics (PD): The primary pharmacodynamic endpoint was the change in plasma glycolate levels from baseline. An increase in plasma glycolate serves as a biomarker for the inhibition of glycolate oxidase.[1]
Mandatory Visualization
Signaling Pathway of Glycolate Oxidase Inhibition
The following diagram illustrates the mechanism of action of glycolate oxidase inhibitors in the context of Primary Hyperoxaluria Type 1.
Experimental Workflow of this compound Phase 1 Clinical Trial
The diagram below outlines the workflow of the Phase 1 clinical trial for this compound.
References
- 1. bridgebio.com [bridgebio.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Lumasiran sodium? [synapse.patsnap.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Lumasiran for primary hyperoxaluria type 1: What we have learned? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dicerna Reports Positive Top-Line Results From PHYOX™2 Pivotal Clinical Trial of Nedosiran for the Treatment of Primary Hyperoxaluria | Nasdaq [nasdaq.com]
- 7. FDA Approved Rivfloza for Treatment of Primary Hyperoxaluria Type 1 in Children and Adults [ahdbonline.com]
- 8. Multiple mechanisms of action of pyridoxine in primary hyperoxaluria type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sustained Pyridoxine Response in Primary Hyperoxaluria Type 1 Recipients of Kidney Alone Transplant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. urologytimes.com [urologytimes.com]
- 11. Lumasiran: A Review in Primary Hyperoxaluria Type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Phase 2/3 trial of BBP-711 in primary hyperoxaluria type 1 - AdisInsight [adisinsight.springer.com]
- 13. urologytimes.com [urologytimes.com]
- 14. hcplive.com [hcplive.com]
- 15. Randomized Clinical Trial on the Long-Term Efficacy and Safety of Lumasiran in Patients With Primary Hyperoxaluria Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New Results from the ILLUMINATE-A Study of OXLUMO® (lumasiran) Presented at NKF Spring Meetings - Alnylam [capella.alnylam.com]
- 17. urologytimes.com [urologytimes.com]
- 18. PHYOX2: a pivotal randomized study of nedosiran in primary hyperoxaluria type 1 or 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Dicerna Pharmaceuticals, Inc. Reports Positive Top-Line Results From PHYOX™2 Pivotal Clinical Trial of Nedosiran for the Treatment of Primary Hyperoxaluria | MarketScreener [marketscreener.com]
- 21. consultant360.com [consultant360.com]
- 22. researchgate.net [researchgate.net]
- 23. Sustained pyridoxine response in primary hyperoxaluria type 1 recipients of kidney alone transplant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Cantero Therapeutics, Inc. - Drug pipelines, Patents, Clinical trials - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
Safety Operating Guide
Navigating the Disposal of Vamagloxistat: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper handling and disposal of the investigational drug Vamagloxistat is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide offers a procedural framework for researchers, scientists, and drug development professionals. Note that specific institutional and local regulations, alongside the manufacturer's Safety Data Sheet (SDS), must be consulted for definitive guidance.
Currently, a specific Safety Data Sheet (SDS) for this compound is not publicly available. The information presented here is based on general best practices for the disposal of research-grade pharmaceutical compounds and should be adapted upon review of the official this compound SDS.
Core Principles of Chemical Waste Management
Proper disposal of chemical waste is a multi-step process that begins with understanding the compound's properties and ends with its safe removal by a certified waste management provider. The primary goals are to minimize environmental impact and protect personnel from potential hazards.
Step-by-Step Disposal Protocol for Research-Grade Compounds
In the absence of a specific SDS for this compound, the following general procedure should be followed. This protocol is designed to align with standard laboratory safety practices.
-
Hazard Identification and Assessment :
-
Crucially, obtain the Safety Data Sheet (SDS) for this compound from the manufacturer or supplier. This document will provide specific information on physical and chemical properties, toxicity, and environmental hazards.
-
Based on the SDS, determine the appropriate waste category (e.g., hazardous, non-hazardous, P-listed, U-listed).
-
-
Personal Protective Equipment (PPE) :
-
Waste Segregation and Containerization :
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[4]
-
Select a compatible, leak-proof waste container with a secure lid.
-
Label the container clearly with "Hazardous Waste," the full chemical name ("this compound"), and the date accumulation started.[5]
-
-
Storage :
-
Disposal :
-
Dispose of the this compound waste through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[7][8]
-
Never dispose of chemical waste down the drain or in the regular trash.[4]
-
Empty containers that held this compound may also need to be managed as hazardous waste; consult your EH&S department for guidance.[9]
-
Visualizing the Disposal Workflow
The following diagram illustrates the general decision-making process for the disposal of a research chemical like this compound.
References
- 1. data.fmc-agro.co.uk [data.fmc-agro.co.uk]
- 2. flectra.bechems.eu [flectra.bechems.eu]
- 3. fishersci.com [fishersci.com]
- 4. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
- 5. va.gov [va.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. How to Store and Dispose of Extremely Hazardous Chemical Waste [blink.ucsd.edu]
Essential Safety and Operational Guidance for Handling Vamagloxistat
For Research Use Only: Not for human or veterinary use. [1]
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Vamagloxistat. Given that this compound is a research chemical, it is imperative to handle it with a high degree of caution. The following procedures are based on general best practices for handling potent research compounds where a specific Material Safety Data Sheet (MSDS) is not publicly available.
Recommended Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate level of PPE required for the specific procedures being performed. The following table summarizes recommended PPE based on potential exposure scenarios.
| Task | Required PPE | Protection Level | Notes |
| Low-Volume Handling in a Controlled Environment (e.g., weighing, preparing solutions in a fume hood) | - Nitrile or neoprene gloves- Laboratory coat- Safety glasses with side shields | Level D (minimum) | Ensure gloves are compatible with the solvents being used. Change gloves immediately if contaminated. |
| Procedures with a Higher Risk of Aerosolization or Splashing (e.g., vortexing, sonicating) | - Double-gloving (inner and outer chemical-resistant gloves)- Chemical-resistant gown or coveralls- Face shield and safety goggles | Level C | Work should be conducted in a certified chemical fume hood or other ventilated enclosure. |
| Large-Scale Operations or Potential for High Concentration Exposure | - Full-face air-purifying respirator with appropriate cartridges- Hooded chemical-resistant clothing- Outer chemical-resistant boots | Level C to B | The specific level of respiratory protection should be determined by a qualified safety professional based on a thorough risk assessment. |
| Emergency Spill Cleanup | - Positive pressure, full face-piece self-contained breathing apparatus (SCBA) or supplied-air respirator- Totally encapsulated chemical- and vapor-protective suit- Inner and outer chemical-resistant gloves | Level A or B | The level of protection depends on the size of the spill and the potential for vapor or dust generation.[2] |
Experimental Protocols: Handling and Disposal
General Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent the formation of dust and aerosols.
-
Wash hands thoroughly with soap and water after handling.[3]
Storage:
-
Store in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials.
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of down the drain or in regular trash.
Emergency Procedures: Spill Response Workflow
In the event of a this compound spill, follow a structured response plan to ensure safety and minimize contamination. The following workflow outlines the key steps.
Caption: Workflow for handling a chemical spill.
Disclaimer: The information provided is based on general laboratory safety principles. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols related to handling research chemicals like this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
